SORT-PGRN interaction inhibitor 2
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Número CAS |
1008233-79-1 |
|---|---|
Fórmula molecular |
C19H31NO |
Peso molecular |
289.5 g/mol |
Nombre IUPAC |
1-[2-(2-tert-butyl-5-methylphenoxy)ethyl]-3-methylpiperidine |
InChI |
InChI=1S/C19H31NO/c1-15-8-9-17(19(3,4)5)18(13-15)21-12-11-20-10-6-7-16(2)14-20/h8-9,13,16H,6-7,10-12,14H2,1-5H3 |
Clave InChI |
PICXSYRGOPRWNV-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCN(C1)CCOC2=C(C=CC(=C2)C)C(C)(C)C |
Origen del producto |
United States |
Foundational & Exploratory
Unlocking Therapeutic Potential: A Technical Guide to the Discovery of Small Molecule Inhibitors for the SORT1-PGRN Interaction
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the discovery and characterization of small molecule inhibitors targeting the interaction between Sortilin (SORT1) and Progranulin (PGRN). The SORT1-PGRN axis is a critical regulator of PGRN levels, a protein implicated in various neurodegenerative diseases, including Frontotemporal Dementia (FTD). By inhibiting this interaction, small molecules can prevent the SORT1-mediated endocytosis and subsequent lysosomal degradation of PGRN, thereby elevating extracellular PGRN levels and offering a promising therapeutic strategy. This document provides a comprehensive overview of the underlying biology, screening methodologies, and characteristics of identified inhibitors, presenting key data in a structured format for ease of comparison and analysis.
The SORT1-PGRN Signaling Axis: A Key Therapeutic Target
Sortilin (SORT1) is a transmembrane receptor that plays a crucial role in protein trafficking.[1] It recognizes the C-terminus of Progranulin (PGRN), a secreted glycoprotein with neurotrophic and anti-inflammatory functions.[2][3] This binding event triggers the endocytosis of the SORT1-PGRN complex, leading to the delivery of PGRN to the lysosome for degradation.[3][4] This process effectively reduces the extracellular concentration of PGRN.
In certain neurodegenerative diseases, such as Frontotemporal Dementia with TDP-43 inclusions (FTLD-TDP), mutations in the GRN gene lead to progranulin haploinsufficiency, a condition characterized by a 50% reduction in PGRN levels.[3] Restoring PGRN levels is therefore a primary therapeutic goal. Small molecule inhibitors that disrupt the SORT1-PGRN interaction can prevent this degradation pathway, leading to a significant increase in extracellular PGRN.[4][5]
Below is a diagram illustrating the SORT1-PGRN signaling pathway and the mechanism of action for small molecule inhibitors.
References
- 1. What are SORT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Progranulin regulates neuronal outgrowth independent of Sortilin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sortilin-Mediated Endocytosis Determines Levels of the Fronto-Temporal Dementia Protein, Progranulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayo.edu [mayo.edu]
Synthesis and chemical properties of SORT-PGRN interaction inhibitor 2
An In-depth Technical Guide on the Synthesis and Chemical Properties of SORT-PGRN Interaction Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of small molecule inhibitors targeting the interaction between Sortilin (SORT1) and Progranulin (PGRN). This interaction is a key regulator of PGRN levels, and its inhibition presents a promising therapeutic strategy for neurodegenerative diseases such as frontotemporal dementia (FTD), particularly in patients with PGRN haploinsufficiency.
Introduction to the SORT1-PGRN Axis
Progranulin (PGRN) is a secreted glycoprotein with crucial roles in various biological processes, including neuroinflammation and neuronal survival.[1] Mutations in the granulin gene (GRN) that lead to reduced PGRN levels are a major cause of frontotemporal lobar degeneration (FTLD-TDP).[2] Sortilin (SORT1), a member of the Vps10p domain receptor family, acts as a neuronal receptor for PGRN.[2][3] SORT1 mediates the endocytosis of extracellular PGRN, directing it to the lysosome for degradation.[2][4][5] Consequently, inhibiting the SORT1-PGRN interaction can increase extracellular PGRN levels, offering a potential therapeutic avenue for FTD-GRN patients.[1][2]
Mechanisms of Inhibition
Several strategies have been developed to disrupt the SORT1-PGRN axis, primarily through small molecule inhibitors. These inhibitors function through two main mechanisms:
-
Reduction of SORT1 Expression: Some small molecules act by decreasing the cellular levels of SORT1 protein. This reduction in the receptor population leads to decreased PGRN endocytosis and consequently higher extracellular PGRN concentrations.
-
Direct Competitive Inhibition: Other inhibitors are designed to directly bind to either SORT1 or PGRN, physically blocking their interaction. These can be further categorized into:
Featured Small Molecule Inhibitors
While the designation "SORT-PGRN interaction inhibitor 2" is not universally defined in the scientific literature, several small molecules have been identified and characterized for their ability to inhibit this interaction. This guide will focus on key examples.
MPEP
MPEP is a small molecule that has been shown to decrease SORT1 protein expression, thereby increasing the levels of extracellular PGRN in various cell lines, including those derived from FTD patients.[2][6]
BVFP
BVFP is a small molecule identified through a compound library screen that specifically binds to the C-terminal PGRN588–593 peptide.[4][6] By binding to this motif, BVFP inhibits the interaction between PGRN and SORT1, leading to a reduction in SORT1-mediated PGRN endocytosis.[2][4][6]
Compound 13 (SORT-PGRN Interaction Inhibitor 3)
This compound is a potent inhibitor of the SORT1-PGRN interaction with a reported IC50 value of 0.17 μM.[7] Its mechanism involves direct binding to SORT1.
Quantitative Data
The following table summarizes key quantitative data for the featured SORT-PGRN interaction inhibitors.
| Inhibitor | Target | Mechanism of Action | IC50 | Cell Lines Tested | Reference |
| MPEP | SORT1 Expression | Reduces SORT1 protein levels | - | M17, HeLa, NIH3T3, iPSC-derived neurons | [2][6] |
| BVFP | PGRN (C-terminal motif) | Binds to PGRN588–593 to block SORT1 interaction | - | COS-1SORT1 | [6] |
| Compound 13 | SORT1 | Direct competitive inhibitor of the SORT1-PGRN interaction | 0.17 µM | Not Specified | [7] |
Signaling and Experimental Workflow Diagrams
SORT1-PGRN Signaling Pathway and Inhibition
The following diagram illustrates the normal physiological pathway of SORT1-mediated PGRN endocytosis and the points of intervention by small molecule inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sortilin inhibition treats multiple neurodegenerative lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayo.edu [mayo.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. SORT-PGRN interaction inhibitor 3 | Neurotensin Receptor | TargetMol [targetmol.com]
The Mechanism of MPEP-Induced SORT1 Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the molecular mechanisms underlying the degradation of the Sortilin 1 (SORT1) protein induced by the small molecule 2-Methyl-6-(phenylethynyl)pyridine (MPEP). Emerging evidence indicates that MPEP facilitates the post-translational downregulation of SORT1, a key receptor involved in protein trafficking and implicated in various neurological and metabolic disorders. This guide will detail the current understanding of the degradation pathway, present quantitative data from relevant studies, provide comprehensive experimental protocols for key assays, and visualize the involved signaling pathways and workflows. The central hypothesis is that MPEP promotes the degradation of SORT1 through the lysosomal pathway, specifically via chaperone-mediated autophagy (CMA), a mechanism distinct from the well-characterized ubiquitin-proteasome system.
Introduction to SORT1 and MPEP
SORT1 is a type I transmembrane protein that plays a crucial role in the trafficking of a variety of proteins to the endo-lysosomal pathway for degradation or to other cellular compartments.[1] Its involvement in the regulation of progranulin (PGRN) levels has drawn significant attention in the context of neurodegenerative diseases like frontotemporal dementia.[2][3]
MPEP is a selective and non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5). However, recent studies have uncovered a novel function of MPEP: its ability to reduce cellular levels of the SORT1 protein.[3][4] This effect is not due to transcriptional repression but rather to an enhanced rate of SORT1 protein degradation.[4] Understanding the precise mechanism of this MPEP-induced degradation is critical for the development of therapeutics targeting the SORT1 pathway.
The Core Mechanism: MPEP-Induced SORT1 Degradation
-
Independence from the Ubiquitin-Proteasome System: Treatment of cells with MPEP does not lead to an increase in the levels of ubiquitinated proteins.[4] This crucial observation suggests that the primary cellular machinery for protein degradation, the ubiquitin-proteasome pathway, is not the main route for MPEP-induced SORT1 turnover.
-
Implication of Lysosomal Degradation: The exclusion of the proteasomal pathway points towards lysosomal degradation. Lysosomes are cellular organelles containing a host of hydrolytic enzymes responsible for the breakdown of various biomolecules.
-
SORT1 as a Substrate for Chaperone-Mediated Autophagy (CMA): Recent studies have identified SORT1 as a substrate for CMA.[5][6][7][8] CMA is a selective form of autophagy where cytosolic proteins containing a specific pentapeptide motif (KFERQ-like) are recognized by the chaperone protein Hsc70 (Heat shock cognate 71 kDa protein) and targeted to the lysosome for degradation via the lysosomal membrane protein LAMP2A (Lysosome-associated membrane protein 2A).[5][6][7][8]
While a direct causal link showing MPEP's ability to activate CMA for SORT1 degradation is still an area of active investigation, the existing evidence strongly supports this as the primary mechanism of action.
Proposed Signaling Pathway
The proposed mechanism involves the recognition of SORT1 by the CMA machinery, a process that appears to be enhanced by MPEP. The key steps are outlined below and visualized in the following diagram.
Quantitative Data
The effect of MPEP on SORT1 protein levels is dose-dependent. Studies have shown a significant reduction in SORT1 protein levels in various cell lines upon treatment with MPEP.
| Cell Line | MPEP Concentration (µM) | Treatment Duration (hours) | Reduction in SORT1 Protein Levels | Reference |
| M17 | 10 | 24 | Significant | [4] |
| M17 | 20 | 24 | Significant (up to 3-fold increase in exPGRN) | [4] |
| HeLa | 10 | 24 | Significant | [4] |
| HeLa | 20 | 24 | Significant | [4] |
| NIH3T3 | 10 | 24 | Significant | [4] |
| NIH3T3 | 20 | 24 | Significant | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the MPEP-induced degradation of SORT1.
Western Blotting for SORT1 Protein Levels
This protocol is designed to quantify the changes in SORT1 protein levels in cultured cells following MPEP treatment.
References
- 1. Western blot protocol | Abcam [abcam.com]
- 2. novateinbio.com [novateinbio.com]
- 3. mayo.edu [mayo.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Impaired chaperone-mediated autophagy leads to abnormal SORT1 ,sortilin 1 turnover and CES1-dependent triglyceride hydrolysis - Research Highlights - Research Highlights - Research - Seoul National University [en.snu.ac.kr]
- 7. Impaired chaperone-mediated autophagy leads to abnormal SORT1 (sortilin 1) turnover and CES1-dependent triglyceride hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impaired chaperone-mediated autophagy leads to abnormal SORT1 (sortilin 1) turnover and CES1-dependent triglyceride hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of Sortilin in Progranulin Endocytosis and Lysosomal Targeting: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Progranulin (PGRN), a secreted glycoprotein, is critically involved in various biological processes, including neuronal survival, inflammation, and lysosomal function. Haploinsufficiency of PGRN is a major genetic cause of frontotemporal lobar degeneration (FTLD), highlighting the importance of understanding the regulation of its extracellular levels. A key player in this regulation is the type I transmembrane receptor, sortilin (SORT1). This technical guide provides an in-depth overview of the pivotal role of sortilin in mediating the endocytosis of progranulin and its subsequent targeting to the lysosome for degradation. We will delve into the molecular interactions, signaling pathways, quantitative data from key experiments, and detailed experimental protocols relevant to this crucial biological axis. This guide is intended to be a valuable resource for researchers and drug development professionals working to unravel the complexities of progranulin biology and develop therapeutic strategies for PGRN-related neurodegenerative diseases.
The Sortilin-Progranulin Interaction: A High-Affinity Gateway for Endocytosis
Sortilin has been identified as a high-affinity receptor for progranulin on the cell surface of neurons.[1][2][3] This interaction is a critical first step in the process of sortilin-mediated endocytosis and subsequent lysosomal degradation of progranulin.
Binding Characteristics and Affinity
The binding of progranulin to sortilin is a high-affinity interaction, with a dissociation constant (KD) in the nanomolar range. This strong binding is essential for the efficient capture of extracellular progranulin by sortilin-expressing cells. The interaction is primarily mediated by the C-terminus of progranulin binding to the β-propeller domain of sortilin.[4] Specifically, the last three amino acids of progranulin (QLL) are crucial for this binding.[4] Deletion of these residues abolishes the interaction with sortilin.[4]
| Interaction | Cell Type/System | Binding Affinity (KD) | Reference |
| Alkaline Phosphatase (AP)-Tagged PGRN to Cortical Neurons | Cultured E18 Rat Hippocampal Neurons (21 DIV) | 15.4 ± 2.5 nM | [1] |
| AP-Tagged PGRN to Sortilin-Expressing COS-7 Cells | COS-7 Cells | Indistinguishable from binding to neurons | [1] |
| Human PGRN588–593 peptide to SORT1 | In silico docking | -9.041 kcal/mol (docking score) | [5] |
| Mouse Pgrn584–589 peptide to SORT1 | In silico docking | -6.85 kcal/mol (docking score) | [5] |
| Neurotensin (NTS) to SORT1 | In silico docking | -7.86 kcal/mol (docking score) | [5] |
| Anti-SORT1 mAb K1-67 to human SORT1 | Langmuir fitting model | 1.87 x 10-9 M | [6] |
| Anti-SORT1 mAb K1-67 to mouse SORT1 | Langmuir fitting model | 7.63 x 10-8 M | [6] |
The Endocytic Pathway: From the Cell Surface to the Lysosome
Upon binding to sortilin at the cell surface, progranulin is rapidly internalized via clathrin-mediated endocytosis.[7] This process leads to the formation of endocytic vesicles containing the progranulin-sortilin complex. These vesicles then traffic through the endosomal system, ultimately delivering progranulin to the lysosome for degradation.[1][2]
Signaling and Trafficking
The sortilin-mediated endocytosis of progranulin is a key mechanism for regulating extracellular progranulin levels.[1][2] In the central nervous system, neurons express sortilin, while activated microglia are a major source of progranulin, particularly after injury.[1][2] The secreted progranulin can then bind to neuronal sortilin and be cleared from the extracellular space.
Sortilin-mediated endocytosis and lysosomal targeting of progranulin.
In Vivo Consequences of the Sortilin-Progranulin Axis
The physiological relevance of the sortilin-mediated clearance of progranulin is underscored by studies in sortilin knockout mice. These mice exhibit significantly elevated levels of progranulin in both the brain and serum, demonstrating that sortilin is a major regulator of progranulin homeostasis in vivo.[1][2]
| Genotype/Condition | Tissue/Fluid | Change in Progranulin Level | Reference |
| Sort1-/- Mice | Brain | 2.5-fold increase | [1] |
| Sort1-/- Mice | Serum | 5-fold increase | [1] |
| GRN+/-; Sort1-/- Mice | - | Normalized to wild-type levels | [1][2] |
| MPEP Treatment (20 µM) on M17 cells | Extracellular | Increased | [5] |
| SORT1 siRNA Treatment on M17 cells | Extracellular | Increased | [5] |
| BVFP (5 µM) on COS-1SORT1 cells | Endocytosis Inhibition | 23% | [5] |
| PGRN-CT antibody (80 nM) on COS-1SORT1 cells | Endocytosis Inhibition | 43% | [5] |
Experimental Protocols
Alkaline Phosphatase (AP)-Progranulin Binding Assay
This assay is used to visualize and quantify the binding of progranulin to cells expressing its receptor, sortilin.
Materials:
-
Conditioned medium containing AP-tagged progranulin (AP-PGRN)
-
Cultured cells (e.g., cortical neurons or sortilin-transfected COS-7 cells)
-
Binding Buffer: DMEM with 20 mM HEPES, pH 7.4, and 0.1% BSA
-
Wash Buffer: Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA
-
Fixation Solution: 4% paraformaldehyde in PBS
-
AP Substrate: BCIP/NBT (5-bromo-4-chloro-3-indolyl phosphate/nitro blue tetrazolium)
Procedure:
-
Culture cells to the desired confluency in appropriate plates.
-
Wash the cells twice with ice-cold Binding Buffer.
-
Incubate the cells with conditioned medium containing various concentrations of AP-PGRN at 4°C for 2 hours on a rocking platform.
-
Wash the cells three times with ice-cold Wash Buffer to remove unbound AP-PGRN.
-
Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Incubate the cells with AP substrate solution at room temperature in the dark until color develops.
-
Stop the reaction by washing with distilled water.
-
Visualize and quantify the binding using a microscope and image analysis software.
Workflow for the AP-Progranulin Binding Assay.
Quantitative Progranulin Endocytosis Assay
This assay measures the internalization of fluorescently labeled progranulin into cells.
Materials:
-
DyLight™ 594-labeled recombinant progranulin (DyL-rPGRN)
-
COS-1 cells stably expressing sortilin (COS-1SORT1)
-
Cell culture medium
-
Inhibitors or antibodies to be tested (e.g., BVFP, PGRN-CT antibody)
Procedure:
-
Plate COS-1SORT1 cells in a multi-well plate and culture overnight.
-
Pre-incubate DyL-rPGRN with the test compound (inhibitor or antibody) or vehicle control for 1 hour.
-
Add the DyL-rPGRN-compound mixture to the cells and incubate for 1 hour at 37°C to allow for endocytosis.
-
Wash the cells with ice-cold PBS to remove non-internalized DyL-rPGRN.
-
Fix the cells with 4% paraformaldehyde.
-
Acquire images of the cells using a high-content imaging system (e.g., BD Pathway).
-
Quantify the intracellular fluorescence signal to determine the extent of endocytosis.
Co-Immunoprecipitation of Progranulin and Sortilin
This technique is used to demonstrate a direct interaction between progranulin and the ectodomain of sortilin in a cell-free system.
Materials:
-
Conditioned media containing Flag-tagged progranulin (Flag-PGRN) and myc-tagged sortilin ectodomain (myc-Sort1-ecto).
-
Anti-Flag and anti-myc antibodies.
-
Protein A/G agarose beads.
-
Lysis buffer (e.g., RIPA buffer).
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Mix conditioned media containing Flag-PGRN and myc-Sort1-ecto.
-
Add the primary antibody (e.g., anti-myc) and incubate overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and wash several times with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the appropriate antibody (e.g., anti-Flag) to detect the co-immunoprecipitated protein.
Therapeutic Implications
The central role of sortilin in progranulin clearance makes it an attractive therapeutic target for FTD and other neurodegenerative diseases associated with progranulin deficiency.[5] Strategies aimed at inhibiting the progranulin-sortilin interaction or reducing sortilin expression could increase extracellular progranulin levels, thereby compensating for haploinsufficiency.[5][8][9]
Therapeutic Strategies Targeting the Sortilin-Progranulin Axis:
-
Small molecule inhibitors: Compounds that block the binding of progranulin to sortilin.[5]
-
Monoclonal antibodies: Antibodies that target either sortilin or the C-terminus of progranulin to prevent their interaction.[6]
-
Modulators of sortilin expression: Compounds that reduce the expression of sortilin on the cell surface.[5]
Therapeutic strategies targeting the sortilin-progranulin interaction.
Conclusion
The interaction between sortilin and progranulin is a fundamental mechanism regulating progranulin homeostasis in the brain and periphery. Sortilin acts as a key clearance receptor, mediating the endocytosis and subsequent lysosomal degradation of extracellular progranulin. A thorough understanding of this pathway, including the quantitative aspects of the interaction and the experimental methodologies to study it, is crucial for the development of novel therapeutic interventions for progranulin-deficient neurodegenerative diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers dedicated to advancing our knowledge of this critical biological axis.
References
- 1. Sortilin-Mediated Endocytosis Determines Levels of the Fronto-Temporal Dementia Protein, Progranulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sortilin-mediated endocytosis determines levels of the frontotemporal dementia protein, progranulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.au.dk [pure.au.dk]
- 4. C-Terminus of Progranulin Interacts with the Beta-Propeller Region of Sortilin to Regulate Progranulin Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Anti-sortilin1 Antibody Up-Regulates Progranulin via Sortilin1 Down-Regulation [frontiersin.org]
- 7. JCI Insight - Microglia regulate brain progranulin levels through the endocytosis/lysosomal pathway [insight.jci.org]
- 8. mayo.edu [mayo.edu]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Investigating the SORT1-PGRN Axis in Frontotemporal Dementia Models: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frontotemporal dementia (FTD) is a devastating neurodegenerative disorder characterized by progressive deficits in behavior, language, and executive function. A significant portion of familial FTD cases are linked to mutations in the progranulin gene (GRN), leading to a deficiency of the progranulin protein (PGRN), a crucial factor in neuronal survival and lysosomal function.[1][2] Recent research has identified sortilin (SORT1) as a key negative regulator of extracellular PGRN levels.[3][4][5] SORT1, a transmembrane receptor, binds to PGRN and mediates its endocytosis for subsequent degradation in the lysosome.[3][5][6] This critical interaction, termed the SORT1-PGRN axis, has emerged as a promising therapeutic target for FTD. By disrupting this axis, it is possible to increase extracellular PGRN levels, thereby compensating for the haploinsufficiency observed in FTD patients with GRN mutations.[4]
This technical guide provides a comprehensive overview of the SORT1-PGRN axis in the context of FTD models. It includes a summary of key quantitative data, detailed experimental protocols for investigating this pathway, and visualizations of the core signaling and experimental workflows.
Data Presentation
The following tables summarize key quantitative data from studies investigating the SORT1-PGRN axis, providing a basis for experimental design and interpretation.
Table 1: SORT1-PGRN Binding Affinity and Interaction
| Parameter | Value | Species/System | Reference |
| Binding Affinity (KD) | |||
| PGRN to immobilized Sortilin | 4 nM | Human | [3] |
| Anti-SORT1 mAb (K1-67) to SORT1 | 1.87 x 10-9 M | Human | [6] |
| Docking Score | |||
| Human PGRN588–593 to SORT1 | -9.041 kcal/mol | Human | [4] |
| Neurotensin (NTS) to SORT1 | -7.86 kcal/mol | Human | [4] |
| Mouse Pgrn584–589 to SORT1 | -6.85 kcal/mol | Mouse/Human | [4] |
Table 2: Progranulin (PGRN) Levels in FTD Patients and Models
| Condition | PGRN Concentration | Biofluid/Tissue | Fold Change/Comment | Reference |
| FTD Patients with GRN Mutations vs. Controls | ||||
| GRN Mutation Carriers | 53–94 ng/ml | Plasma | Significantly lower than controls | [1] |
| Non-GRN Mutation Carriers | 115–386 ng/ml | Plasma | [1] | |
| GRN Mutation Carriers | ~39% of controls | CSF | [7] | |
| SORT1 Knockout (KO) Mouse Models | ||||
| Sort1-/- Mice vs. Wild-Type | 2.5- to 5-fold increase | Brain and Serum | [3][5] | |
| Sort1 Ablation in Grn+/- Mice | Normalizes PGRN levels | Brain | [3] |
Experimental Protocols
Detailed methodologies are crucial for the successful investigation of the SORT1-PGRN axis. Below are protocols for key experiments, synthesized from established methods.
Co-Immunoprecipitation (Co-IP) to Verify SORT1-PGRN Interaction
This protocol details the steps to confirm the physical interaction between SORT1 and PGRN in a cellular context.
Materials:
-
Cells expressing both SORT1 and PGRN (e.g., HEK293T cells co-transfected with SORT1 and PGRN expression vectors)
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitors)
-
Primary antibodies: anti-SORT1 and anti-PGRN
-
Protein A/G magnetic beads
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold Co-IP Lysis/Wash Buffer and incubating on ice for 30 minutes with occasional vortexing.[8]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[8]
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G magnetic beads to the protein lysate and incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.[9]
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody (e.g., anti-SORT1) to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C to allow the formation of antibody-antigen complexes.[8]
-
Add pre-washed Protein A/G magnetic beads to the lysate and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.[9]
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP Lysis/Wash Buffer. With each wash, resuspend the beads and then pellet them.[9]
-
-
Elution:
-
Elute the protein complexes from the beads by adding elution buffer and incubating for 5-10 minutes at room temperature.
-
Pellet the beads and transfer the supernatant containing the eluted proteins to a new tube.
-
Neutralize the eluate by adding neutralization buffer.
-
-
Analysis by Western Blot:
-
Add SDS-PAGE sample buffer to the eluates and boil for 5-10 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with the anti-PGRN antibody to detect the co-immunoprecipitated PGRN. As a positive control, probe a separate blot with the anti-SORT1 antibody to confirm the immunoprecipitation of the target protein.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for PGRN Quantification
This protocol provides a method to quantify the concentration of PGRN in biological samples, such as cell culture supernatants or plasma.
Materials:
-
PGRN ELISA kit (commercially available kits are recommended for validated antibodies and standards)
-
Sample diluent (provided in the kit or PBS with 1% BSA)
-
Wash buffer (provided in the kit or PBS with 0.05% Tween-20)
-
TMB substrate and stop solution (provided in the kit)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Collect cell culture supernatant and centrifuge to remove cellular debris.[10]
-
For plasma samples, collect blood in EDTA- or citrate-containing tubes and centrifuge to separate the plasma.[11]
-
Dilute samples as needed with the appropriate sample diluent. A starting dilution of 1:200 for serum or plasma is often recommended.[11]
-
-
Assay Procedure (following a typical sandwich ELISA protocol):
-
Add standards and diluted samples to the wells of the PGRN antibody-coated microplate.[12]
-
Incubate for the time and temperature specified in the kit manual (e.g., 90 minutes at 37°C).[12]
-
Wash the wells multiple times with wash buffer to remove unbound proteins.[11]
-
Add the detection antibody (e.g., a biotinylated anti-PGRN antibody) and incubate.[13]
-
Wash the wells again.
-
Add an enzyme conjugate (e.g., streptavidin-HRP) and incubate.[13]
-
Wash the wells to remove the unbound conjugate.
-
Add the TMB substrate and incubate in the dark until a color develops.[12]
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the PGRN concentration in the samples by interpolating their absorbance values from the standard curve. Remember to account for the dilution factor.
-
Cell-Based Endocytosis Assay
This assay is used to visualize and quantify the internalization of PGRN mediated by SORT1.
Materials:
-
Cells expressing SORT1 (e.g., COS-1SORT1 cells)
-
Fluorescently labeled recombinant PGRN (e.g., DyLight™ 594-labeled rPGRN)
-
Cell culture medium
-
PBS
-
Fixative (e.g., 4% paraformaldehyde)
-
Optional: Nuclear stain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Plating:
-
Plate SORT1-expressing cells in a multi-well imaging plate and allow them to adhere overnight.
-
-
Endocytosis:
-
Wash the cells with serum-free medium.
-
Add the fluorescently labeled PGRN to the cells at a desired concentration.
-
Incubate at 37°C for a specific time period (e.g., 1 hour) to allow for endocytosis. For a negative control, incubate a set of cells at 4°C to inhibit endocytosis.[14]
-
-
Washing and Fixing:
-
Wash the cells thoroughly with ice-cold PBS to remove any unbound fluorescent PGRN from the cell surface.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
-
Staining and Imaging:
-
(Optional) Stain the cell nuclei with DAPI.
-
Image the cells using a high-content imaging system or a fluorescence microscope.
-
-
Quantification:
-
Quantify the internalized fluorescent signal per cell using image analysis software. The fluorescence intensity will be proportional to the amount of endocytosed PGRN.
-
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key aspects of the SORT1-PGRN axis.
Signaling Pathway
References
- 1. academic.oup.com [academic.oup.com]
- 2. Fluid biomarkers in familial frontotemporal dementia: progress and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sortilin-Mediated Endocytosis Determines Levels of the Fronto-Temporal Dementia Protein, Progranulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Anti-sortilin1 Antibody Up-Regulates Progranulin via Sortilin1 Down-Regulation [frontiersin.org]
- 6. Anti-sortilin1 Antibody Up-Regulates Progranulin via Sortilin1 Down-Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progranulin Levels in Plasma and Cerebrospinal Fluid in Granulin Mutation Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. ELISA Protocol [protocols.io]
- 11. abcam.co.jp [abcam.co.jp]
- 12. fn-test.com [fn-test.com]
- 13. ibl-america.com [ibl-america.com]
- 14. Monitoring Protein Endocytosis and Recycling Using FACS-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of MPEP: A Potent Suppressor of Sortilin 1 (SORT1) Expression
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Sortilin 1 (SORT1) has emerged as a significant player in a variety of cellular processes, including protein trafficking and degradation, with implications in neurodegenerative diseases and lipid metabolism.[1][2] Its role in directing proteins to lysosomes for degradation has made it a compelling target for therapeutic intervention.[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of 2-Methyl-6-(phenylethynyl)pyridine (MPEP), a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), with a specific focus on its recently identified role as a potent suppressor of SORT1 expression. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating SORT1 levels.
Pharmacological Profile of MPEP
MPEP is a well-characterized, non-competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).[5] Its primary mechanism of action is the inhibition of mGluR5, a G-protein coupled receptor involved in various neurological functions.
| Parameter | Value | Reference |
| Target | Metabotropic Glutamate Receptor 5 (mGluR5) | [5] |
| IC₅₀ | 36 nM | [5] |
| Mechanism of Action | Non-competitive antagonist | [5] |
| Selectivity | High selectivity for mGluR5 over other mGluR subtypes. | [5] |
| In Vivo Half-life (mice) | Approximately 1 hour | [5] |
MPEP as a Suppressor of SORT1 Expression
Recent research has identified MPEP as a potent suppressor of SORT1 protein expression.[2][6] This effect is observed in a dose-dependent manner across various cell lines, including human neuroblastoma (M17), human cervical cancer (HeLa), and mouse embryonic fibroblast (NIH/3T3) cells.[2]
Quantitative Data on SORT1 Suppression
The following tables summarize the dose-dependent effect of MPEP on SORT1 protein levels after 24 hours of treatment, as determined by western blot analysis. The data represents the relative density of the SORT1 protein band compared to a vehicle control.
Table 1: Effect of MPEP on SORT1 Protein Levels in M17 Cells [2]
| MPEP Concentration (µM) | Relative SORT1 Protein Level (Mean ± SEM) |
| 0 (Vehicle) | 1.00 ± 0.00 |
| 10 | Data not available in a precise numerical format in the source material |
| 20 | Significantly reduced compared to vehicle |
Table 2: Effect of MPEP on SORT1 Protein Levels in HeLa Cells [2]
| MPEP Concentration (µM) | Relative SORT1 Protein Level (Mean ± SEM) |
| 0 (Vehicle) | 1.00 ± 0.00 |
| 10 | Data not available in a precise numerical format in the source material |
| 20 | Significantly reduced compared to vehicle |
Table 3: Effect of MPEP on SORT1 Protein Levels in NIH/3T3 Cells [2]
| MPEP Concentration (µM) | Relative SORT1 Protein Level (Mean ± SEM) |
| 0 (Vehicle) | 1.00 ± 0.00 |
| 10 | Data not available in a precise numerical format in the source material |
| 20 | Significantly reduced compared to vehicle |
Note: While the source material graphically illustrates a significant and dose-dependent reduction, the precise numerical values from the densitometry analysis are not provided.
Mechanism of SORT1 Suppression by MPEP
The suppression of SORT1 by MPEP appears to be a post-transcriptional event. Studies have shown that MPEP treatment does not alter SORT1 mRNA levels, suggesting that the mechanism of action is not at the level of gene transcription.[2] Instead, the evidence points towards an increased degradation of the SORT1 protein.[2]
Signaling Pathway
The proposed signaling pathway initiates with the inhibition of mGluR5 by MPEP. The canonical downstream signaling of mGluR5 involves the activation of Gq protein, which in turn activates Phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). DAG activates Protein Kinase C (PKC).[5][7]
The precise link between the inhibition of this pathway and the increased degradation of SORT1 is an active area of investigation. One plausible hypothesis involves the ubiquitin-proteasome system. SORT1 is known to be regulated by ubiquitination, a process that tags proteins for degradation.[8] Specifically, the E3 ubiquitin ligase NEDD4 has been implicated in the ubiquitination and subsequent lysosomal degradation of non-palmitoylated sortilin.[9] It is hypothesized that the signaling cascade initiated by mGluR5 inhibition may modulate the activity of E3 ligases or other components of the protein degradation machinery that target SORT1.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to demonstrate the effect of MPEP on SORT1 expression.
Cell Culture
-
M17 Human Neuroblastoma Cells: Cultured in a 1:1 ratio of high-glucose Dulbecco's Modified Eagle's Medium (DMEM) and F12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% nonessential amino acids, penicillin (100 U/mL), and streptomycin (0.1 mg/mL).[10][11]
-
HeLa Human Cervical Cancer Cells: Grown in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, penicillin, and streptomycin.[3]
-
NIH/3T3 Mouse Embryonic Fibroblast Cells: Maintained in DMEM supplemented with 10% bovine calf serum, penicillin, and streptomycin.[5]
All cell lines are cultured at 37°C in a humidified atmosphere with 5% CO₂.
MPEP Treatment
-
Stock Solution Preparation: MPEP is dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution.
-
Cell Treatment: The MPEP stock solution is diluted in the respective cell culture medium to achieve the desired final concentrations (e.g., 10 µM and 20 µM).
-
Incubation: Cells are incubated with the MPEP-containing medium for a specified duration, typically 24 hours, before harvesting for analysis.
Western Blot Analysis
-
Cell Lysis: After MPEP treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for SORT1.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is used to ensure equal protein loading across lanes.
-
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software.
Conclusion
MPEP, a selective mGluR5 antagonist, has been identified as a novel suppressor of SORT1 protein expression. The mechanism of action is post-transcriptional, likely involving the enhanced degradation of the SORT1 protein through the ubiquitin-proteasome pathway. The dose-dependent reduction of SORT1 levels in various cell lines highlights the potential of MPEP as a pharmacological tool to study the functions of SORT1 and as a lead compound for the development of therapeutics targeting SORT1-mediated pathological processes. Further research is warranted to fully elucidate the signaling cascade linking mGluR5 inhibition to SORT1 degradation and to evaluate the in vivo efficacy and safety of MPEP in relevant disease models.
References
- 1. Targeted manipulation of the sortilin-progranulin axis rescues progranulin haploinsufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency | Semantic Scholar [semanticscholar.org]
- 4. Individual PKC-phosphorylation sites in organic cation transporter 1 determine substrate selectivity and transport regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mGluR5 antagonist MPEP selectively inhibits the onset and maintenance of ethanol self-administration in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mayo.edu [mayo.edu]
- 7. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Kv1.5 channels are regulated by PKC-mediated endocytic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uspto.gov [uspto.gov]
- 11. NMDA-induced phosphorylation and regulation of mGluR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Therapeutic Avenues: A Technical Guide to the Initial Screening and Identification of SORT-PGRN Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The interaction between sortilin (SORT1) and progranulin (PGRN) represents a critical pathway in cellular trafficking and has emerged as a significant therapeutic target for a range of neurodegenerative diseases, most notably frontotemporal dementia (FTD). Sortilin, a multi-ligand receptor of the Vps10p domain receptor family, mediates the endocytosis and subsequent lysosomal degradation of extracellular progranulin. Reduced levels of progranulin, often due to genetic mutations leading to haploinsufficiency, are directly linked to the pathogenesis of FTD. Consequently, inhibiting the SORT1-PGRN interaction to increase extracellular progranulin levels presents a promising strategy for therapeutic intervention. This technical guide provides a comprehensive overview of the core methodologies for the initial screening and identification of inhibitors of the SORT-PGRN pathway. We detail experimental protocols for key assays, present a framework for data analysis, and provide visualizations of the underlying biological pathways and experimental workflows to aid researchers in this critical area of drug discovery.
The SORT-PGRN Signaling Pathway: A Key Regulator of Progranulin Homeostasis
Progranulin is a secreted glycoprotein with crucial roles in neuronal survival, axonal growth, and inflammation.[1][2] Its intracellular trafficking and extracellular levels are tightly regulated. Sortilin has been identified as a key receptor responsible for the endocytosis of extracellular progranulin, targeting it for lysosomal degradation.[3][4][5] This process effectively reduces the bioavailability of progranulin.
In conditions such as FTD with granulin mutations (FTLD-GRN), a deficiency in progranulin leads to neuronal dysfunction and degeneration.[3] By blocking the interaction between sortilin and progranulin, it is possible to increase the levels of circulating progranulin, thereby compensating for the haploinsufficiency.[3][6][7] Therapeutic strategies targeting the SORT1-PGRN axis include the development of small molecules, antibodies, and peptides that disrupt this protein-protein interaction.[6][8][9][10]
The binding of progranulin to sortilin is mediated by the C-terminal region of progranulin.[6][11] This specific interaction site provides a focused target for the rational design and screening of inhibitory compounds.
Below is a diagram illustrating the SORT-PGRN signaling pathway.
Strategies for Screening SORT-PGRN Pathway Inhibitors
The identification of potent and specific inhibitors of the SORT-PGRN interaction requires a multi-tiered screening approach, beginning with high-throughput methods to assess large compound libraries, followed by more detailed secondary and tertiary assays to characterize promising candidates.
A general workflow for inhibitor screening is depicted below.
Experimental Protocols
This section provides detailed methodologies for key experiments in the screening and characterization of SORT-PGRN inhibitors.
High-Throughput Screening (HTS) for Primary Hit Identification
Virtual high-throughput screening (vHTS) can be employed to computationally screen large libraries of compounds against the crystal structure of sortilin to identify potential binders.[7][10][12] This can be followed by wet-lab HTS assays for experimental validation.
Protocol: Virtual High-Throughput Screening (vHTS)
-
Receptor Preparation: Obtain the 3D crystal structure of the sortilin receptor (e.g., PDB ID: 6X3L). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.
-
Ligand Library Preparation: Prepare a curated library of small molecules (e.g., a CNS-focused library). Generate 3D conformations for each ligand and assign appropriate charges.
-
Molecular Docking:
-
Define the binding site on the sortilin receptor based on the co-crystallized ligand or known interaction sites with progranulin.
-
Perform an initial high-throughput virtual screen (HTVS) to dock the ligand library into the defined binding site.
-
Refine the docking poses of the top hits using standard precision (SP) and then extra precision (XP) docking protocols.
-
-
Scoring and Selection:
-
Rank the docked ligands based on their docking scores (e.g., GlideScore).
-
Calculate the binding free energy for the top-ranked ligands using methods like MM-GBSA.
-
Select a subset of compounds with favorable docking scores and binding free energies for further experimental validation.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Quantifying Progranulin Levels
ELISA is a robust method for quantifying progranulin levels in various samples, including cell culture supernatants, serum, and plasma.[6][8][13][14][15] This assay is crucial for assessing the ability of a test compound to increase extracellular progranulin.
Protocol: Progranulin ELISA
-
Plate Preparation: Use a 96-well plate pre-coated with a capture antibody specific for human progranulin.
-
Standard Curve Preparation: Prepare a serial dilution of recombinant human progranulin standard in the assay diluent to generate a standard curve (e.g., 0 to 100 ng/mL).[8]
-
Sample Preparation: Dilute samples (e.g., cell culture supernatant, serum, plasma) in the assay diluent. A starting dilution of 1:100 for plasma/serum is often recommended.[13]
-
Incubation:
-
Add 100 µL of assay diluent to each well.
-
Add 50 µL of standards, controls, or samples to the appropriate wells.
-
Cover the plate and incubate for 2 hours at room temperature.[8]
-
-
Washing: Aspirate each well and wash three times with 300 µL of wash buffer.
-
Detection Antibody: Add 200 µL of a conjugated detection antibody (e.g., HRP-conjugated) to each well. Cover and incubate for 2 hours at room temperature.[8]
-
Washing: Repeat the wash step as described in step 5.
-
Substrate Addition: Add 200 µL of substrate solution (e.g., TMB) to each well and incubate for 30 minutes at room temperature in the dark.[8]
-
Stop Reaction: Add 50 µL of stop solution to each well.[8]
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader within 30 minutes.[8]
-
Analysis: Calculate the progranulin concentration in the samples by interpolating from the standard curve.
Co-Immunoprecipitation (Co-IP) for Validating SORT1-PGRN Interaction
Co-IP is used to confirm the physical interaction between sortilin and progranulin and to assess the ability of a compound to disrupt this interaction in a cellular context.[2][3][4][11][12]
Protocol: SORT1-PGRN Co-Immunoprecipitation
-
Cell Lysis:
-
Harvest cells expressing both SORT1 (e.g., Flag-tagged) and PGRN.
-
Lyse the cells in a cold, non-denaturing lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.
-
-
Pre-clearing (Optional): Incubate the cell lysate with protein A/G agarose/magnetic beads for 1 hour at 4°C to reduce non-specific binding.[2]
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against the tag on sortilin (e.g., anti-Flag antibody) or a sortilin-specific antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose/magnetic beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against both sortilin and progranulin, followed by appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system. The presence of a progranulin band in the sortilin immunoprecipitate confirms the interaction.
-
Surface Plasmon Resonance (SPR) for Quantitative Binding Analysis
SPR is a label-free technique used to quantitatively measure the binding affinity and kinetics of the interaction between sortilin and progranulin, and to determine the inhibitory constant (Ki) of a compound.[1][16][17][18]
Protocol: SORT1-PGRN SPR Analysis
-
Chip Preparation: Immobilize the ligand (e.g., recombinant sortilin ectodomain) onto a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.
-
Analyte Injection:
-
Inject a series of concentrations of the analyte (e.g., recombinant progranulin) over the sensor chip surface at a constant flow rate.
-
Monitor the binding in real-time as a change in the response units (RU).
-
-
Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte from the ligand.
-
Regeneration: Regenerate the sensor chip surface by injecting a solution that disrupts the ligand-analyte interaction (e.g., low pH glycine).
-
Inhibition Assay:
-
To determine the inhibitory effect of a compound, pre-incubate a constant concentration of progranulin with varying concentrations of the inhibitor.
-
Inject these mixtures over the sortilin-coated sensor chip and monitor the binding response.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
For the inhibition assay, calculate the IC50 and Ki values for the inhibitor.
-
Cell-Based Progranulin Endocytosis Assay
This assay directly measures the ability of a compound to inhibit the sortilin-mediated uptake of extracellular progranulin into cells.[9][12][19][20]
Protocol: Quantitative Cell-Based Progranulin Endocytosis Assay
-
Cell Culture: Plate cells that overexpress sortilin (e.g., COS-1SORT1 cells) in a 96-well plate.[12]
-
Labeling of Progranulin: Label recombinant progranulin with a fluorescent dye (e.g., DyLight™ 594).[12]
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test inhibitor for a specified time.
-
Endocytosis:
-
Add the fluorescently labeled progranulin to the cells and incubate for 1-2 hours at 37°C to allow for endocytosis.
-
To test direct binders of progranulin, pre-incubate the labeled progranulin with the compound before adding to the cells.[12]
-
-
Washing: Wash the cells with cold PBS to remove any unbound labeled progranulin.
-
Fixation and Staining: Fix the cells with paraformaldehyde and stain the nuclei with a fluorescent dye (e.g., DAPI).
-
Imaging and Quantification:
-
Acquire images of the cells using a high-content imaging system.
-
Quantify the intracellular fluorescence intensity of the labeled progranulin.
-
-
Data Analysis: Normalize the fluorescence intensity to the number of cells (nuclei count). Calculate the IC50 of the inhibitor for blocking progranulin endocytosis.
Data Presentation and Interpretation
To facilitate the comparison and selection of promising inhibitor candidates, all quantitative data should be summarized in clearly structured tables.
Table 1: Summary of Inhibitor Potency
| Compound ID | HTS Assay (IC50, µM) | SPR (KD, nM) | SPR (Ki, µM) | Cell-Based Endocytosis (IC50, µM) |
| Cmpd-001 | 1.2 | 50 | 0.8 | 2.5 |
| Cmpd-002 | 0.8 | 25 | 0.5 | 1.1 |
| Cmpd-003 | 5.6 | 200 | 4.2 | 8.9 |
| ... | ... | ... | ... | ... |
Table 2: Effect of Inhibitors on Extracellular Progranulin Levels
| Compound ID | Treatment Concentration (µM) | Fold Increase in Extracellular PGRN (vs. Vehicle) |
| Cmpd-001 | 1 | 2.1 |
| Cmpd-001 | 5 | 3.5 |
| Cmpd-002 | 1 | 2.8 |
| Cmpd-002 | 5 | 4.2 |
| ... | ... | ... |
Conclusion
The initial screening and identification of SORT-PGRN pathway inhibitors is a critical first step in the development of novel therapeutics for FTD and other neurodegenerative diseases. The methodologies outlined in this guide, from high-throughput screening to detailed biophysical and cell-based characterization, provide a robust framework for identifying and validating potent and selective inhibitors. The systematic application of these experimental protocols, coupled with clear data presentation and interpretation, will accelerate the discovery of new drug candidates that can effectively modulate the SORT-PGRN pathway and restore progranulin homeostasis. Further optimization and in vivo validation of the identified lead compounds will be essential to translate these promising findings into clinical applications.
References
- 1. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Sortilin-mediated endocytosis determines levels of the frontotemporal dementia protein, progranulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2.4. Progranulin ELISA [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. rndsystems.com [rndsystems.com]
- 9. Development of a Cell-Based Assay to Assess Binding of the proNGF Prodomain to Sortilin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 12. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical and clinical validation of a blood progranulin ELISA in frontotemporal dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abcam.co.jp [abcam.co.jp]
- 15. raybiotech.com [raybiotech.com]
- 16. Sortilin-Mediated Endocytosis Determines Levels of the Fronto-Temporal Dementia Protein, Progranulin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. affiniteinstruments.com [affiniteinstruments.com]
- 19. Development of a Cell-Based Assay to Assess Binding of the proNGF Prodomain to Sortilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Microglia regulate brain progranulin levels through the endocytosis/lysosomal pathway - PMC [pmc.ncbi.nlm.nih.gov]
Understanding Progranulin Haploinsufficiency in Neurodegeneration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Progranulin (PGRN), a secreted glycoprotein encoded by the GRN gene, is a critical regulator of lysosomal function and neuroinflammation. Haploinsufficiency, a state of ~50% reduction in PGRN levels due to heterozygous loss-of-function mutations in the GRN gene, is a major genetic cause of frontotemporal dementia (FTD), a devastating neurodegenerative disorder.[1][2] Complete loss of PGRN leads to neuronal ceroid lipofuscinosis (NCL), a lysosomal storage disease.[3][4] This guide provides an in-depth technical overview of the core molecular mechanisms underlying PGRN haploinsufficiency in neurodegeneration, methodologies for its study, and quantitative data to support further research and therapeutic development.
Molecular Mechanisms of Progranulin in Neurodegeneration
Progranulin plays a multifaceted role in neuronal health, and its deficiency leads to a cascade of pathological events. The two primary interconnected pathways affected are lysosomal function and neuroinflammation.
Lysosomal Dysfunction
PGRN is integral to maintaining lysosomal homeostasis. It is trafficked to the lysosome through two primary pathways:
-
Sortilin-dependent pathway: Extracellular PGRN binds to the sortilin (SORT1) receptor, which mediates its endocytosis and delivery to the lysosome.
-
Prosaposin (PSAP)-dependent pathway: PGRN can also bind to PSAP, which then interacts with the mannose-6-phosphate receptor (M6PR) or lipoprotein receptor-related protein 1 (LRP1) to facilitate its transport to the lysosome.[5][6]
Within the lysosome, PGRN is thought to be processed into smaller, active granulin peptides. PGRN deficiency disrupts several aspects of lysosomal function:
-
Impaired Lysosomal Acidification: PGRN is involved in maintaining the acidic pH of the lysosome, which is crucial for the activity of lysosomal hydrolases.[4]
-
Altered Enzyme Activity: The activity of several lysosomal enzymes is affected by PGRN deficiency. For instance, the activity of cathepsins (like cathepsin D and B) and glucocerebrosidase (GCase) can be dysregulated.[4][7][8]
-
Lysosomal Biogenesis: PGRN levels are linked to the regulation of lysosomal biogenesis through the transcription factor EB (TFEB), a master regulator of lysosomal genes.[1][9][10]
Neuroinflammation
PGRN is a key modulator of the brain's immune response, primarily mediated by microglia. In a healthy brain, PGRN has anti-inflammatory properties. However, in a state of PGRN deficiency, microglial activation becomes dysregulated, leading to a chronic neuroinflammatory state.[11] This is characterized by:
-
Increased Pro-inflammatory Cytokine Production: Microglia lacking PGRN exhibit an exaggerated inflammatory response, with increased production and secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[12][13][14]
-
Aberrant Phagocytosis: PGRN deficiency can lead to an increase in phagocytic activity by microglia.[11]
-
TNF-α Signaling: While the direct interaction is debated, PGRN deficiency is associated with elevated TNF-α signaling, which contributes to neuronal damage.[15][16]
Quantitative Data in Progranulin Haploinsufficiency
The following tables summarize key quantitative findings from studies on PGRN haploinsufficiency.
| Parameter | Model System | Change in PGRN Deficient State | Reference |
| PGRN Protein Levels | Human FTD-GRN Patients (Plasma/CSF) | ~50% reduction | [1][2] |
| Grn+/- Mouse Brain | ~50% reduction | ||
| Lysosomal Proteins | 3-month Grn-/- Mouse Brain | Increased Gns, Scarb2, Hexb | [3] |
| 19-month Grn-/- Mouse Brain | Increased Gpnmb, CtsD, CtsZ, Tpp1 | [3] | |
| Inflammatory Proteins | 19-month Grn-/- Mouse Brain | Increased Lgals3, GFAP, CD44, S100a, C1qa | [3] |
| Inflammatory Cytokines | LPS-treated Grn-/- Mouse Serum | Increased TNF-α, IL-6 | [12][13] |
| Glucocerebrosidase (GCase) Activity | Grn-/- Mouse Liver and Spleen Lysates | Significant decrease | [8] |
| β-hexosaminidase A (HexA) Activity | Grn-/- Mouse Frontal Cortex | Elevated | [17] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate study of PGRN function. Below are protocols for essential experiments.
Measurement of Progranulin Levels by ELISA
Objective: To quantify PGRN concentrations in biological fluids like plasma or cerebrospinal fluid (CSF).
Protocol:
-
Samples are diluted (e.g., 1:100 for plasma, 1:2 for CSF) to fall within the standard curve range of a commercial human progranulin ELISA kit (e.g., AdipoGen, R&D Systems, Abcam).[2][18][19]
-
Follow the manufacturer's instructions for adding samples, standards, and detection antibodies to the pre-coated microplate.
-
After incubation and washing steps, a substrate solution is added, and the colorimetric reaction is stopped.
-
The optical density is measured at 450 nm using a microplate reader.
-
PGRN concentrations are calculated based on the standard curve.
Assessment of Lysosomal pH
Objective: To measure the luminal pH of lysosomes in cultured cells.
Protocol using FITC-Dextran:
-
Culture cells to be analyzed and load them with FITC-dextran by endocytosis.
-
Use a dual-emission ratiometric technique with flow cytometry to measure fluorescence. FITC fluorescence is pH-dependent at its maximum emission wavelength.[20]
-
Generate a standard curve by equilibrating the intralysosomal pH with the extracellular pH using the ionophore nigericin.[20]
-
Calculate the lysosomal pH of the experimental cells based on the standard curve.
Alternative Protocol using LysoSensor™ Dyes:
-
Load cultured cells with a pH-sensitive fluorescent dye such as LysoSensor™. These dyes accumulate in acidic organelles and exhibit a pH-dependent shift in fluorescence.[21]
-
Perform live-cell imaging using fluorescence microscopy.
-
A ratiometric measurement of fluorescence intensity at two different emission wavelengths is used to determine the pH.[22]
-
A calibration curve is generated using buffers of known pH in the presence of an ionophore to accurately quantify the lysosomal pH.[22]
Cathepsin B Activity Assay
Objective: To measure the activity of the lysosomal protease Cathepsin B in living cells.
Protocol using Magic Red™ Cathepsin-B Assay:
-
Culture cells in a format suitable for fluorescence microscopy or a fluorescence plate reader.
-
Add the Magic Red™ substrate (MR-(RR)2), a cell-permeant, non-fluorescent substrate, directly to the cell culture medium.[23][24][25]
-
Incubate to allow for substrate cleavage by active Cathepsin B, which releases a red fluorescent product (cresyl violet).[23][26]
-
Analyze the fluorescence intensity using a fluorescence microscope or a fluorescence plate reader. The signal intensity is proportional to the Cathepsin B activity.[23][27]
Immunohistochemistry for Microglial Activation
Objective: To visualize and quantify activated microglia in brain tissue sections.
Protocol:
-
Perfuse and fix brain tissue in 4% paraformaldehyde and prepare 20-50 µm thick frozen sections.[28]
-
Perform antigen retrieval if necessary.
-
Block non-specific binding sites using a blocking buffer (e.g., 1% BSA in PBS with 0.3% TritonX-100).
-
Incubate the sections with primary antibodies against microglial markers overnight at 4°C. Commonly used markers include:
-
Wash the sections and incubate with fluorescently labeled secondary antibodies.
-
Mount the sections and visualize them using a fluorescence or confocal microscope.
-
Quantify the number and morphology of activated microglia.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in PGRN function is essential for a clear understanding.
Signaling Pathways
Caption: Progranulin signaling pathways in lysosomal function and neuroinflammation.
Experimental Workflows
Caption: Experimental workflow for assessing lysosomal function in PGRN deficiency models.
Caption: Experimental workflow for assessing neuroinflammation in PGRN deficiency models.
Conclusion and Future Directions
Progranulin haploinsufficiency drives neurodegeneration through a dual mechanism of lysosomal dysfunction and chronic neuroinflammation. A thorough understanding of these interconnected pathways is paramount for the development of effective therapeutic strategies. Future research should focus on elucidating the precise downstream targets of PGRN within the lysosome and dissecting the complex interplay between neuronal and microglial PGRN in maintaining brain homeostasis. Furthermore, the development of robust biomarkers to track disease progression and therapeutic response in FTD-GRN patients is a critical unmet need. The methodologies and data presented in this guide provide a foundational framework for advancing these research and development efforts.
References
- 1. The lysosomal function of progranulin, a guardian against neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical and clinical validation of a blood progranulin ELISA in frontotemporal dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Network analysis of the progranulin-deficient mouse brain proteome reveals pathogenic mechanisms shared in human frontotemporal dementia caused by GRN mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Prosaposin facilitates sortilin-independent lysosomal trafficking of progranulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prosaposin facilitates sortilin-independent lysosomal trafficking of progranulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Progranulin mutations result in impaired processing of prosaposin and reduced glucocerebrosidase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progranulin deficiency leads to reduced glucocerebrosidase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progranulin, lysosomal regulation and neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increased lysosomal biogenesis in activated microglia and exacerbated neuronal damage after traumatic brain injury in progranulin-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Progranulin: Functions and neurologic correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Progranulin deficiency leads to severe inflammation, lung injury and cell death in a mouse model of endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Progranulin modulates inflammatory responses to immune challenges by suppressing circulating cytokine levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Progranulin deficiency promotes neuroinflammation and neuron loss following toxin-induced injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Progranulin does not bind tumor necrosis factor (TNF) receptors and is not a direct regulator of TNF-dependent signaling or bioactivity in immune or neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Microglial NFκB-TNFα hyperactivation induces obsessive–compulsive behavior in mouse models of progranulin-deficient frontotemporal dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. rndsystems.com [rndsystems.com]
- 19. Progranulin Levels in Plasma and Cerebrospinal Fluid in Granulin Mutation Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analysis of Lysosomal pH by Flow Cytometry Using FITC-Dextran Loaded Cells | Springer Nature Experiments [experiments.springernature.com]
- 21. Frontiers | Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. antibodiesinc.com [antibodiesinc.com]
- 24. abcam.com [abcam.com]
- 25. Cathepsin B Assay Kit (Magic Red) (ab270772) | Abcam [abcam.com]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 27. protocols.io [protocols.io]
- 28. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 29. How to Identify Activated Microglia | Proteintech Group [ptglab.com]
- 30. forum.painresearcher.net [forum.painresearcher.net]
- 31. Microglia markers | Abcam [abcam.com]
The Therapeutic Promise of Elevating Extracellular Progranulin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Progranulin (PGRN), a secreted glycoprotein, has emerged as a critical regulator of lysosomal function and neuroinflammation. Its deficiency is a key driver of several neurodegenerative diseases, most notably frontotemporal dementia (FTD) and neuronal ceroid lipofuscinosis (NCL). Conversely, its overexpression is implicated in various cancers. This technical guide provides a comprehensive overview of the therapeutic potential of increasing extracellular progranulin levels, focusing on the underlying molecular mechanisms, diverse therapeutic strategies, and the latest preclinical and clinical data. We delve into detailed experimental protocols and visualize complex biological pathways and therapeutic workflows to equip researchers and drug development professionals with the essential knowledge to navigate this promising therapeutic landscape.
The Dichotomous Role of Progranulin in Human Health
Progranulin is a pleiotropic protein with multifaceted roles in cellular processes such as cell growth, survival, migration, and inflammation.[1][2] Its biological effects are highly context-dependent, with both its deficiency and overexpression leading to distinct pathological states.
In the central nervous system (CNS), progranulin is a crucial neurotrophic and anti-inflammatory factor.[3][4] It is expressed by both neurons and microglia and plays a vital role in maintaining lysosomal homeostasis.[5][6] Loss-of-function mutations in the GRN gene, which encodes for progranulin, lead to a reduction in progranulin levels, a condition known as haploinsufficiency.[4] This is a major cause of FTD, a devastating neurodegenerative disorder characterized by progressive deterioration of the frontal and temporal lobes of the brain.[7][8] Complete loss of progranulin function results in NCL, a rare lysosomal storage disease.[9]
Conversely, elevated levels of progranulin are associated with the progression of various solid tumors, including breast, ovarian, and bladder cancers.[10][11][12] In a cancerous environment, progranulin can promote cell proliferation, invasion, and angiogenesis, acting as a tumor-promoting growth factor.[1][2][12] This dual role of progranulin underscores the importance of a nuanced and targeted approach to modulating its levels for therapeutic benefit.
Therapeutic Strategies for Increasing Extracellular Progranulin
Given that progranulin haploinsufficiency is a direct cause of FTD-GRN, a primary therapeutic strategy is to restore progranulin levels in the CNS.[9] Several innovative approaches are currently under investigation, ranging from gene therapy to small molecule interventions.
Gene Therapy
Gene therapy aims to provide a functional copy of the GRN gene to produce endogenous progranulin. Adeno-associated virus (AAV) vectors are the leading platform for CNS gene delivery due to their favorable safety profile and ability to transduce non-diving cells like neurons.[13][14]
-
PBFT02 (Passage Bio): This investigational therapy utilizes an AAV1 vector to deliver a functional GRN gene via intra-cisterna magna (ICM) injection.[3][15] Preclinical studies in mouse models of FTD have shown that PBFT02 administration improves lysosomal function and reduces neuroinflammation.[5][7]
-
LY3884963/PR006 (Prevail Therapeutics/Eli Lilly): This therapy employs an AAV9 vector, also administered via ICM injection, to deliver the GRN gene.[16][17][18]
Monoclonal Antibody Therapy
This approach utilizes antibodies to modulate progranulin levels.
-
Latozinemab (AL001) (Alector/GSK): This monoclonal antibody targets sortilin, a receptor that binds to progranulin and facilitates its endocytosis and subsequent degradation in lysosomes.[19] By blocking the progranulin-sortilin interaction, latozinemab aims to increase the half-life of extracellular progranulin, thereby elevating its levels in the CNS.[7]
Protein Replacement Therapy
This strategy involves the direct administration of a recombinant progranulin protein.
-
DNL593 (Denali Therapeutics/Takeda): This therapy consists of a recombinant progranulin protein fused to a protein transport vehicle (PTV) that facilitates its transport across the blood-brain barrier.[20][21][22]
Small Molecule Approaches
Small molecules offer the potential for oral administration and can be designed to modulate progranulin levels through various mechanisms, such as inhibiting its degradation or enhancing its expression.[13][22] One strategy involves developing inhibitors of the progranulin-sortilin interaction.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the key quantitative data from preclinical and clinical investigations of progranulin-boosting therapies.
Table 1: Clinical Trial Data for Progranulin-Boosting Therapies
| Therapeutic | Company | Mechanism | Phase | Patient Population | Key Biomarker Changes |
| Latozinemab (AL001) | Alector/GSK | Anti-sortilin mAb | Phase 3 (INFRONT-3) | FTD-GRN | Statistically significant increase in plasma PGRN. No significant effect on clinical endpoints, other fluid biomarkers, or vMRI.[23][24] |
| PBFT02 | Passage Bio | AAV1-GRN Gene Therapy | Phase 1/2 (upliFT-D) | FTD-GRN | Dose 1: CSF PGRN increased from <3 ng/mL at baseline to a mean of 12.4 ng/mL at 1 month, 19.4 ng/mL at 6 months, 25.9 ng/mL at 12 months, and 23.8 ng/mL at 18 months. Plasma NfL increased by an average of 4% at 12 months, compared to an expected 28-29% increase in untreated patients.[3][15][25] |
| LY3884963 (PR006) | Prevail Therapeutics/Eli Lilly | AAV9-GRN Gene Therapy | Phase 1/2 (PROCLAIM) | FTD-GRN | CSF PGRN increased in all patients. Plasma PGRN increased transiently. Transient increases in NfL levels were observed.[16][18][26][27] |
| DNL593 | Denali/Takeda | PTV-PGRN Protein Replacement | Phase 1/2 | Healthy Volunteers & FTD-GRN | Dose-dependent increases in CSF PGRN levels in healthy volunteers.[20][21][22] |
Note: Data is based on interim analyses and topline results. Full datasets may provide further insights. NfL (Neurofilament light chain) is a biomarker of neuro-axonal damage.
Key Signaling Pathways and Experimental Workflows
Progranulin Trafficking and Lysosomal Delivery
The extracellular concentration of progranulin is tightly regulated by its interaction with the cell surface receptor sortilin. This interaction mediates the endocytosis of progranulin and its subsequent trafficking to the lysosome for degradation. Therapeutic strategies that disrupt this interaction can effectively increase the amount of progranulin available in the extracellular space.
AAV-Mediated Gene Therapy Workflow
The delivery of a functional GRN gene to the CNS via an AAV vector involves a multi-step process, from vector manufacturing to administration and subsequent monitoring of the patient.
Monoclonal Antibody Therapy Workflow
The therapeutic approach using a monoclonal antibody to block the progranulin-sortilin interaction involves intravenous administration and aims to increase circulating progranulin levels.
Detailed Experimental Protocols
Quantification of Progranulin Levels by ELISA
The enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying progranulin levels in biological samples such as plasma, serum, and cerebrospinal fluid (CSF).[8][11]
Principle: A sandwich ELISA format is typically used. A capture antibody specific for progranulin is coated onto the wells of a microplate. The sample is added, and any progranulin present binds to the capture antibody. A detection antibody, also specific for progranulin and conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is then added, forming a "sandwich." Finally, a substrate is added that is converted by the enzyme into a detectable signal, the intensity of which is proportional to the amount of progranulin in the sample.[9][11]
Materials:
-
Progranulin ELISA kit (e.g., from R&D Systems, Abcam, or Adipogen)[8][28]
-
Microplate reader
-
Wash buffer
-
Assay diluent
-
Standards, controls, and samples
-
Stop solution
Procedure (Example using a commercial kit):
-
Preparation: Bring all reagents to room temperature. Prepare wash buffer and standards as per the kit instructions. Dilute samples as required (e.g., 1:100 for plasma).[8]
-
Coating: The microplate wells are pre-coated with the capture antibody.
-
Binding: Add standards, controls, and samples to the appropriate wells. Incubate for the time specified in the kit protocol (e.g., 2 hours at room temperature).[28]
-
Washing: Aspirate the contents of the wells and wash several times with wash buffer to remove unbound substances.
-
Detection: Add the enzyme-conjugated detection antibody to each well. Incubate as per the protocol (e.g., 2 hours at room temperature).[28]
-
Washing: Repeat the wash step.
-
Substrate Development: Add the substrate solution to each well. Incubate in the dark for a specified time (e.g., 30 minutes) to allow color development.[28]
-
Stopping the Reaction: Add the stop solution to each well.
-
Reading: Immediately read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[11]
-
Calculation: Calculate the progranulin concentration in the samples by interpolating from the standard curve.
Assessment of Lysosomal Function
Progranulin deficiency is linked to lysosomal dysfunction.[6][29] Several assays can be employed to assess the impact of progranulin-boosting therapies on lysosomal health.
5.2.1. Lysosomal Enzyme Activity Assays:
-
Glucocerebrosidase (GCase) Activity: GCase activity is reportedly reduced in progranulin-deficient models.[30] This can be measured using a fluorogenic substrate like 4-Methylumbelliferyl β-D-glucopyranoside (4MU-β-glc). The cleavage of this substrate by GCase releases a fluorescent product that can be quantified.
-
Cathepsin D (CTSD) Activity: The activity of this lysosomal protease can also be assessed using specific fluorogenic substrates.[31]
5.2.2. Lysosomal pH Measurement:
-
Lysosomal acidification is crucial for its function. Lysosomal pH can be measured using pH-sensitive fluorescent dyes, such as LysoSensor probes. A decrease in fluorescence intensity can indicate impaired acidification.[31]
5.2.3. Assessment of Lipofuscin Accumulation:
-
Lipofuscin, an aggregate of oxidized proteins and lipids, accumulates in lysosomes in NCL and FTD-GRN.[1] It is autofluorescent and can be visualized and quantified in tissue sections using fluorescence microscopy.
Evaluation of Neuroinflammation and Neuronal Health
5.3.1. Immunohistochemistry for Microgliosis:
-
Microgliosis, the activation and proliferation of microglia, is a hallmark of neuroinflammation. It can be assessed by immunohistochemistry using antibodies against microglial markers such as Iba1. The number and morphology of Iba1-positive cells can be quantified in brain tissue sections.
5.3.2. Neurite Outgrowth Assays:
-
The effect of progranulin on neuronal health can be evaluated in vitro by measuring neurite outgrowth. Primary neurons or neuronal cell lines are cultured in the presence or absence of recombinant progranulin or other therapeutic agents. Neurite length and branching can be quantified using imaging software.
5.3.3. Cell Viability Assays:
-
To assess the neuroprotective effects of increased progranulin, neuronal cells can be exposed to stressors (e.g., oxidative stress, excitotoxicity) in the presence or absence of the therapeutic agent. Cell viability can be measured using standard assays such as the MTT or LDH assay.
Future Directions and Conclusion
The field of progranulin-based therapeutics is rapidly evolving. While the initial results from some clinical trials have been mixed, the consistent and robust increases in progranulin levels observed with gene therapies and other modalities provide a strong rationale for continued investigation. Key challenges remain, including optimizing delivery to the CNS, ensuring long-term safety, and identifying the patient populations most likely to benefit.
The development of more sensitive biomarkers to track disease progression and therapeutic response is also crucial. The intricate and sometimes paradoxical roles of progranulin in different disease contexts necessitate a deep and ongoing exploration of its underlying biology. The data and methodologies presented in this guide offer a solid foundation for researchers and clinicians working to harness the therapeutic potential of increasing extracellular progranulin and bring much-needed treatments to patients with devastating neurodegenerative diseases.
References
- 1. Progranulin Gene Therapy Improves Lysosomal Dysfunction and Microglial Pathology Associated with Frontotemporal Dementia and Neuronal Ceroid Lipofuscinosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The detection of GRN mutation carriers by progranulin blood protein levels from finger‐stick collection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. theaftd.org [theaftd.org]
- 4. researchgate.net [researchgate.net]
- 5. Passage Bio Reports Positive Interim Data from Phase 1/2 upliFT-D Trial of PBFT02 for Frontotemporal Dementia | Nasdaq [nasdaq.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Passage Bio, Inc. - Passage Bio Presents Preclinical and Interim Clinical Data for PBFT02 in FTD-GRN at the European Society of Gene & Cell Therapy (ESGCT) 31st Annual Conference [passagebio.com]
- 8. Analytical and clinical validation of a blood progranulin ELISA in frontotemporal dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse Progranulin (GRN) ELISA Kit (EMGRN) - Invitrogen [thermofisher.com]
- 10. ibl-america.com [ibl-america.com]
- 11. Measurement of Circulating Progranulin (PGRN/GP88/GEP) by Enzyme-Linked Immunosorbent Assay and Application in Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Delivering AAV to the central nervous and sensory systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adeno-Associated Virus-Based Gene Therapy for CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Comprehensive Guide to AAV-Based Gene Therapy in Neurological Disorders: A Nature Review Digest | PackGene Biotech [packgene.com]
- 15. Passage Bio, Inc. - Passage Bio Reports Updated Interim Data from upliFT-D Study and Provides Program Update [passagebio.com]
- 16. Progranulin AAV gene therapy for frontotemporal dementia: translational studies and phase 1/2 trial interim results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. LY3884963 | ALZFORUM [alzforum.org]
- 18. cgtlive.com [cgtlive.com]
- 19. Delivery of Adeno-Associated Virus Vectors to the Central Nervous System for Correction of Single Gene Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Alzheimer's Association International Conference [alz.confex.com]
- 21. firstwordpharma.com [firstwordpharma.com]
- 22. DNL593 | ALZFORUM [alzforum.org]
- 23. theaftd.org [theaftd.org]
- 24. Alector Announces Topline Results from Latozinemab Phase 3 [globenewswire.com]
- 25. Passage Bio Reports Promising Interim Data for PBFT02 in FTD-GRN Patients and Provides Business Updates [quiverquant.com]
- 26. Alector Presents AL001 (latozinemab) Data from the FTD-C9orf72 Cohort of the INFRONT-2 Phase 2 Clinical Trial | Alector [investors.alector.com]
- 27. researchgate.net [researchgate.net]
- 28. rndsystems.com [rndsystems.com]
- 29. Progranulin Insufficiency Affects Lysosomal Homeostasis in Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Progranulin deficiency leads to reduced glucocerebrosidase activity | PLOS One [journals.plos.org]
- 31. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for SORT-PGRN Interaction Inhibitor 2 (MPEP) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sortilin (SORT1) is a neuronal receptor that plays a crucial role in the endocytosis and subsequent lysosomal degradation of progranulin (PGRN).[1][2] The interaction between SORT1 and PGRN is a key regulatory point for extracellular PGRN levels.[3][4] A reduction in functional PGRN is linked to certain neurodegenerative diseases, such as frontotemporal dementia (FTD).[5][6] Therefore, inhibiting the SORT1-PGRN interaction is a promising therapeutic strategy to increase extracellular PGRN levels.[3]
SORT-PGRN interaction inhibitor 2, also known as MPEP, is a small molecule that effectively decreases SORT1 protein expression.[1][7][8] This leads to a reduction in PGRN endocytosis and a subsequent increase in the concentration of extracellular PGRN.[5][9] These application notes provide a detailed protocol for the use of this compound (MPEP) in cell culture to study its effects on the SORT1-PGRN signaling axis.
Mechanism of Action
This compound (MPEP) does not directly block the binding of PGRN to SORT1. Instead, it acts by reducing the total cellular levels of the SORT1 protein.[5][8] The decrease in SORT1 expression leads to fewer receptors available on the cell surface to bind to extracellular PGRN.[9] Consequently, the rate of SORT1-mediated endocytosis and subsequent lysosomal degradation of PGRN is reduced, resulting in an accumulation of PGRN in the extracellular environment.[5][10]
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound (MPEP) on various cell lines as reported in the literature.
| Cell Line | Inhibitor Concentration | Incubation Time | Effect on SORT1 Protein | Effect on Extracellular PGRN | Reference |
| M17 (human neuroblastoma) | 10 µM, 20 µM | 24 hours | Dose-dependent decrease | Dose-dependent increase | [5][6][8] |
| HeLa | 10 µM, 20 µM | 24 hours | Dose-dependent decrease | Dose-dependent increase | [6][8] |
| NIH3T3 (mouse embryonic fibroblast) | 10 µM, 20 µM | 24 hours | Dose-dependent decrease | Dose-dependent increase | [6][8] |
| iPSC-derived neurons (from FTD patient with PGRN mutation) | 5 µM, 10 µM, 20 µM | 24 hours | Dose-dependent decrease | Up to 5.5-fold increase | [5] |
| Lymphoblastoid cell lines (from FTD-GRN families) | 20 µM | 24 hours | Decrease | Restoration to near-normal levels | [5][7] |
Signaling Pathway and Experimental Workflow
Caption: SORT1-PGRN signaling and MPEP inhibition.
Caption: Workflow for MPEP treatment and analysis.
Experimental Protocols
Materials
-
This compound (MPEP)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
BCA Protein Assay Kit
-
Human Progranulin ELISA Kit
-
Primary antibodies: anti-SORT1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Cell culture plates (6-well or 12-well)
Preparation of MPEP Stock Solution
-
Prepare a high-concentration stock solution of MPEP (e.g., 10 mM) in sterile DMSO.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Cell Seeding and Treatment
-
Seed the cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
On the following day, prepare working solutions of MPEP by diluting the stock solution in fresh cell culture medium to the desired final concentrations (e.g., 5, 10, 20 µM).
-
Also, prepare a vehicle control medium containing the same concentration of DMSO as the highest MPEP concentration treatment group.
-
Carefully aspirate the old medium from the cells and replace it with the medium containing the different concentrations of MPEP or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24 hours) at 37°C with 5% CO₂.
Sample Collection
-
After the incubation period, carefully collect the cell culture supernatant from each well and transfer it to a microcentrifuge tube. Centrifuge the supernatant at 1000 x g for 5 minutes to pellet any detached cells and debris. Transfer the cleared supernatant to a new tube and store at -80°C for ELISA analysis.
-
Wash the cells remaining in the wells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold cell lysis buffer (supplemented with protease inhibitors) to each well.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the cleared supernatant (protein lysate) to a new tube and store at -80°C for Western blot analysis.
Analysis of Extracellular Progranulin by ELISA
-
Thaw the collected cell culture supernatants on ice.
-
Determine the concentration of PGRN in the supernatants using a Human Progranulin ELISA kit, following the manufacturer's instructions.
-
Normalize the PGRN concentration to the total protein concentration of the corresponding cell lysate to account for differences in cell number.
Analysis of Intracellular SORT1 by Western Blot
-
Determine the total protein concentration of the cell lysates using a BCA protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SORT1 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, probe the same membrane with an antibody against a housekeeping protein, such as GAPDH.
-
Quantify the band intensities using densitometry software and normalize the SORT1 signal to the loading control.
Troubleshooting
-
High cell toxicity: If significant cell death is observed, reduce the concentration of MPEP or the incubation time. Also, ensure the final DMSO concentration is not exceeding a level toxic to the specific cell line (typically <0.5%).
-
No effect observed: Confirm the activity of the MPEP compound. Increase the concentration of MPEP or the incubation time. Ensure that the cell line used expresses detectable levels of SORT1.
-
High variability between replicates: Ensure consistent cell seeding density and careful pipetting. Use low-protein-binding plates and tips to minimize compound adsorption to plasticware.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. citeab.com [citeab.com]
- 5. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. mayo.edu [mayo.edu]
- 10. researchgate.net [researchgate.net]
MPEP Treatment Modulates SORT1 and PGRN Levels: Application Notes and Protocols for Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for analyzing the effects of MPEP (2-Methyl-6-(phenylethynyl)pyridine) treatment on Sortilin (SORT1) and Progranulin (PGRN) protein levels using Western blot analysis. The provided information is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of targeting the SORT1-PGRN signaling axis.
Introduction
Progranulin (PGRN) is a pleiotropic growth factor with crucial roles in neuroinflammation, lysosomal function, and neuronal survival.[1] Haploinsufficiency of PGRN is a major cause of frontotemporal lobar degeneration (FTLD-TDP).[2][3] Sortilin (SORT1), a type I transmembrane glycoprotein, acts as a clearance receptor for PGRN, mediating its endocytosis and subsequent lysosomal degradation.[1][4] This interaction makes the SORT1-PGRN axis a promising therapeutic target for neurodegenerative diseases.
MPEP, a selective and noncompetitive antagonist of the metabotropic glutamate receptor 5 (mGluR5), has been identified as a potent suppressor of SORT1 protein expression.[5][6] By reducing intracellular SORT1 levels, MPEP treatment effectively inhibits SORT1-mediated endocytosis of PGRN, leading to a significant increase in extracellular PGRN levels.[4][5] This application note details the experimental evidence for this effect and provides protocols for its verification.
Data Summary: Effects of MPEP on SORT1 and PGRN Levels
The following tables summarize the quantitative data from studies investigating the impact of MPEP treatment on SORT1 and PGRN protein expression in various cell models.
Table 1: Effect of MPEP on Intracellular SORT1 Levels (24-hour treatment)
| Cell Line | MPEP Concentration (µM) | Change in SORT1 Protein Level | Reference |
| M17 (Human Neuroblastoma) | 10 | Dose-dependent reduction | [2][7] |
| 20 | Further dose-dependent reduction | [2][7] | |
| HeLa | 10 | Dose-dependent reduction | [2][7] |
| 20 | Further dose-dependent reduction | [2][7] | |
| NIH3T3 (Mouse Fibroblast) | 10 | Dose-dependent reduction | [2][7] |
| 20 | Further dose-dependent reduction | [2][7] | |
| iPSC-derived Neurons (FTLD patient) | 5 | Dose-dependent reduction | [2][8] |
| 10 | Further dose-dependent reduction | [2][8] | |
| 20 | Maximum dose-dependent reduction | [2][8] |
Table 2: Effect of MPEP on Extracellular PGRN Levels (24-hour treatment)
| Cell Line | MPEP Concentration (µM) | Change in Extracellular PGRN Level | Reference |
| M17 (Human Neuroblastoma) | 10 | Dose-dependent increase | [2][7] |
| 20 | Up to 3-fold increase | [7] | |
| HeLa | 10 | Dose-dependent increase | [2][7] |
| 20 | Dose-dependent increase | [2][7] | |
| NIH3T3 (Mouse Fibroblast) | 10 | Dose-dependent increase | [2][7] |
| 20 | Dose-dependent increase | [2][7] | |
| iPSC-derived Neurons (FTLD patient) | 20 | Up to 5.5-fold increase | [2][8] |
Note: MPEP treatment did not significantly affect intracellular PGRN levels, indicating that its primary effect is on the secretion and extracellular accumulation of PGRN.[2][8] The suppressive effect of MPEP on SORT1 protein levels can be observed as early as 2 hours post-treatment.[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of MPEP on the SORT1-PGRN pathway and a typical experimental workflow for Western blot analysis.
Experimental Protocols
The following are detailed protocols for cell culture, MPEP treatment, and Western blot analysis to determine SORT1 and PGRN levels.
Protocol 1: Cell Culture and MPEP Treatment
-
Cell Seeding: Plate cells (e.g., M17, HeLa, or iPSC-derived neurons) in appropriate culture vessels and allow them to adhere and reach approximately 70-80% confluency.
-
MPEP Preparation: Prepare a stock solution of MPEP in a suitable solvent (e.g., DMSO). Further dilute the stock solution in fresh culture medium to achieve the desired final concentrations (e.g., 5, 10, 20 µM). Include a vehicle control (medium with the same concentration of DMSO without MPEP).
-
Treatment: Remove the existing culture medium from the cells and replace it with the MPEP-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired duration (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol 2: Sample Preparation
A. For Intracellular SORT1 and PGRN Analysis (Cell Lysate):
-
Cell Lysis: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[9]
-
Add ice-cold RIPA lysis buffer containing protease inhibitors to each dish.[9]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[9]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9]
-
Carefully collect the supernatant (protein lysate) and transfer it to a new tube.
B. For Extracellular PGRN Analysis (Conditioned Media):
-
After the treatment period, carefully collect the conditioned media from each well.
-
Centrifuge the media at 3,000 x g for 10 minutes to remove any detached cells or debris.
-
The supernatant can be concentrated using centrifugal filter units if necessary, especially for low-expressing cell lines.
Protocol 3: Protein Quantification
-
Determine the protein concentration of the cell lysates using a BCA protein assay kit according to the manufacturer's instructions. This is crucial for equal loading of protein in the subsequent Western blot.
Protocol 4: Western Blot Analysis
-
Sample Preparation for Loading: Mix a calculated volume of protein lysate (containing 20-30 µg of total protein) with Laemmli sample buffer. For conditioned media, a consistent volume should be loaded.
-
Denaturation: Heat the samples at 95-100°C for 5-10 minutes (Note: For some transmembrane proteins, heating may cause aggregation; optimization may be required).
-
Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel). Run the gel according to the manufacturer's recommendations until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[10][11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-SORT1 or goat anti-PGRN) diluted in blocking buffer overnight at 4°C with gentle agitation.[12]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[12]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-goat IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[12]
-
Washing: Repeat the washing step as described in step 7.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.[12]
-
Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the protein of interest's band intensity to a loading control (e.g., GAPDH or β-actin for cell lysates) to ensure accurate comparison between samples.
References
- 1. Frontiers | Anti-sortilin1 Antibody Up-Regulates Progranulin via Sortilin1 Down-Regulation [frontiersin.org]
- 2. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Tweaking Progranulin Expression: Therapeutic Avenues and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayo.edu [mayo.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad.com [bio-rad.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. resources.novusbio.com [resources.novusbio.com]
Application Notes and Protocols for ELISA-Based Quantification of Secreted Progranulin in Conditioned Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
Progranulin (PGRN) is a secreted glycoprotein with diverse biological functions, implicated in processes ranging from wound healing and inflammation to neurodevelopment and cancer.[1][2] In the central nervous system, progranulin is crucial for neuronal survival and lysosomal function.[3] Haploinsufficiency of the progranulin gene (GRN) is a major cause of frontotemporal dementia (FTD), making the quantification of secreted progranulin a critical aspect of research into neurodegenerative diseases and potential therapeutic interventions.[4][3][5]
This document provides detailed application notes and protocols for the quantification of secreted progranulin in conditioned media from cell cultures using Enzyme-Linked Immunosorbent Assay (ELISA).
Data Presentation: Comparison of Commercially Available Human Progranulin ELISA Kits
The selection of an appropriate ELISA kit is crucial for accurate and reproducible quantification of progranulin. Below is a summary of key parameters for several commercially available kits suitable for use with cell culture supernatants.
| Kit Name | Manufacturer | Assay Principle | Sensitivity | Assay Range | Sample Volume | Assay Time |
| Human Progranulin ELISA Kit (ab252364) | Abcam | Sandwich ELISA | 72.68 pg/mL[6] | Varies by sample type | Varies by sample type | 90 minutes[6] |
| Human Progranulin Quantikine ELISA Kit (DPGRN0) | R&D Systems | Sandwich ELISA | 0.54 ng/mL[1] | 1.56-100 ng/mL[1] | 50 µL[1] | 4.5 hours[1] |
| Progranulin (human) ELISA Kit (AG-45B-0027) | AdipoGen Life Sciences | Sandwich ELISA | 0.06 ng/ml[7] | Not specified | Not specified | Not specified |
| Human Progranulin ELISA Kit | RayBiotech | Sandwich ELISA | Not specified | Not specified | 100 µL | ~5 hours[8] |
| Progranulin ELISA (E103) | IBL-America | Sandwich ELISA | 18 pg/ml[9] | 75 - 2500 pg/ml[9] | 50 µL[9] | 2 hours[9] |
| Mouse Progranulin (GRN) ELISA Kit (EMGRN) | Invitrogen | Sandwich ELISA | 20 pg/mL[2] | 20-15,000 pg/mL[2] | 1 µL (plasma) | 4 hours 45 min[2] |
Experimental Protocols
I. Preparation of Conditioned Media
This protocol describes the collection of conditioned media from cultured cells for the subsequent measurement of secreted progranulin.
Materials:
-
Cell culture plates (e.g., 100 mm tissue culture plate)
-
Complete cell culture medium (with serum)
-
Serum-free or low-serum cell culture medium (e.g., containing 0.2% serum)[10]
-
Phosphate-Buffered Saline (PBS), warm
-
Conical tubes (15 mL or 50 mL)
-
Centrifuge
-
Microcentrifuge tubes (1.5 mL)
Procedure:
-
Seed cells in a tissue culture plate with complete medium and allow them to reach the desired confluency (e.g., ~1 million cells in a 100 mm plate).[10] The optimal cell number may vary depending on the cell type and should be determined empirically.[10]
-
Once cells have reached the desired confluency, aspirate the complete medium.
-
Gently wash the cells twice with warm PBS to remove residual serum.
-
Add serum-free or low-serum medium to the cells (e.g., 6-8 mL for a 100 mm plate).[10] The use of serum-free or low-serum media is recommended to minimize background signals from cytokines and other proteins present in serum.[10]
-
Incubate the cells for a specified period (e.g., 24-48 hours) to allow for the secretion and accumulation of progranulin in the medium.[11]
-
Collect the conditioned medium into a conical tube.
-
Centrifuge the collected medium at approximately 1000-2000 rpm (or 300 x g) for 10 minutes at 4°C to pellet any detached cells and debris.[10]
-
Carefully transfer the supernatant (conditioned medium) to a new tube.
-
Aliquot the supernatant into microcentrifuge tubes to avoid repeated freeze-thaw cycles.[10]
-
Store the aliquots at -80°C until use.[10]
II. General ELISA Protocol for Progranulin Quantification
This protocol provides a general workflow for a sandwich ELISA. Note: Always refer to the specific protocol provided with the chosen ELISA kit for detailed instructions, as incubation times, reagent volumes, and concentrations may vary.
Materials:
-
Progranulin ELISA kit (including pre-coated microplate, standards, detection antibody, conjugate, substrate, and stop solution)
-
Conditioned media samples
-
Assay diluent (provided in the kit or as recommended)
-
Wash buffer (provided in the kit)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Plate sealer
Procedure:
-
Reagent Preparation: Prepare all reagents, including standards, samples, and working solutions of antibodies and conjugates, according to the kit manufacturer's instructions. Allow all reagents to reach room temperature before use.
-
Standard and Sample Addition: Add the specified volume of standards and conditioned media samples to the appropriate wells of the pre-coated microplate. It is recommended to run all standards and samples in duplicate or triplicate.
-
Incubation: Cover the plate with a plate sealer and incubate for the time and temperature specified in the kit protocol (e.g., 2-2.5 hours at room temperature).[8]
-
Washing: Aspirate the contents of the wells and wash the plate multiple times (typically 3-5 times) with wash buffer. Ensure complete removal of liquid at each step.
-
Detection Antibody Addition: Add the prepared detection antibody to each well.
-
Incubation: Cover the plate and incubate as directed (e.g., 1 hour at room temperature).[8]
-
Washing: Repeat the washing step as described above.
-
Conjugate Addition: Add the enzyme-conjugated streptavidin or secondary antibody to each well.
-
Incubation: Cover the plate and incubate for the recommended time (e.g., 30-45 minutes at room temperature).[8]
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the substrate solution (e.g., TMB) to each well. The substrate will react with the enzyme to produce a color change.
-
Incubation: Incubate the plate in the dark for a specified time (e.g., 15-30 minutes) to allow for color development.[8]
-
Stop Reaction: Add the stop solution to each well to terminate the enzymatic reaction. The color will typically change from blue to yellow.
-
Read Absorbance: Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of progranulin in the conditioned media samples. Correct for any dilution factors used during sample preparation.
Mandatory Visualizations
Progranulin Signaling Pathways
Progranulin is involved in multiple signaling pathways that regulate cell survival, growth, and inflammation. Upon secretion, it can bind to various receptors, including Tumor Necrosis Factor Receptors (TNFR), to modulate downstream signaling cascades such as the MAPK/ERK and PI3K/Akt pathways.[12][13] It also plays a critical role in lysosomal function through its interaction with sortilin.[13]
Caption: Progranulin signaling pathways.
Experimental Workflow for Progranulin Quantification
The following diagram illustrates the key steps involved in the quantification of secreted progranulin from conditioned media using an ELISA-based method.
Caption: ELISA workflow for progranulin.
References
- 1. Human Progranulin Quantikine ELISA Kit (DPGRN0) by R&D Systems, Part of Bio-Techne [bio-techne.com]
- 2. Mouse Progranulin (GRN) ELISA Kit (EMGRN) - Invitrogen [thermofisher.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Intracellular Proteolysis of Progranulin Generates Stable, Lysosomal Granulins that Are Haploinsufficient in Patients with Frontotemporal Dementia Caused by GRN Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induced Pluripotent Stem Cell Models of Progranulin-Deficient Frontotemporal Dementia Uncover Specific Reversible Neuronal Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Progranulin ELISA Kit (ab252364) | Abcam [abcam.com]
- 7. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 8. raybiotech.com [raybiotech.com]
- 9. ibl-america.com [ibl-america.com]
- 10. raybiotech.com [raybiotech.com]
- 11. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 12. Progranulin: Functions and neurologic correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Tweaking Progranulin Expression: Therapeutic Avenues and Opportunities [frontiersin.org]
Application of MPEP in iPSC-Derived Neuron Models of Frontotemporal Dementia
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Frontotemporal dementia (FTD) is a neurodegenerative disorder characterized by progressive decline in behavior, language, and motor function. A key pathological feature of FTD is synaptic dysfunction, which is recapitulated in induced pluripotent stem cell (iPSC)-derived neuron models from FTD patients. These models exhibit phenotypes such as altered neuronal excitability, synaptic protein expression, and network activity. One potential therapeutic target for mitigating synaptic dysfunction in FTD is the metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor that modulates neuronal excitability and synaptic plasticity. MPEP (2-Methyl-6-(phenylethynyl)pyridine) is a non-competitive antagonist of mGluR5 and has been used to probe the function of this receptor in various neurological contexts. This document provides detailed protocols for the application of MPEP in iPSC-derived neuron models of FTD to assess its potential as a therapeutic agent.
Data Presentation
The following tables summarize quantitative data on the effects of MPEP on neuronal function. It is important to note that direct studies of MPEP on iPSC-derived neurons from FTD patients are limited. Therefore, the data presented below is extrapolated from studies on rodent cortical neurons and other relevant models to provide a basis for experimental design.
Table 1: Effect of MPEP on NMDA Receptor Currents in Rat Cortical Neurons
| MPEP Concentration | Peak NMDA Current (% of control) | Steady State NMDA Current (% of control) | Single Channel Open Time (% of control) | Citation |
| 20 µM | Not significantly altered | 67.4 ± 2.3% | 79.36 ± 5.13% | [1] |
| 200 µM | 59.4 ± 4.2% | 35.1 ± 2.5% | 49.40 ± 4.12% | [1] |
Table 2: Neuroprotective Effects of MPEP against Glutamate- and NMDA-Induced Toxicity in Rat Cortical Neurons
| Treatment | MPEP Concentration | Neuroprotection (% reduction in LDH release) | Citation |
| Glutamate (150 µM) | 20 µM | Significant | [1] |
| Glutamate (150 µM) | 200 µM | Significant | [1] |
| NMDA (50 µM) | 20 µM | Significant | [1] |
| NMDA (50 µM) | 200 µM | Significant | [1] |
Mandatory Visualization
Diagram 1: mGluR5 Signaling Pathway
Caption: Schematic of the mGluR5 signaling pathway and the inhibitory action of MPEP.
Diagram 2: Experimental Workflow for MPEP Treatment and Analysis
Caption: Workflow for assessing MPEP's effects on FTD iPSC-derived neurons.
Experimental Protocols
Protocol 1: Differentiation of FTD iPSC Lines into Cortical Neurons
This protocol is a general guideline and should be optimized for specific iPSC lines.
Materials:
-
FTD patient-derived iPSCs and healthy control iPSCs
-
iPSC culture medium (e.g., mTeSR™1)
-
Matrigel
-
Neural induction medium (NIM)
-
Neural progenitor expansion medium (NPM)
-
Neuronal differentiation medium (NDM)
-
Accutase
-
ROCK inhibitor (e.g., Y-27632)
-
Recombinant human Noggin, SB431542, BDNF, GDNF, and laminin
Procedure:
-
iPSC Culture: Culture iPSCs on Matrigel-coated plates in iPSC medium. Passage cells every 4-6 days.
-
Neural Induction (Day 0-11):
-
When iPSCs reach 80-90% confluency, switch to NIM supplemented with Noggin and SB431542.
-
Change medium daily for 11 days. Rosette structures should appear.
-
-
Neural Progenitor Cell (NPC) Expansion (Day 12-20):
-
Dissociate rosettes using Accutase and replate onto laminin-coated plates in NPM.
-
Expand NPCs for several passages.
-
-
Neuronal Differentiation (Day 21 onwards):
-
Plate NPCs at a desired density on poly-L-ornithine and laminin-coated plates in NDM supplemented with BDNF and GDNF.
-
Perform a 50% medium change every 2-3 days.
-
Neurons will mature over several weeks (typically 50+ days for functional assays).
-
Protocol 2: MPEP Treatment of iPSC-Derived Neurons
Materials:
-
Mature iPSC-derived neurons in culture
-
MPEP stock solution (e.g., 10 mM in DMSO)
-
Neuronal differentiation medium (NDM)
Procedure:
-
Prepare a range of MPEP working solutions by diluting the stock solution in pre-warmed NDM. Suggested concentrations range from 1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest MPEP dose).
-
Carefully remove half of the medium from each well of the cultured neurons.
-
Add an equal volume of the MPEP working solution or vehicle control to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours for toxicity assays, or shorter for acute functional assays).
Protocol 3: Calcium Imaging to Assess Neuronal Activity
Materials:
-
MPEP-treated and control iPSC-derived neurons
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline
-
High-potassium solution (for depolarization)
-
Fluorescence microscope with a camera capable of time-lapse imaging
Procedure:
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in HEPES-buffered saline.
-
Incubate the cells with the loading solution at 37°C for 30-45 minutes.
-
Wash the cells gently with HEPES-buffered saline three times.
-
-
Imaging:
-
Place the culture plate on the microscope stage.
-
Acquire baseline fluorescence images for a few minutes.
-
To assess evoked responses, perfuse the cells with a high-potassium solution to induce depolarization and record the change in fluorescence.
-
Alternatively, for spontaneous activity, record fluorescence over a longer period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Define regions of interest (ROIs) around individual neuronal cell bodies.
-
Measure the change in fluorescence intensity (ΔF/F₀) over time for each ROI.
-
Quantify parameters such as the frequency, amplitude, and duration of calcium transients.
-
Protocol 4: Immunocytochemistry for FTD Pathological Markers
Materials:
-
MPEP-treated and control iPSC-derived neurons on coverslips
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-TDP-43, anti-phospho-Tau (AT8), anti-p62)
-
Fluorescently labeled secondary antibodies
-
DAPI
-
Mounting medium
Procedure:
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the intensity and localization of the target proteins.
Protocol 5: Western Blot for Synaptic Protein Expression
Materials:
-
MPEP-treated and control iPSC-derived neuron lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PSD-95, anti-synaptophysin, anti-mGluR5)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer and determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
References
Application Notes and Protocols: Dose-Response Studies of a SORT-PGRN Interaction Inhibitor in M17 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Progranulin (PGRN) is a secreted glycoprotein with crucial roles in various biological processes, including neuronal survival, lysosomal function, and inflammation. The cell surface receptor Sortilin (SORT1) is a key negative regulator of extracellular PGRN levels, mediating its endocytosis and subsequent lysosomal degradation.[1][2] Mutations leading to PGRN haploinsufficiency are a major cause of Frontotemporal Lobar Degeneration (FTLD). Consequently, inhibiting the SORT1-PGRN interaction to increase extracellular PGRN levels has emerged as a promising therapeutic strategy for neurodegenerative diseases.[1][2]
This document provides detailed application notes and protocols for conducting dose-response studies of "SORT-PGRN interaction inhibitor 2" in the M17 human neuroblastoma cell line. While specific data for a compound explicitly named "inhibitor 2" is not publicly available, this guide is based on published studies of similar small molecule inhibitors that modulate the SORT1-PGRN axis in M17 cells, such as those that decrease SORT1 protein expression.[2][3][4] The M17 cell line is a relevant model as it expresses components of the dopaminergic system and has been used to study the SORT1-PGRN pathway.[5]
Data Presentation
The following tables summarize expected quantitative data from dose-response experiments with a representative SORT1 expression inhibitor in M17 cells. The data is hypothetical but based on published findings for similar compounds.[2][4]
Table 1: Dose-Dependent Effect of SORT-PGRN Inhibitor 2 on SORT1 Protein Expression in M17 Cells
| Inhibitor Conc. (µM) | Mean Normalized SORT1 Protein Level (vs. Vehicle) | Standard Deviation |
| 0 (Vehicle) | 1.00 | 0.12 |
| 1 | 0.85 | 0.10 |
| 5 | 0.60 | 0.08 |
| 10 | 0.45 | 0.06 |
| 20 | 0.25 | 0.05 |
Table 2: Dose-Dependent Effect of SORT-PGRN Inhibitor 2 on Extracellular PGRN Levels in M17 Cells
| Inhibitor Conc. (µM) | Mean Fold Increase in Extracellular PGRN (vs. Vehicle) | Standard Deviation |
| 0 (Vehicle) | 1.0 | 0.15 |
| 1 | 1.3 | 0.18 |
| 5 | 1.8 | 0.22 |
| 10 | 2.5 | 0.30 |
| 20 | 3.2 | 0.35 |
Table 3: Cytotoxicity Profile of SORT-PGRN Inhibitor 2 in M17 Cells (24-hour incubation)
| Inhibitor Conc. (µM) | Mean Cell Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | 4.5 |
| 1 | 98 | 5.1 |
| 5 | 96 | 4.8 |
| 10 | 95 | 5.3 |
| 20 | 92 | 6.0 |
| 50 | 75 | 7.2 |
| 100 | 55 | 8.1 |
Experimental Protocols
M17 Cell Culture and Maintenance
The BE(2)-M17 cell line is derived from a human neuroblastoma and exhibits a neuronal-like phenotype.[5]
-
Growth Medium: A 1:1 mixture of Eagle's Minimum Essential Medium (EMEM) and F12 Medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency. Use 0.25% Trypsin-EDTA to detach the cells. Medium should be renewed every 4-7 days.
-
Differentiation (Optional): To enhance the neuronal phenotype, M17 cells can be treated with 10 µM trans-retinoic acid (RA) for 72 hours.[6] Differentiated cells exhibit more prominent neurite extensions and increased expression of neuronal markers.[6]
Dose-Response Treatment with SORT-PGRN Inhibitor 2
-
Cell Seeding: Plate M17 cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) at a density that allows for logarithmic growth during the experiment.
-
Inhibitor Preparation: Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO). Prepare serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing the various concentrations of the inhibitor or vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor dose).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours, based on studies with similar inhibitors).[2][4]
Western Blotting for SORT1 and Intracellular PGRN
This protocol is used to quantify the levels of SORT1 and intracellular PGRN protein.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against SORT1, PGRN, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the levels of SORT1 and PGRN to the loading control.
ELISA for Extracellular PGRN
This protocol is used to measure the concentration of PGRN secreted into the culture medium.
-
Sample Collection: After the treatment period, collect the conditioned medium from each well. Centrifuge to remove any detached cells and debris.
-
ELISA Procedure: Use a commercially available human PGRN ELISA kit. Follow the manufacturer's instructions to measure the PGRN concentration in the collected medium.
-
Data Normalization: To account for variations in cell number, the extracellular PGRN concentrations can be normalized to the total protein content of the corresponding cell lysates.
Cell Viability Assay (e.g., MTT or WST-1)
This protocol assesses the cytotoxicity of the inhibitor.
-
Assay Procedure: After the inhibitor treatment in a 96-well plate, add the viability reagent (e.g., MTT or WST-1) to each well and incubate according to the manufacturer's protocol.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of the vehicle-treated control cells.
Visualizations
Caption: SORT1-mediated endocytosis and degradation of PGRN.
Caption: Workflow for dose-response analysis in M17 cells.
References
- 1. mayo.edu [mayo.edu]
- 2. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The BE (2)-M17 neuroblastoma cell line: revealing its potential as a cellular model for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morphological and functional differentiation in BE(2)-M17 human neuroblastoma cells by treatment with Trans-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of SORT-PGRN Inhibitor 2 in Lymphoblastoid Cell Lines from FTD Patients
Audience: Researchers, scientists, and drug development professionals.
Introduction
Frontotemporal Dementia (FTD) is a devastating neurodegenerative disorder and a common cause of dementia in individuals under 65.[1] A significant portion of familial FTD cases are caused by mutations in the progranulin gene (GRN), leading to progranulin (PGRN) haploinsufficiency, a condition characterized by a 50% reduction in functional PGRN protein.[2][3] This deficiency is a key driver of the disease's pathology.[2][3]
Sortilin (SORT1) is a neuronal receptor that plays a crucial role in regulating extracellular PGRN levels by mediating its endocytosis and subsequent degradation in lysosomes.[4][5][6] This makes the SORT1-PGRN interaction a promising therapeutic target for FTD. By inhibiting this interaction, it is possible to increase extracellular PGRN levels, thereby compensating for the haploinsufficiency.[4][5]
SORT-PGRN inhibitor 2 is a small molecule designed to inhibit the SORT1-PGRN interaction. It acts by decreasing the expression of SORT1 protein, which in turn leads to an increase in the secretion of extracellular PGRN in mammalian cell lines.[7] This document provides detailed application notes and protocols for the use of SORT-PGRN inhibitor 2 in lymphoblastoid cell lines derived from FTD patients with GRN mutations.
Data Presentation
The following tables summarize the quantitative data from studies using small molecule inhibitors that reduce SORT1 expression and increase extracellular PGRN in lymphoblastoid cell lines (LCLs) from FTD patients with GRN mutations (GRN+/-) and non-carrier controls (GRN+/+).
Table 1: Effect of a SORT1-PGRN Inhibitor (20 µM) on Intracellular SORT1 Levels in LCLs from FTD-GRN Family UBC17 [4]
| Cell Line | Treatment | Mean Intracellular SORT1 Level (Arbitrary Units) | Standard Deviation |
| GRN+/+ | Vehicle | 1.00 | 0.12 |
| GRN+/+ | Inhibitor | 0.65 | 0.08 |
| GRN+/- | Vehicle | 1.05 | 0.15 |
| GRN+/- | Inhibitor | 0.70 | 0.10 |
Table 2: Effect of a SORT1-PGRN Inhibitor (20 µM) on Extracellular PGRN Levels in LCLs from FTD-GRN Family UBC17 [4]
| Cell Line | Treatment | Mean Extracellular PGRN Level (ng/mL) | Standard Deviation |
| GRN+/+ | Vehicle | 125 | 15 |
| GRN+/+ | Inhibitor | 200 | 20 |
| GRN+/- | Vehicle | 50 | 8 |
| GRN+/- | Inhibitor | 110 | 12 |
Table 3: Effect of a SORT1-PGRN Inhibitor (20 µM) on Intracellular SORT1 Levels in LCLs from FTD-GRN Family UBC15 [4]
| Cell Line | Treatment | Mean Intracellular SORT1 Level (Arbitrary Units) | Standard Deviation |
| GRN+/+ | Vehicle | 1.00 | 0.10 |
| GRN+/+ | Inhibitor | 0.72 | 0.09 |
| GRN+/- | Vehicle | 0.98 | 0.11 |
| GRN+/- | Inhibitor | 0.68 | 0.07 |
Table 4: Effect of a SORT1-PGRN Inhibitor (20 µM) on Extracellular PGRN Levels in LCLs from FTD-GRN Family UBC15 [4]
| Cell Line | Treatment | Mean Extracellular PGRN Level (ng/mL) | Standard Deviation |
| GRN+/+ | Vehicle | 140 | 18 |
| GRN+/+ | Inhibitor | 225 | 25 |
| GRN+/- | Vehicle | 60 | 10 |
| GRN+/- | Inhibitor | 130 | 15 |
Experimental Protocols
Culture of Lymphoblastoid Cell Lines (LCLs)
This protocol is adapted from standard procedures for culturing human lymphoblastoid cell lines.[8][9]
Materials:
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
L-glutamine
-
Phosphate-Buffered Saline (PBS), sterile
-
T25 and T75 culture flasks
-
CO2 incubator (37°C, 5% CO2, ~85% humidity)
Procedure:
-
Prepare complete RPMI-1640 medium by supplementing with 15% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Thaw cryopreserved LCLs rapidly in a 37°C water bath.
-
Transfer the thawed cell suspension to a T25 flask containing 5 mL of pre-warmed complete RPMI-1640 medium.
-
Incubate the flask at 37°C in a 5% CO2 incubator.
-
Monitor cell growth and viability. When the cell density reaches approximately 1-2 x 10^6 cells/mL, subculture the cells.
-
To subculture, transfer a portion of the cell suspension to a new flask containing fresh, pre-warmed complete medium to maintain a cell density of 0.2-0.5 x 10^6 cells/mL.
-
Change the medium every 2-3 days by centrifuging the cell suspension, removing the old medium, and resuspending the cell pellet in fresh complete medium.
Treatment of LCLs with SORT-PGRN Inhibitor 2
This protocol outlines the treatment of LCLs with the inhibitor to assess its effect on SORT1 and PGRN levels.
Materials:
-
Cultured LCLs from FTD patients (GRN+/-) and healthy controls (GRN+/+)
-
SORT-PGRN inhibitor 2 (stock solution prepared in DMSO)
-
Vehicle control (DMSO)
-
Complete RPMI-1640 medium
-
6-well or 12-well tissue culture plates
-
Centrifuge
Procedure:
-
Seed the LCLs in 6-well or 12-well plates at a density of 0.5 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Prepare working solutions of SORT-PGRN inhibitor 2 and vehicle control (DMSO) in complete RPMI-1640 medium. A final concentration of 20 µM for the inhibitor is recommended based on previous studies.[4] Ensure the final DMSO concentration does not exceed 0.1% to avoid toxicity.
-
Add the inhibitor or vehicle control to the appropriate wells.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, collect the conditioned medium and the cell pellets for analysis.
-
For extracellular PGRN analysis: Centrifuge the cell suspension to pellet the cells. Collect the supernatant (conditioned medium) and store at -80°C until analysis.
-
For intracellular SORT1 analysis: Wash the cell pellet with ice-cold PBS and store at -80°C until protein extraction.
-
Quantification of Extracellular Progranulin (PGRN) by ELISA
Materials:
-
Conditioned medium samples
-
Human Progranulin DuoSet ELISA Kit (or equivalent)
-
96-well microplate
-
Plate reader
Procedure:
-
Follow the manufacturer's instructions for the Human Progranulin ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the conditioned medium samples and a standard curve of recombinant human PGRN to the wells.
-
Incubate, then wash the plate.
-
Add the detection antibody and incubate.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the concentration of PGRN in the samples based on the standard curve.
Quantification of Intracellular Sortilin (SORT1) by Western Blot
Materials:
-
Cell pellets
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Primary antibodies: anti-SORT1 and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer to extract total protein.
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-SORT1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody for a loading control.
-
Quantify the band intensities using densitometry software and normalize the SORT1 levels to the β-actin levels.
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Progranulin axis and recent developments in frontotemporal lobar degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progranulin: At the interface of neurodegenerative and metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted manipulation of the sortilin-progranulin axis rescues progranulin haploinsufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sortilin-Mediated Endocytosis Determines Levels of the Fronto-Temporal Dementia Protein, Progranulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. lerner.ccf.org [lerner.ccf.org]
- 9. In vitro cytokine production and growth inhibition of lymphoblastoid cell lines by CD4+ T cells from Epstein–Barr virus (EBV) seropositive donors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assessment of SORT1-Mediated PGRN Uptake Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for in vitro assays designed to identify and characterize inhibitors of the SORT1-mediated uptake of Progranulin (PGRN). The methodologies described are essential for the development of therapeutics aimed at increasing extracellular PGRN levels, a promising strategy for treating neurodegenerative diseases such as Frontotemporal Dementia (FTD).
Introduction
Progranulin (PGRN) is a secreted glycoprotein with crucial roles in neuronal survival, lysosomal function, and regulation of inflammation.[1][2][3] Haploinsufficiency of PGRN, resulting from mutations in the GRN gene, is a major cause of Frontotemporal Lobar Degeneration (FTLD).[4][5] The cell surface receptor Sortilin (SORT1) is a key negative regulator of extracellular PGRN levels.[1][5][6] SORT1 binds to the C-terminus of PGRN and mediates its endocytosis and subsequent degradation in the lysosome.[4][5][7] Therefore, inhibiting the SORT1-PGRN interaction is a viable therapeutic strategy to increase extracellular PGRN concentrations.[4][6][7]
This document outlines in vitro methods to screen for and validate inhibitors of SORT1-mediated PGRN uptake. The assays are designed to assess direct binding inhibition and cellular uptake inhibition.
Signaling Pathway and Inhibition Strategies
Extracellular PGRN is recognized by the β-propeller domain of the SORT1 receptor. This interaction is dependent on the C-terminal motif of PGRN.[4][7] Upon binding, the SORT1-PGRN complex is internalized via endocytosis and trafficked to the lysosome, where PGRN is degraded.[4][5][8] This process effectively reduces the amount of extracellular PGRN available for neurotrophic functions.
There are several strategies to inhibit this pathway:
-
Competitive Inhibition: High-affinity SORT1 ligands, such as Neurotensin (NTS) or peptides mimicking the C-terminal motif of PGRN (e.g., PGRN588–593), can compete with full-length PGRN for binding to SORT1, thereby preventing its uptake.[4][7]
-
Targeting PGRN: Small molecules or antibodies can be designed to bind to the C-terminal region of PGRN, sterically hindering its interaction with SORT1.[4][7]
-
Targeting SORT1: Antibodies or other molecules that bind to the PGRN-binding site on SORT1 can block the interaction.[1][6]
-
Downregulation of SORT1: Small molecules can be used to decrease the expression of SORT1, thus reducing the capacity for PGRN endocytosis.[4][7]
References
- 1. Frontiers | Anti-sortilin1 Antibody Up-Regulates Progranulin via Sortilin1 Down-Regulation [frontiersin.org]
- 2. Anti-sortilin1 Antibody Up-Regulates Progranulin via Sortilin1 Down-Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progranulin [PGRN] – Marker of Neuroinflammation [labclinics.com]
- 4. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sortilin-Mediated Endocytosis Determines Levels of the Fronto-Temporal Dementia Protein, Progranulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurodegenerationresearch.eu [neurodegenerationresearch.eu]
- 7. mayo.edu [mayo.edu]
- 8. Intracellular Proteolysis of Progranulin Generates Stable, Lysosomal Granulins that Are Haploinsufficient in Patients with Frontotemporal Dementia Caused by GRN Mutations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Visualizing SORT1 Relocalization Upon Inhibitor Treatment Using Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sortilin (SORT1) is a type I transmembrane glycoprotein that plays a crucial role in the intracellular trafficking of a variety of proteins.[1][2] It functions as a sorting receptor, shuttling its cargo between the trans-Golgi network (TGN), endosomes, lysosomes, and the cell surface.[1][3][4] Due to its involvement in key cellular processes, including lipoprotein metabolism and neuronal signaling, SORT1 has emerged as a significant therapeutic target for cardiovascular and neurodegenerative diseases.[2][5]
Inhibitors of SORT1 are being developed to modulate its trafficking functions.[2] Understanding the cellular consequences of these inhibitors is paramount for drug development. One critical aspect to investigate is whether these inhibitors alter the subcellular localization of SORT1 itself, thereby impacting its sorting capabilities.
This application note provides a detailed protocol for immunofluorescence (IF) staining to visualize and quantify the localization of SORT1 in cultured cells following treatment with a specific inhibitor. The accompanying data presentation and analysis guidelines offer a framework for assessing changes in SORT1 distribution.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the hypothetical signaling pathway of SORT1 and the experimental workflow for this protocol.
Caption: Hypothetical SORT1 trafficking pathway and the points of intervention by an inhibitor.
Caption: Experimental workflow for immunofluorescence staining of SORT1.
Materials and Reagents
-
Cell Line: A suitable cell line with endogenous or overexpressed SORT1 (e.g., HEK293, HepG2, or CHO cells stably expressing SORT1).
-
Cell Culture Medium: As recommended for the chosen cell line.
-
Coverslips: Sterile, glass coverslips suitable for immunofluorescence.
-
SORT1 Inhibitor: Stock solution of the inhibitor at a known concentration.
-
Vehicle Control: Solvent used to dissolve the inhibitor (e.g., DMSO).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.05% Tween-20.
-
Primary Antibody: A validated primary antibody specific for SORT1.
-
Secondary Antibody: Fluorophore-conjugated secondary antibody corresponding to the host species of the primary antibody.
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Anti-fade mounting medium.
Experimental Protocols
Cell Culture and Inhibitor Treatment
-
One day prior to the experiment, seed the chosen cell line onto sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of staining.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare working concentrations of the SORT1 inhibitor and vehicle control in fresh cell culture medium.
-
Aspirate the old medium from the wells and replace it with the medium containing the inhibitor or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 2, 6, 12, or 24 hours). This should be optimized based on the known properties of the inhibitor.
Immunofluorescence Staining
-
Fixation:
-
Aspirate the treatment medium and gently wash the cells twice with PBS.
-
Add 500 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 500 µL of Permeabilization Buffer (0.1% Triton X-100 in PBS) to each well.
-
Incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 500 µL of Blocking Buffer to each well.
-
Incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-SORT1 antibody in Blocking Buffer to the recommended concentration.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to each well, ensuring the coverslips are fully covered.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light from this point forward.
-
Add the diluted secondary antibody solution to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Nuclear Staining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
Carefully remove the coverslips from the wells and mount them onto glass slides using an anti-fade mounting medium.
-
Seal the edges of the coverslips with clear nail polish and allow them to dry.
-
Image Acquisition and Analysis
-
Image Acquisition:
-
Visualize the slides using a confocal microscope.
-
Capture images using consistent settings (laser power, gain, pinhole size) for all samples to allow for accurate comparison.
-
Acquire images for the SORT1 signal (e.g., green channel), the nuclear signal (blue channel), and a differential interference contrast (DIC) or brightfield image to visualize cell morphology.
-
-
Quantitative Analysis:
-
Image analysis can be performed using software such as ImageJ/Fiji or other specialized image analysis platforms.[6][7]
-
Define regions of interest (ROIs) for different subcellular compartments (e.g., perinuclear/Golgi region, plasma membrane, and cytoplasm) based on morphology and co-localization with organelle markers if available.
-
Measure the mean fluorescence intensity of the SORT1 signal within each defined ROI for a statistically significant number of cells (e.g., >50 cells per condition).
-
Calculate the ratio of SORT1 intensity in different compartments (e.g., Plasma Membrane vs. Perinuclear) to quantify changes in localization.
-
Data Presentation
The quantitative data should be summarized in a clear and structured table to facilitate easy comparison between the control and inhibitor-treated groups.
| Treatment Group | Subcellular Compartment | Mean Fluorescence Intensity (Arbitrary Units ± SEM) | Localization Ratio (Membrane/Perinuclear) |
| Vehicle Control | Perinuclear/Golgi | 150.2 ± 8.5 | 0.45 |
| Plasma Membrane | 67.8 ± 5.1 | ||
| Cytoplasm | 35.1 ± 3.2 | ||
| SORT1 Inhibitor (10 µM) | Perinuclear/Golgi | 85.6 ± 6.3 | 1.52 |
| Plasma Membrane | 130.1 ± 9.7 | ||
| Cytoplasm | 40.5 ± 4.1 |
Troubleshooting
For common issues such as weak or no signal, high background, or non-specific staining, refer to standard immunofluorescence troubleshooting guides.[8][9][10][11] Key parameters to optimize include antibody concentrations, fixation and permeabilization conditions, and washing steps.
Conclusion
This application note provides a comprehensive protocol for the immunofluorescent staining and quantitative analysis of SORT1 localization following inhibitor treatment. By visualizing and quantifying changes in the subcellular distribution of SORT1, researchers can gain valuable insights into the mechanism of action of novel therapeutic compounds targeting this important sorting receptor.
References
- 1. Sorting through the extensive and confusing roles of sortilin in metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are SORT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. uniprot.org [uniprot.org]
- 4. sinobiological.com [sinobiological.com]
- 5. Gene - SORT1 [maayanlab.cloud]
- 6. hrpub.org [hrpub.org]
- 7. Automated quantification of the subcellular localization of multi-compartment proteins via Q-SCAn - PMC [pmc.ncbi.nlm.nih.gov]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 10. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 11. stjohnslabs.com [stjohnslabs.com]
Troubleshooting & Optimization
Troubleshooting MPEP solubility and stability in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using MPEP in culture media.
Section 1: FAQs - Understanding MPEP
Q1: What is MPEP and what is its primary mechanism of action?
MPEP (2-Methyl-6-(phenylethynyl)pyridine) is a highly selective, non-competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).[1][2] Its primary mechanism of action is to block the signaling pathway initiated by the activation of mGluR5 by glutamate.[3] This receptor is coupled to a Gq protein, and its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG).[3][4] These second messengers mobilize intracellular calcium and activate Protein Kinase C (PKC), influencing numerous downstream cellular processes.[4] MPEP is widely used in research to investigate the physiological and pathological roles of the mGluR5 pathway.[5]
Q2: Why is MPEP prone to precipitation in cell culture media?
MPEP is a hydrophobic organic molecule, which results in poor solubility in aqueous solutions like cell culture media.[6] Precipitation issues often arise from several factors:
-
Low Aqueous Solubility: The inherent chemical structure of MPEP limits its ability to dissolve in water-based media.
-
Solvent Shock: MPEP is typically dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. When this stock is rapidly diluted into the aqueous culture medium, the abrupt change in solvent polarity can cause the compound to crash out of solution, a phenomenon known as "solvent shock."[6]
-
High Concentrations: Attempting to achieve a high final concentration of MPEP in the medium can exceed its solubility limit, leading to precipitation.
-
Media Composition: Cell culture media are complex mixtures of salts, amino acids, and proteins that can interact with MPEP and reduce its stability in solution.[7]
Q3: What are the consequences of MPEP precipitation in my experiments?
MPEP precipitation can significantly compromise experimental results and lead to misinterpretation of data. Key consequences include:
-
Inaccurate Dosing: The formation of a precipitate means the actual concentration of soluble, biologically active MPEP is lower than the intended concentration, leading to unreliable dose-response relationships.
-
Cell Toxicity: Particulate matter in culture can be cytotoxic to cells, independent of the pharmacological effects of MPEP.
-
Assay Interference: Precipitates can interfere with automated cell counters, microscopy imaging, and plate reader-based assays (e.g., absorbance, fluorescence, luminescence).
Section 2: Troubleshooting Guide for MPEP Precipitation
Problem 1: Precipitate forms immediately upon adding MPEP stock solution to the culture medium.
| Possible Cause | Recommended Solution & Explanation |
| Solvent Shock | The rapid dilution of a concentrated DMSO stock into an aqueous medium is the most common cause. Solution: Employ a serial dilution method. Instead of adding the stock directly to the final volume of media, perform one or more intermediate dilution steps in smaller volumes of pre-warmed media. This gradual reduction in solvent concentration helps keep the compound in solution. See Protocol 2 for a detailed procedure. |
| High Final Concentration | The desired working concentration of MPEP may exceed its solubility limit in the culture medium. Solution: Lower the final concentration of MPEP. If a high concentration is necessary, consider using specialized solubilizing agents or formulations, though these may have their own effects on the cells.[6] |
| Incorrect Solvent for Stock | The purity and type of solvent can affect solubility. Solution: Use high-purity, anhydrous (water-free) DMSO to prepare the stock solution. Ensure the MPEP is fully dissolved in the DMSO before any dilution steps. While ethanol can be used, DMSO is generally a better solvent for hydrophobic compounds.[8][9] |
| Temperature of Media | Adding a cold stock solution to warm media can cause a temperature gradient that reduces solubility. Solution: Allow the MPEP stock solution to equilibrate to room temperature before adding it to pre-warmed (37°C) cell culture medium. |
Problem 2: Precipitate forms over time (e.g., hours to days) in the incubator.
| Possible Cause | Recommended Solution & Explanation |
| Compound Instability | MPEP may degrade or become less stable over extended periods in the complex environment of culture medium at 37°C. Solution: Prepare fresh working solutions of MPEP immediately before each experiment. Avoid storing diluted MPEP solutions. For long-term experiments, consider replacing the medium with freshly prepared MPEP solution periodically. |
| Interaction with Media Components | Components in the medium, especially proteins in fetal bovine serum (FBS), can interact with MPEP, leading to the formation of insoluble complexes over time.[7] Solution: If possible, test MPEP's stability in a simpler buffered solution (like PBS) to confirm the issue is media-related. For some experiments, switching to a serum-free medium or a different basal medium formulation might resolve the issue. |
| pH Shift in Culture | Cellular metabolism can cause the pH of the culture medium to change over time, which can affect the solubility of MPEP. Solution: Ensure the culture medium is adequately buffered (e.g., with HEPES) if significant pH shifts are expected. Monitor the pH of the medium during the experiment. |
Section 3: Protocols and Data
Experimental Protocols
Protocol 1: Preparation of a 10 mM MPEP Stock Solution in DMSO
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out approximately 1 mg of MPEP powder (Molecular Weight: 193.24 g/mol ).[10] Record the exact weight.
-
Solvent Addition: Based on the exact weight, calculate the volume of DMSO required for a 10 mM solution.
-
Volume (µL) = (Weight in mg / 193.24 g/mol ) * 100,000
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the tube.[10] Vortex thoroughly for 1-2 minutes until the MPEP is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use sterile tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C, protected from light.[10]
Protocol 2: Preparation of a 10 µM MPEP Working Solution (Anti-Precipitation Method)
This protocol details the preparation of a 10 µM working solution from a 10 mM DMSO stock, using a two-step dilution to prevent precipitation. The final DMSO concentration will be 0.1%.
-
Pre-warm Medium: Place a sufficient volume of your cell culture medium in a 37°C water bath or incubator.
-
Prepare Intermediate Dilution (100 µM):
-
In a sterile tube, add 990 µL of the pre-warmed culture medium.
-
Thaw a 10 mM MPEP stock aliquot and add 10 µL to the medium. This creates a 1:100 dilution, resulting in a 100 µM intermediate solution with 1% DMSO.
-
Vortex the intermediate dilution gently.
-
-
Prepare Final Working Solution (10 µM):
-
In a separate sterile tube, add 9 mL of the pre-warmed medium.
-
Add 1 mL of the 100 µM intermediate solution to the 9 mL of medium.
-
Gently mix the final working solution by inverting the tube several times. The final MPEP concentration is 10 µM, and the final DMSO concentration is 0.1%.
-
-
Cell Treatment: Use the working solution immediately to treat your cells.
-
Vehicle Control: Always include a vehicle control in your experiments. Prepare a mock solution using the same two-step dilution protocol with only DMSO (no MPEP) to achieve the same final solvent concentration (0.1% DMSO).[11][12]
Data Presentation
Table 1: Physicochemical Properties of MPEP
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₁N | [10] |
| Molecular Weight | 193.24 g/mol | [10] |
| Appearance | Solid | [10] |
| Solubility in DMSO | ≥9.95 mg/mL (≥51.5 mM) | [10] |
| IC₅₀ for mGluR5 | 36 nM |[1][2] |
Table 2: Recommended Solvent Cytotoxicity Thresholds in Cell Culture
| Solvent | Recommended Max. Concentration | Notes | Source |
|---|---|---|---|
| DMSO | ≤ 0.5% (v/v) | Many cell lines tolerate 0.5%, but some, especially primary cells, are more sensitive. A concentration of ≤ 0.1% is safest and recommended for most applications. Always run a vehicle control. | [8][11][13] |
| Ethanol | ≤ 0.5% (v/v) | Effects are cell-line dependent. Ethanol is more volatile than DMSO, which can lead to concentration changes in stock solutions over time. | |
Section 4: Visual Guides and Diagrams
Signaling Pathway and Experimental Workflows
Caption: MPEP inhibits the mGluR5 signaling pathway.
Caption: Recommended workflow for preparing MPEP solutions.
Caption: Troubleshooting logic for MPEP precipitation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 9. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. raybiotech.com [raybiotech.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of MPEP on mGluR5 and NMDA receptors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of MPEP on mGluR5 and NMDA receptors.
Troubleshooting Guides
Issue: Unexpected NMDA Receptor Antagonism in Experiments with MPEP
Symptoms:
-
Attenuation of NMDA-induced neuronal excitation or toxicity in the presence of MPEP.
-
Results with MPEP mimic those of known NMDA receptor antagonists (e.g., MK-801, AP5).
-
Discrepancies between expected mGluR5-mediated effects and observed results.
Possible Cause: MPEP, while a potent and selective antagonist for the metabotropic glutamate receptor 5 (mGluR5), has been shown to exhibit non-competitive antagonist activity at the N-methyl-D-aspartate (NMDA) receptor, particularly at higher concentrations.[1][2][3][4][5] This can lead to confounding results where effects are incorrectly attributed solely to mGluR5 inhibition.
Troubleshooting Steps:
-
Review MPEP Concentration:
-
High Concentrations: MPEP's off-target effects on NMDA receptors are more pronounced at concentrations of 20 µM and higher.[2][5][6] If you are using MPEP in this range, consider whether the observed effects could be due to NMDA receptor blockade.
-
Lower Concentrations: While more selective at lower concentrations, the possibility of NMDA receptor interaction should not be entirely dismissed, especially in sensitive experimental systems.
-
-
Incorporate Control Experiments:
-
Use a More Selective mGluR5 Antagonist: Compare the effects of MPEP with a more selective mGluR5 antagonist, such as MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine), which has been shown to have fewer off-target effects on NMDA receptors.[3][4] If the effect is absent with MTEP, it is likely an off-target effect of MPEP.
-
Include a Known NMDA Receptor Antagonist: Run a parallel experiment with a specific NMDA receptor antagonist (e.g., AP5 or MK-801). If MPEP's effect is similar to that of the NMDA antagonist, it further suggests an off-target interaction.
-
-
Experimental Workflow for Investigating Off-Target Effects:
Figure 1: Troubleshooting workflow for MPEP off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the evidence for MPEP's off-target effects on NMDA receptors?
A1: Several studies have demonstrated that MPEP can act as a non-competitive NMDA receptor antagonist.[1][2][3] Electrophysiological recordings have shown that MPEP can reduce NMDA-evoked currents and decrease the open probability of NMDA channels.[5][6] These effects are typically observed at concentrations of 20 µM and higher.
Q2: How selective is MPEP for mGluR5 over NMDA receptors?
A2: MPEP is highly selective for mGluR5, with a reported IC50 of 36 nM for inhibiting quisqualate-stimulated phosphoinositide hydrolysis.[7] However, its affinity for the NMDA receptor is much lower, and antagonistic effects are generally seen in the micromolar range.[5][6] The degree of selectivity can be influenced by the specific experimental conditions.
Q3: Can the neuroprotective effects of MPEP be attributed to NMDA receptor antagonism?
A3: Yes, it is likely that the neuroprotective effects observed with MPEP in some models of excitotoxicity are mediated through its antagonist action at NMDA receptors rather than its intended action at mGluR5.[2][5] Studies have shown that MPEP provides significant protection against NMDA-mediated neurodegeneration at concentrations where it also blocks NMDA receptor function.[2]
Q4: Are there any alternatives to MPEP with higher selectivity for mGluR5?
A4: Yes, MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine) is a newer and more selective mGluR5 antagonist with fewer reported off-target effects on NMDA receptors.[3][4] For experiments where NMDA receptor interaction is a concern, MTEP is a recommended alternative.
Data Presentation
Table 1: Potency of MPEP at mGluR5
| Assay | Preparation | IC50 | Reference |
| Quisqualate-stimulated phosphoinositide hydrolysis | Recombinant human mGluR5 | 36 nM | [7] |
| DHPG-stimulated phosphoinositide hydrolysis | Rat neonatal hippocampus slices | 8.0 nM | |
| DHPG-stimulated phosphoinositide hydrolysis | Rat neonatal striatum slices | 20.5 nM | |
| DHPG-stimulated phosphoinositide hydrolysis | Rat neonatal cortex slices | 17.9 nM |
Table 2: Off-Target Effects of MPEP on NMDA Receptors
| Experimental Measure | MPEP Concentration | Effect | Reference |
| NMDA-evoked steady state current | 20 µM | Reduction to 67.4% of control | [6] |
| NMDA-evoked peak current | 20 µM | No significant alteration | [6] |
| NMDA-evoked steady state current | 200 µM | Reduction to 35.1% of control | [6] |
| NMDA-evoked peak current | 200 µM | Reduction to 59.4% of control | [6] |
| NMDA channel open time | 20 µM | Reduction to 79.36% of control | [6] |
| NMDA channel open time | 200 µM | Reduction to 49.40% of control | [6] |
| NMDA channel open probability | 20 µM & 200 µM | Significant reduction | [6] |
Experimental Protocols
1. Phosphoinositide (PI) Hydrolysis Assay to Measure mGluR5 Activity
This assay is used to determine the potency of MPEP in inhibiting agonist-stimulated PI hydrolysis, a key downstream signaling event of mGluR5 activation.
Methodology:
-
Cell Culture and Labeling:
-
Culture cells expressing mGluR5 (e.g., CHO cells stably expressing the receptor or primary neuronal cultures) in appropriate media.
-
Label the cells by incubating with myo-[³H]inositol (1 µCi/ml) in inositol-free medium for 16-24 hours to allow for incorporation into membrane phosphoinositides.
-
-
Treatment:
-
Wash the cells with a buffer (e.g., HEPES-buffered saline).
-
Pre-incubate the cells with LiCl (10 mM) for 15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Add varying concentrations of MPEP and incubate for a specified time (e.g., 30 minutes).
-
Stimulate the cells with an mGluR5 agonist (e.g., 10 µM DHPG or quisqualate) for a defined period (e.g., 45 minutes).
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by adding ice-cold perchloric acid (e.g., 0.5 M).
-
Neutralize the extracts with a base (e.g., KOH).
-
Separate the total inositol phosphates from free inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).
-
-
Quantification:
-
Elute the inositol phosphates from the column and measure the radioactivity using liquid scintillation counting.
-
Calculate the IC50 value for MPEP by plotting the inhibition of agonist-stimulated PI hydrolysis against the log concentration of MPEP.
-
2. Whole-Cell Patch-Clamp Electrophysiology to Measure NMDA Receptor Currents
This technique is used to directly measure the effect of MPEP on NMDA receptor-mediated ion currents in neurons.
Methodology:
-
Preparation:
-
Prepare acute brain slices or primary neuronal cultures.
-
Use a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF) bubbled with 95% O₂/5% CO₂.
-
The aCSF should contain antagonists for AMPA and GABA receptors (e.g., CNQX and picrotoxin) to isolate NMDA receptor currents.
-
-
Recording:
-
Obtain a whole-cell patch-clamp recording from a neuron using a borosilicate glass pipette filled with an appropriate internal solution.
-
Voltage-clamp the neuron at a holding potential of -60 mV.
-
-
Drug Application:
-
Establish a stable baseline recording of NMDA-evoked currents by locally applying NMDA (e.g., 50 µM) for a short duration.
-
Bath-apply or locally perfuse different concentrations of MPEP (e.g., 20 µM and 200 µM).
-
After incubation with MPEP, re-apply NMDA and record the evoked current.
-
-
Data Analysis:
-
Measure the peak and steady-state amplitudes of the NMDA-evoked currents before and after MPEP application.
-
Express the effect of MPEP as a percentage of the control NMDA response.
-
Signaling Pathway Diagrams
Figure 2: Simplified mGluR5 signaling pathway and the inhibitory action of MPEP.
References
- 1. researchgate.net [researchgate.net]
- 2. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Optimizing MPEP concentration to maximize progranulin increase and minimize toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MPEP (2-Methyl-6-(phenylethynyl)pyridine) to modulate progranulin (PGRN) levels. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action by which MPEP increases progranulin levels?
A1: MPEP increases extracellular progranulin levels indirectly by reducing the expression of the sortilin 1 (SORT1) receptor.[1][2][3] Sortilin is a key receptor responsible for the endocytosis and subsequent lysosomal degradation of extracellular progranulin.[1][4] By decreasing the cellular levels of sortilin, MPEP treatment leads to reduced uptake and degradation of progranulin, resulting in its accumulation in the extracellular space.[2][3] Studies have shown that this effect is post-transcriptional, as MPEP does not appear to alter SORT1 or GRN mRNA levels.[3]
Q2: What is the optimal concentration of MPEP to maximize progranulin increase while minimizing toxicity?
A2: The optimal concentration of MPEP is a balance between achieving a significant increase in extracellular progranulin and avoiding cytotoxic effects. Based on in vitro studies, concentrations in the range of 5-20 µM have been shown to be effective in increasing progranulin levels.[2][5] A dose-dependent increase in extracellular progranulin is observed, with up to a 5.5-fold increase reported at 20 µM in iPSC-derived neurons from FTD patients with a GRN mutation.[2][5]
Regarding toxicity, studies on rat cortical neurons have shown that MPEP at concentrations of 20 µM does not induce significant cell death, as measured by LDH release, in the absence of other excitotoxic stimuli. While comprehensive toxicity data at these specific concentrations in the context of progranulin regulation is limited, the available evidence suggests low cytotoxicity in this range. It is crucial to perform a dose-response experiment in your specific cell model to determine the optimal concentration that maximizes progranulin levels without compromising cell viability.
Q3: How quickly can I expect to see an increase in extracellular progranulin after MPEP treatment?
A3: A significant decrease in SORT1 protein expression has been observed as early as 2 hours post-MPEP treatment.[3] The subsequent increase in extracellular progranulin levels is typically measured after 24 hours of continuous MPEP treatment to allow for accumulation.[2][3]
Q4: Does MPEP affect intracellular progranulin levels?
A4: Studies have shown that MPEP treatment selectively increases extracellular progranulin levels without significantly affecting intracellular progranulin concentrations.[2][6] This is consistent with its mechanism of action, which involves inhibiting the clearance of already secreted progranulin rather than altering its production.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant increase in extracellular progranulin. | 1. Suboptimal MPEP Concentration: The concentration of MPEP may be too low for your specific cell type or experimental conditions. 2. Incorrect Measurement Timepoint: The incubation time may be too short to allow for detectable accumulation of extracellular progranulin. 3. Cell Health Issues: Poor cell viability can affect protein secretion and overall cellular responses. 4. Low Endogenous Progranulin Expression: The cell line may not express sufficient levels of progranulin to observe a significant increase. | 1. Perform a dose-response experiment with MPEP concentrations ranging from 1 µM to 20 µM to identify the optimal concentration. 2. Ensure a sufficient incubation period, typically 24 hours, after MPEP treatment before measuring progranulin levels. 3. Assess cell viability using an MTT or LDH assay in parallel with your experiment. 4. Confirm baseline progranulin expression in your cell model using a validated ELISA or Western blot. |
| High cell toxicity or death observed. | 1. MPEP Concentration Too High: The concentration of MPEP may be in a toxic range for your specific cell model. 2. Solvent Toxicity: The vehicle used to dissolve MPEP (e.g., DMSO) may be at a toxic concentration. 3. Extended Incubation Time: Prolonged exposure to MPEP, even at lower concentrations, could lead to cumulative toxicity. | 1. Lower the MPEP concentration. Refer to the dose-response data to find a concentration with a better therapeutic index. 2. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). 3. Consider reducing the incubation time or performing a time-course experiment to assess toxicity at different durations. |
| Inconsistent results between experiments. | 1. Variability in Cell Culture: Differences in cell passage number, confluency, or overall health can lead to variable responses. 2. MPEP Solution Instability: Improper storage of the MPEP stock solution may lead to degradation. 3. Inconsistent Assay Performance: Variability in the execution of the progranulin ELISA or cytotoxicity assays. | 1. Maintain consistent cell culture practices, including using cells within a defined passage number range and seeding at a consistent density. 2. Prepare fresh MPEP working solutions from a properly stored stock solution for each experiment. Store stock solutions at -20°C or as recommended by the supplier. 3. Include appropriate positive and negative controls in all assays and ensure consistent incubation times and reagent handling. |
Data Presentation
Table 1: Dose-Dependent Effect of MPEP on Extracellular Progranulin Levels
| MPEP Concentration (µM) | Cell Type | Duration of Treatment (hours) | Fold Increase in Extracellular Progranulin (Mean ± SD) | Reference |
| 5 | iPSC-derived neurons (GRN S116X) | 24 | ~2.5 ± 0.4 | [2] |
| 10 | iPSC-derived neurons (GRN S116X) | 24 | ~4.0 ± 0.6 | [2] |
| 20 | iPSC-derived neurons (GRN S116X) | 24 | ~5.5 ± 0.8 | [2] |
| 10 | M17, HeLa, NIH3T3 | 24 | ~2.0 - 2.5 | [3] |
| 20 | M17, HeLa, NIH3T3 | 24 | ~3.0 | [3] |
Table 2: Corresponding Cytotoxicity Profile of MPEP
| MPEP Concentration (µM) | Cell Type | Duration of Treatment (hours) | Cell Viability (% of Control, MTT Assay) (Representative) | Cytotoxicity (% of Max LDH Release) (Representative) |
| 5 | Neuronal Cells | 24 | 98 ± 4% | 3 ± 2% |
| 10 | Neuronal Cells | 24 | 95 ± 5% | 5 ± 3% |
| 20 | Neuronal Cells | 24 | 92 ± 6% | 8 ± 4% |
Note: The cytotoxicity data is representative and based on the low toxicity profile of MPEP at these concentrations reported in the literature. Researchers should generate specific data for their experimental system.
Experimental Protocols
Protocol 1: MPEP Treatment for Progranulin Increase
-
Cell Seeding: Plate cells (e.g., iPSC-derived neurons, HeLa, or M17 cells) in a suitable culture vessel and allow them to adhere and reach the desired confluency (typically 70-80%).
-
MPEP Preparation: Prepare a stock solution of MPEP in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10-20 mM).
-
Treatment: On the day of the experiment, dilute the MPEP stock solution in fresh culture medium to the final desired concentrations (e.g., 5, 10, 20 µM). Ensure the final solvent concentration is non-toxic to the cells (e.g., <0.1% DMSO).
-
Incubation: Remove the old medium from the cells and replace it with the MPEP-containing medium. Include a vehicle control (medium with the same concentration of solvent). Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Sample Collection: After incubation, carefully collect the conditioned medium. Centrifuge the medium at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells or debris.
-
Analysis: Analyze the supernatant for extracellular progranulin levels using a validated enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
Protocol 2: MTT Assay for Cell Viability
-
Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of MPEP and a vehicle control as described in Protocol 1.
-
MTT Reagent Addition: After the 24-hour incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Protocol 3: LDH Assay for Cytotoxicity
-
Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of MPEP and a vehicle control as described in Protocol 1. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).
-
Sample Collection: After the 24-hour incubation, carefully collect a sample of the culture supernatant from each well.
-
LDH Reaction: Use a commercially available LDH cytotoxicity assay kit. In a new 96-well plate, mix the collected supernatant with the reaction mixture provided in the kit.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (typically 30 minutes), protected from light.
-
Stop Reaction and Measurement: Add the stop solution provided in the kit and measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control after subtracting the background absorbance from the culture medium.
Mandatory Visualizations
Caption: MPEP increases extracellular progranulin by reducing sortilin-mediated degradation.
Caption: Workflow for optimizing MPEP concentration.
Caption: Balancing MPEP concentration for efficacy and safety.
References
- 1. Neuroprotective Effect of Astersaponin I against Parkinson’s Disease through Autophagy Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Neurotoxicity Screening in Human iPSC-derived Neural Stem Cells, Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How is Excitotoxicity Being Modelled in iPSC-Derived Neurons? | springermedizin.de [springermedizin.de]
- 5. High-Content High-Throughput Assays for Characterizing the Viability and Morphology of Human iPSC-Derived Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
Technical Support Center: Cytotoxicity Assays for SORT-PGRN Interaction Inhibitor 2 in Neuronal Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing cytotoxicity assays to evaluate SORT-PGRN interaction inhibitor 2 in neuronal cultures.
Frequently Asked Questions (FAQs)
Q1: Which cytotoxicity assay is most suitable for screening this compound in primary neuronal cultures?
A1: The choice of assay depends on the specific research question and the suspected mechanism of cytotoxicity. A multi-assay approach is often recommended for comprehensive analysis.
-
MTT Assay: Measures metabolic activity, which is often correlated with cell viability.[1][2] However, it can be prone to interference from compounds that have reducing properties.[2][3]
-
LDH Release Assay: Measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, indicating necrosis or late-stage apoptosis.[4][5][6] This is a reliable marker for cytotoxicity.
-
Live/Dead Viability/Cytotoxicity Assay: Utilizes fluorescent dyes like Calcein-AM and Ethidium Homodimer-1 to distinguish between live and dead cells based on membrane integrity and esterase activity.[6][7] This method allows for direct visualization and quantification.
Q2: What are the appropriate controls to include in my cytotoxicity experiments?
A2: Proper controls are crucial for accurate data interpretation. The following controls should be included:
-
Vehicle Control: Neurons treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the SORT-PGRN inhibitor 2.
-
Untreated Control: Neurons in culture medium alone to represent baseline viability.
-
Positive Control (for cytotoxicity): Neurons treated with a known cytotoxic agent (e.g., staurosporine, glutamate for excitotoxicity studies) to ensure the assay is working correctly.
-
Media-only Control (Blank): Culture medium without cells to determine the background signal.
Q3: My MTT assay results show increased "viability" at high concentrations of the inhibitor. What could be the cause?
A3: This is a common artifact. The MTT assay relies on the reduction of a tetrazolium salt to formazan by cellular dehydrogenases.[1] Some chemical compounds can directly reduce MTT, leading to a false-positive signal that can be misinterpreted as increased cell viability.[2] It is crucial to run a control with the inhibitor in cell-free media to check for direct MTT reduction.
Q4: I am observing high variability between wells in my LDH assay. What are the potential reasons?
A4: High variability in an LDH assay can stem from several factors:
-
Uneven Cell Seeding: Ensure a homogenous cell suspension and careful pipetting to achieve consistent cell numbers across wells.
-
Forceful Pipetting: Excessive force during media changes or reagent addition can cause cell lysis and premature LDH release.[8]
-
Edge Effects: Wells on the periphery of the plate are more prone to evaporation, which can affect cell health and assay results. To mitigate this, consider not using the outer wells for experimental conditions.
-
Serum in Media: Some sera contain endogenous LDH, which can contribute to high background readings.[9][10] Using serum-free media during the assay or subtracting the background from a media-only control is recommended.[9]
Troubleshooting Guides
Problem 1: High Background Signal in LDH Assay
| Possible Cause | Troubleshooting Step |
| Endogenous LDH in Serum | Use serum-free medium for the duration of the inhibitor treatment and assay. Alternatively, measure the LDH activity in the medium alone and subtract this value from all experimental readings.[9][10] |
| Phenol Red Interference | Some LDH assay kits are sensitive to the pH indicator phenol red present in many culture media. Use a phenol red-free medium or a compatible assay kit. |
| Inhibitor Interference | The inhibitor itself might interfere with the LDH enzymatic reaction. Test the inhibitor in a cell-free system with a known amount of LDH to check for interference. |
| Contamination | Microbial contamination can lead to cell lysis and increased LDH release. Visually inspect cultures for any signs of contamination. |
Problem 2: Low Signal or No Color Change in MTT Assay
| Possible Cause | Troubleshooting Step |
| Low Cell Number or Metabolic Activity | Neurons are post-mitotic and may have lower metabolic rates compared to cancer cell lines. Increase the initial seeding density or extend the incubation time with the MTT reagent.[11] |
| Inhibitor-induced Metabolic Inhibition | The SORT-PGRN inhibitor 2 might be cytostatic (inhibiting metabolic activity) rather than cytotoxic.[2] In this case, the MTT assay may not accurately reflect cell death. Corroborate results with an assay that measures membrane integrity, like the LDH assay. |
| Incomplete Formazan Solubilization | Ensure complete solubilization of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilizing agent. Extracellular formazan crystals can also form and be lost during washing steps.[1] |
| Aß-induced Inhibition of MTT Reduction | If using a model with amyloid-beta toxicity, be aware that Aß can directly inhibit MTT reduction.[11] Consider using an alternative viability assay. |
Experimental Protocols
Protocol: LDH Cytotoxicity Assay
-
Cell Plating: Plate primary neurons in a 96-well plate at an optimal seeding density and allow them to adhere and mature for the desired time.
-
Compound Treatment: Prepare serial dilutions of the this compound in culture medium. Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor. Include vehicle and positive controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new flat-bottom 96-well plate.[12]
-
Maximum LDH Release Control: To the wells designated for maximum LDH release, add 10 µL of lysis buffer (e.g., 10X Triton X-100) and incubate for 45 minutes at 37°C before collecting the supernatant.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of this mixture to each well containing the supernatant.[12]
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes.[12] Add 50 µL of the stop solution provided with the kit to each well.[12] Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
Protocol: Live/Dead Viability/Cytotoxicity Assay
-
Cell Plating and Treatment: Plate and treat neuronal cells with the this compound as described in the LDH assay protocol.
-
Reagent Preparation: Prepare a working solution of Calcein-AM (for live cells) and Ethidium Homodimer-1 (for dead cells) in a buffered saline solution (e.g., DPBS) according to the manufacturer's protocol.
-
Staining: Carefully remove the culture medium from the wells and wash once with DPBS. Add the Live/Dead staining solution to each well and incubate for 30-45 minutes at room temperature, protected from light.
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for green (Calcein-AM) and red (Ethidium Homodimer-1) fluorescence.
-
Quantification: Capture images from multiple fields per well. Use image analysis software to count the number of green (live) and red (dead) cells.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = [Number of Live Cells / (Number of Live Cells + Number of Dead Cells)] * 100
Data Presentation
Table 1: Example Cytotoxicity Data for SORT-PGRN Inhibitor 2
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | Cytotoxicity (% of Max LDH Release) |
| Vehicle Control | - | 100 ± 4.5 | 5.2 ± 1.1 |
| Inhibitor 2 | 1 | 98.1 ± 5.1 | 6.3 ± 1.5 |
| Inhibitor 2 | 10 | 85.7 ± 6.2 | 15.8 ± 3.9 |
| Inhibitor 2 | 50 | 52.3 ± 7.8 | 48.9 ± 5.6 |
| Inhibitor 2 | 100 | 21.9 ± 4.3 | 79.5 ± 6.8 |
| Positive Control | - | 15.4 ± 3.9 | 85.1 ± 7.2 |
Visualizations
Caption: Workflow for assessing the cytotoxicity of SORT-PGRN inhibitor 2.
Caption: Mechanism of SORT-PGRN interaction and the action of inhibitor 2.
References
- 1. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are the limitations of MTT assays? | AAT Bioquest [aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neuroproof.com [neuroproof.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 10. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Addressing experimental variability in SORT1 downregulation experiments with MPEP
Welcome to the technical support center for researchers utilizing MPEP to experimentally downregulate SORT1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and sources of variability in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which MPEP downregulates SORT1?
A1: MPEP (2-Methyl-6-(phenylethynyl)pyridine) has been identified as a suppressor of SORT1 protein expression.[1][2][3] Studies have shown that MPEP treatment leads to a dose-dependent reduction in intracellular SORT1 levels.[2][4] The proposed mechanism is not at the transcriptional level, as MPEP does not appear to alter SORT1 mRNA levels.[2] Instead, evidence suggests that MPEP enhances the degradation of the SORT1 protein, with a significant decrease in SORT1 protein observable as early as 2 hours post-treatment.[2]
Q2: What is the expected downstream effect of SORT1 downregulation by MPEP?
A2: A primary and well-documented downstream effect of SORT1 downregulation is the increase in extracellular levels of progranulin (PGRN).[1][2][3][4] SORT1 is a neuronal receptor for PGRN that mediates its endocytosis and subsequent lysosomal degradation.[1][5] By reducing SORT1 levels, MPEP treatment inhibits this uptake process, leading to an accumulation of PGRN in the extracellular space.[1][4]
Q3: What are the known off-target effects of MPEP?
A3: MPEP is primarily known as a selective antagonist for the metabotropic glutamate receptor 5 (mGluR5). However, it has been reported to exhibit off-target effects, most notably as a non-competitive antagonist of the NMDA receptor. This activity should be considered when interpreting experimental results, especially at higher concentrations of MPEP.
Q4: How does MPEP-induced SORT1 downregulation compare to siRNA-mediated knockdown?
Troubleshooting Guide
Issue 1: Inconsistent or No SORT1 Downregulation Observed
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal MPEP Concentration | Perform a dose-response experiment to determine the optimal MPEP concentration for your specific cell line. A common starting range is 5-20 µM.[4] | Different cell lines can have varying sensitivities to MPEP. Establishing an optimal concentration is crucial for reproducible results. |
| Insufficient Treatment Duration | Conduct a time-course experiment to identify the optimal treatment duration. Significant SORT1 downregulation has been observed as early as 2 hours, with more pronounced effects at 24 hours.[2] | The kinetics of SORT1 degradation may vary between cell types. |
| MPEP Degradation | Prepare fresh MPEP solutions for each experiment from a high-quality source. Consider the stability of MPEP in your specific cell culture medium over the course of the experiment. | The stability of small molecules in aqueous solutions can be a source of variability.[10] |
| Low Basal SORT1 Expression | Confirm the basal expression level of SORT1 in your cell line of interest via Western blot or qPCR. | MPEP-induced downregulation will be difficult to detect if the starting expression level of SORT1 is very low. SORT1 expression can be cell-type specific.[11][12] |
| Cell Culture Conditions | Ensure consistent cell density, passage number, and overall cell health. Avoid using cells that are over-confluent or have been in culture for an extended period. | Cellular stress and other physiological variations can impact protein expression and degradation pathways. |
Issue 2: High Variability in SORT1 Downregulation Between Replicates
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent MPEP Dosing | Ensure accurate and consistent pipetting of MPEP solution into each well or flask. Use calibrated pipettes and mix thoroughly after addition. | Minor variations in the final concentration of MPEP can lead to significant differences in the extent of SORT1 downregulation. |
| Cell Plating Inconsistency | Ensure a homogenous cell suspension before plating and use a consistent plating technique to achieve uniform cell numbers across all replicates. | Differences in starting cell density can affect the cellular response to MPEP. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates for critical experimental samples, as these are more prone to evaporation and temperature fluctuations. | "Edge effects" are a known source of variability in plate-based assays. |
| Variability in Lysate Preparation and Analysis | Standardize your protein lysate preparation and Western blot protocol. Ensure equal protein loading for all samples. | Technical variability in downstream analysis can be misinterpreted as biological variability. |
Issue 3: Unexpected Cellular Phenotypes or Off-Target Effects
| Possible Cause | Troubleshooting Step | Rationale |
| NMDA Receptor Antagonism | If your experimental system expresses NMDA receptors, consider using a lower concentration of MPEP or including a control with a more specific NMDA receptor antagonist to dissect the effects. | MPEP's off-target activity on NMDA receptors could confound results, particularly in neuronal cell models. |
| Cell Line Specific Responses | Characterize the expression of mGluR5 and NMDA receptors in your cell line to better understand the potential for off-target effects. | The cellular context, including receptor expression profiles, will influence the response to MPEP. |
| Impact on Other Cellular Pathways | To confirm the specificity of MPEP's effect on SORT1, examine the expression of other related proteins, such as SORLA and SORCS1, which have been shown to be unaffected by MPEP.[2][4] | This helps to ensure that the observed phenotype is due to SORT1 downregulation and not a general effect on protein degradation or other cellular processes. |
Data Presentation
Table 1: Dose-Dependent Effect of MPEP on SORT1 and Extracellular Progranulin (PGRN) Levels in iPSC-derived Neurons
| MPEP Concentration (µM) | Relative SORT1 Protein Level (Fold Change vs. Vehicle) | Relative Extracellular PGRN Level (Fold Change vs. Vehicle) |
| 0 (Vehicle) | 1.0 | 1.0 |
| 5 | ~0.8 | ~2.5 |
| 10 | ~0.6 | ~4.0 |
| 20 | ~0.4 | ~5.5 |
Data summarized from a study on iPSC-neurons carrying a heterozygous PGRN S116X mutation treated for 24 hours.[4]
Table 2: Time-Dependent Effect of MPEP on SORT1 Protein Levels
| Treatment Duration (hours) | Relative SORT1 Protein Level (Fold Change vs. t=0) |
| 0 | 1.0 |
| 2 | Significant Decrease |
| 24 | Further Significant Decrease |
Qualitative summary based on findings that MPEP suppresses SORT1 protein beginning at 2 hours of treatment.[2]
Experimental Protocols
Protocol 1: MPEP Treatment for SORT1 Downregulation
-
Cell Plating: Plate cells at a consistent density to ensure they are in a logarithmic growth phase at the time of treatment.
-
MPEP Preparation: Prepare a stock solution of MPEP in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the MPEP-containing medium. Include a vehicle-only control (medium with the same concentration of DMSO as the highest MPEP concentration).
-
Incubation: Incubate the cells for the desired duration (e.g., 24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., protein extraction for Western blot) and collect the conditioned medium for analysis of extracellular proteins like PGRN.
Protocol 2: Western Blot Analysis of SORT1
-
Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SORT1 overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Experimental workflow for MPEP-mediated SORT1 downregulation and subsequent analysis.
Caption: Simplified signaling pathway of MPEP action on SORT1 and progranulin (PGRN).
Caption: Logical troubleshooting flow for addressing experimental variability.
References
- 1. mayo.edu [mayo.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted manipulation of the sortilin-progranulin axis rescues progranulin haploinsufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thermofisher.com [thermofisher.com]
- 7. Factors affecting reproducibility between genome-scale siRNA-based screens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Short interfering RNAs can induce unexpected and divergent changes in the levels of untargeted proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Network Proteins of Human Sortilin1, Its Expression and Targetability Using Lycopene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
How to control for MPEP's non-specific binding in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using MPEP (2-Methyl-6-(phenylethynyl)pyridine), a widely utilized antagonist of the metabotropic glutamate receptor 5 (mGluR5). A primary focus is addressing the well-documented non-specific binding of MPEP, particularly its off-target effects on NMDA receptors, which can confound experimental results.
Troubleshooting Guide
This guide addresses common issues encountered when using MPEP in cellular assays, with a focus on controlling for its non-specific effects.
Issue: Observed effects of MPEP are inconsistent with known mGluR5 signaling.
If you are observing cellular responses that cannot be attributed to the inhibition of mGluR5, it is crucial to investigate potential off-target effects.
Troubleshooting Steps:
-
Concentration Optimization: MPEP's off-target effects, particularly on NMDA receptors, are often concentration-dependent. Neuroprotection observed at MPEP concentrations of 20 µM or greater is likely due to direct reduction of NMDA receptor open time, whereas antagonism of mGluR5 occurs at much lower concentrations, with inhibition of agonist-induced inositol phosphate (IP) hydrolysis seen at concentrations as low as 0.2 µM.[1][2] It is recommended to perform a dose-response curve to determine the optimal MPEP concentration that elicits the desired mGluR5-specific effect without engaging off-target receptors.
-
Inclusion of a More Selective Antagonist: A key control is to replicate the experiment with a more selective mGluR5 antagonist, such as MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine).[3][4] MTEP exhibits higher selectivity for mGluR5 over other mGluR subtypes and has fewer off-target effects than MPEP.[3][4] For instance, MTEP inhibits agonist-mediated IP hydrolysis at concentrations as low as 0.02 µM and shows only slight neuroprotection at concentrations up to 200 µM, indicating a wider therapeutic window for mGluR5-specific effects.[1][2]
-
Utilization of mGluR5 Knockout (KO) Models: The most definitive control is to perform the experiment in cells or tissues from mGluR5 knockout mice. If the effect of MPEP persists in the absence of mGluR5, it is unequivocally an off-target effect. Studies have shown that the neuroprotective effects of high concentrations of MPEP are still present in mGluR5 knockout neurons.[1][2]
-
NMDA Receptor Antagonist Control: To specifically test for NMDA receptor-mediated off-target effects, include a known NMDA receptor antagonist, such as MK-801, in your experimental design. If MPEP's effect is occluded or mimicked by the NMDA receptor antagonist, it strongly suggests an off-target interaction.
Logical Workflow for Troubleshooting MPEP Off-Target Effects
Caption: A flowchart outlining the steps to troubleshoot and identify MPEP's non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is MPEP and what is its primary target?
A1: MPEP (2-Methyl-6-(phenylethynyl)pyridine) is a widely used negative allosteric modulator (NAM) that acts as an antagonist for the metabotropic glutamate receptor 5 (mGluR5). mGluR5 is a G-protein coupled receptor involved in various neurological functions.
Q2: What are the known non-specific binding targets of MPEP?
A2: The most well-documented off-target of MPEP is the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor.[3][4] At higher concentrations (typically ≥20 µM), MPEP can directly inhibit NMDA receptor function, which can lead to neuroprotective effects independent of mGluR5 antagonism.[1][2]
Q3: At what concentrations does MPEP typically show off-target effects?
A3: MPEP begins to show significant off-target effects on NMDA receptors at concentrations of 20 µM and higher.[1][2] In contrast, its antagonist activity at mGluR5 is observed at much lower concentrations, with an IC50 of 36 nM for mGluR5.
Q4: What is a suitable alternative to MPEP with higher selectivity?
A4: MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine) is a more selective mGluR5 antagonist with fewer off-target effects compared to MPEP.[3][4] It is a valuable tool to confirm that an observed effect is indeed mediated by mGluR5.
Q5: How can I design my experiment to control for MPEP's non-specific binding?
A5: A robust experimental design should include:
-
A dose-response curve for MPEP to identify the lowest effective concentration.
-
Parallel experiments with a more selective mGluR5 antagonist like MTEP.
-
The use of mGluR5 knockout cells or tissues as a negative control.[1][2]
-
Inclusion of specific antagonists for potential off-target receptors (e.g., an NMDA receptor antagonist).
Quantitative Data Summary
The following tables summarize key quantitative data for MPEP and MTEP, aiding in the design of well-controlled experiments.
Table 1: Potency and Off-Target Effects of MPEP and MTEP
| Compound | Target | Assay | Effective Concentration | Off-Target | Assay | Off-Target Concentration | Reference |
| MPEP | mGluR5 | Inhibition of agonist-induced IP hydrolysis | IC50 = 36 nM | NMDA Receptor | Direct reduction of single-channel open time | ≥ 20 µM | [1][2] |
| MTEP | mGluR5 | Inhibition of agonist-induced IP hydrolysis | IC50 in low nM range | NMDA Receptor | Minimal inhibition of NMDA/glycine-evoked calcium increase | 19% inhibition at 300 µM | [1] |
Table 2: Neuroprotective Effects of MPEP and MTEP
| Compound | Cell Type | Assay | Neuroprotective Concentration | mGluR5-Dependent? | Reference |
| MPEP | Rat Cortical Neurons | Reduction of NMDA-mediated cell death | 20 µM | No | [1][2] |
| MTEP | Rat Cortical Neurons | Reduction of NMDA-mediated cell death | 200 µM (slight effect) | No | [1][2] |
| MPEP | Mouse Cortical Neurons (mGluR5 +/+) | Reduction of NMDA-induced cell death | 20-200 µM | No | [1] |
| MPEP | Mouse Cortical Neurons (mGluR5 -/-) | Reduction of NMDA-induced cell death | 20-200 µM | No | [1] |
Key Experimental Protocols
1. Phosphoinositide (PI) Hydrolysis Assay
This assay measures the functional activity of mGluR5, which is coupled to the Gq G-protein and activates phospholipase C, leading to the production of inositol phosphates (IPs).
Methodology:
-
Cell Culture and Labeling: Culture cells (e.g., cortical neurons) in 96-well plates. Incubate the cells overnight with myo-[3H]inositol to label the cellular phosphoinositide pool.
-
Antagonist Pre-incubation: Wash the cells and pre-incubate with varying concentrations of MPEP or MTEP for 20 minutes.
-
Agonist Stimulation: Add a selective mGluR5 agonist (e.g., CHPG) along with LiCl (to inhibit inositol monophosphatase) and incubate for an additional 40 minutes.
-
Extraction and Measurement: Aspirate the incubation buffer and extract the inositol phosphates. Separate the accumulated [3H]IPs using anion-exchange chromatography and quantify using a liquid scintillation counter.
Experimental Workflow for PI Hydrolysis Assay
Caption: A workflow diagram for a phosphoinositide hydrolysis assay.
2. Cell Viability Assay (e.g., LDH Release Assay)
This assay is used to assess the neuroprotective effects of compounds against excitotoxicity.
Methodology:
-
Cell Culture: Plate primary cortical neurons in 96-well plates.
-
Antagonist Pre-treatment: Pre-treat the cells with MPEP, MTEP, or a vehicle control for 20 minutes.
-
Induction of Injury: Induce excitotoxicity by adding NMDA or glutamate to the culture medium.
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours).
-
LDH Measurement: Measure the release of lactate dehydrogenase (LDH) into the culture medium using a commercially available kit. LDH is a cytosolic enzyme that is released upon cell lysis, and its activity in the medium is proportional to the number of dead cells.
Signaling Pathway: mGluR5 and Potential MPEP Off-Target Interaction
Caption: A diagram illustrating the on-target and off-target effects of MPEP.
References
- 1. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic glutamate receptor subtype 5 antagonists MPEP and MTEP - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Western Blot Results for SORT1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve inconsistencies in SORT1 protein level detection by Western blot.
Frequently Asked Questions (FAQs)
Category 1: No Signal or Weak Signal
Q1: I am not detecting any band for SORT1, or the signal is very weak. What are the possible causes and solutions?
A: A lack of signal is a common issue that can stem from multiple steps in the Western blot protocol. Here are the primary areas to investigate:
-
Protein Expression and Sample Preparation:
-
Low Abundance: SORT1 expression levels can vary significantly between cell types and tissues. Ensure your sample is a known positive control for SORT1 expression. If you are unsure, consider running a positive control lysate from a cell line known to express SORT1.[1]
-
Protein Degradation: SORT1 may be susceptible to degradation during sample preparation. Always work on ice and add a protease inhibitor cocktail to your lysis buffer.[1]
-
Insufficient Lysis: Ensure your lysis buffer is adequate for extracting the transmembrane SORT1 protein. Buffers containing stronger detergents like RIPA buffer may be necessary.
-
-
Antibody Issues:
-
Primary Antibody: The primary antibody may not be active or at an optimal concentration. Verify the antibody's expiration date and storage conditions.[2] Perform a titration experiment to determine the optimal antibody concentration.[1]
-
Secondary Antibody: Ensure the secondary antibody is specific to the host species of the primary antibody (e.g., anti-rabbit secondary for a rabbit primary).[1] Also, confirm that the secondary antibody is not expired and has been stored correctly. Some secondary antibodies, particularly HRP-conjugated ones, are inhibited by sodium azide, so avoid its use in buffers.[1]
-
-
Transfer Inefficiency:
-
Incomplete Transfer: High molecular weight proteins like SORT1 (approx. 92 kDa) may require longer transfer times or optimized transfer buffers.[3]
-
Over-transfer: If using a membrane with a larger pore size, smaller proteins can pass through. While less likely for SORT1, it's a possibility to consider.[3] You can check for successful transfer by staining the membrane with Ponceau S before blocking.[4]
-
-
Detection Problems:
Category 2: High Background
Q2: My blot has high background, making it difficult to see the specific SORT1 band. How can I reduce the background?
A: High background can obscure your results and is often due to non-specific antibody binding. Consider the following solutions:
-
Blocking:
-
Inadequate Blocking: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) or try a different blocking agent.[5] Commonly used blockers are 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST. Some antibodies perform better with a specific blocking agent, so check the antibody datasheet.[3]
-
Detergent in Buffers: Adding a mild detergent like Tween-20 (typically 0.05% - 0.1%) to your blocking and wash buffers can help reduce non-specific binding.[5]
-
-
Antibody Concentration:
-
Primary/Secondary Antibody Too Concentrated: High antibody concentrations can lead to increased non-specific binding. Try reducing the concentration of your primary and/or secondary antibodies.[1]
-
-
Washing:
-
Insufficient Washing: Increase the number and duration of your wash steps after primary and secondary antibody incubations to remove unbound antibodies.[2]
-
-
Membrane Handling:
Category 3: Non-Specific Bands
Q3: I see multiple bands in my blot in addition to the expected band for SORT1. What could be the reason?
A: The presence of multiple bands can be due to several factors:
-
Non-Specific Antibody Binding: The primary antibody may be cross-reacting with other proteins.
-
Optimize Antibody Concentration: Use a higher dilution of your primary antibody.
-
Blocking: Ensure your blocking conditions are optimal.
-
-
Protein Isoforms or Splice Variants: The SORT1 gene may have alternative splicing variants, which could appear as bands of different molecular weights.[1] Consult databases like UniProt for information on known isoforms.[7]
-
Post-Translational Modifications (PTMs): PTMs such as glycosylation or ubiquitination can alter the molecular weight of the protein, leading to the appearance of higher molecular weight bands.[8][9]
-
Protein Degradation: If you see bands at a lower molecular weight than expected, it could be due to the degradation of the SORT1 protein during sample preparation.[1] Always use fresh protease inhibitors.
-
Sample Overload: Loading too much protein can lead to artifacts and non-specific bands. Try reducing the amount of protein loaded per lane.[1]
Category 4: Unexpected Band Size
Q4: The band I am detecting is not at the expected molecular weight for SORT1 (~92 kDa). Why might this be?
A: A shift in the observed molecular weight from the calculated molecular weight is not uncommon. Here are some potential reasons:
-
Post-Translational Modifications (PTMs): As mentioned, PTMs can significantly alter a protein's migration in SDS-PAGE.[9] Glycosylation, in particular, can add considerable mass to a protein.
-
Protein Cleavage: Some proteins are synthesized as precursor forms and are later cleaved to become active, resulting in a lower molecular weight.[1] For SORT1, it is processed from a preproprotein.
-
Incomplete Denaturation: If the protein is not fully denatured, it may not migrate according to its true molecular weight. Ensure your sample buffer contains a sufficient concentration of reducing agent (like DTT or β-mercaptoethanol) and that you have adequately boiled your samples before loading.[4]
-
Splice Variants: Different isoforms of the protein may have different molecular weights.[1]
To confirm the identity of your band, it is highly recommended to use a positive control lysate from cells known to express SORT1 or a negative control from SORT1 knockout/knockdown cells.[10][11]
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for a SORT1 Western blot experiment. These should be used as a starting point, and optimization may be necessary for your specific experimental conditions.
Table 1: Recommended Antibody Dilutions
| Antibody Type | Host Species | Supplier Example | Catalog # | Recommended Dilution Range |
| Polyclonal | Rabbit | Boster Bio | A01666 | 1:500 - 1:2000[12] |
| Polyclonal | Rabbit | Proteintech | 12369-1-AP | 1:2000 - 1:16000[13] |
| Monoclonal | Mouse | Atlas Antibodies | AMAb91427 | 1 µg/ml[7] |
| Polyclonal | Rabbit | Taiclone | tcsa11504 | 1:500 - 1:2000[14] |
Table 2: General Western Blot Parameters for SORT1
| Parameter | Recommendation | Notes |
| Protein Load | 25 µg per lane | Can be optimized based on expression level in your sample.[12] |
| Gel Percentage | 8-10% SDS-PAGE | Appropriate for resolving proteins in the ~92 kDa range. |
| Blocking Buffer | 3-5% non-fat dry milk or 5% BSA in TBST | Block for at least 1 hour at room temperature.[12] |
| Primary Antibody Incubation | 1-2 hours at RT or overnight at 4°C | Incubation at 4°C overnight can sometimes reduce background.[1] |
| Secondary Antibody Incubation | 1 hour at room temperature | |
| Detection | Enhanced Chemiluminescence (ECL) | Exposure time will vary depending on signal strength.[12] |
Experimental Protocols
Detailed Methodology for SORT1 Western Blot
-
Sample Preparation (Cell Lysates):
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Mix protein lysates with 4x Laemmli sample buffer (containing a reducing agent like DTT or β-mercaptoethanol).
-
Boil samples at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
-
Use a wet transfer system at 100V for 90 minutes or a semi-dry system according to the manufacturer's instructions.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency. Destain with TBST.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary SORT1 antibody (diluted in blocking buffer as per Table 1) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Visualizations
Caption: A general workflow for Western blotting.
Caption: Troubleshooting decision flowchart for SORT1 Western blots.
Caption: Simplified overview of SORT1 protein trafficking pathways.
References
- 1. bosterbio.com [bosterbio.com]
- 2. assaygenie.com [assaygenie.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. Western blot troubleshooting guide! [jacksonimmuno.com]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 7. Anti-SORT1 Monoclonal Atlas Antibody [atlasantibodies.com]
- 8. Development and Optimization of a Miniaturized Western Blot-Based Screening Platform to Identify Regulators of Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. SORT1 antibody | antibody review based on formal publications [labome.com]
- 11. researchgate.net [researchgate.net]
- 12. bosterbio.com [bosterbio.com]
- 13. Sortilin antibody (12369-1-AP) | Proteintech [ptglab.com]
- 14. taiclone.com [taiclone.com]
Technical Support Center: Assessing the Impact of MPEP on Lysosomal Function and Health
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of MPEP (2-Methyl-6-(phenylethynyl)pyridine) on lysosomal function and cellular health.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of MPEP relevant to lysosomal function?
A1: MPEP is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5). By inhibiting mGluR5, MPEP can modulate downstream signaling pathways, including the PI3K/AKT/mTOR pathway. Inhibition of mTOR signaling is a known mechanism for inducing autophagy, a cellular process that is intrinsically linked with lysosomal function.
Q2: Does MPEP have off-target effects that could influence experimental results?
A2: Some studies suggest that MPEP may have off-target effects, including non-competitive antagonism of NMDA receptors.[1][2][3] This is an important consideration as NMDA receptor signaling can also influence mTORC1 activity and lysosomal function.[4][5][6] Researchers should consider using additional, more specific mGluR5 antagonists or genetic knockdown approaches to confirm that the observed effects are solely due to mGluR5 inhibition.
Q3: How can I assess the impact of MPEP on lysosomal health in my cell cultures?
A3: Several key parameters can be measured to assess lysosomal health:
-
Lysosomal Mass/Number: Can be quantified using fluorescent probes like LysoTracker.
-
Lysosomal pH: The acidic pH of lysosomes is crucial for their function and can be measured using pH-sensitive fluorescent dyes.
-
Lysosomal Enzyme Activity: The activity of lysosomal hydrolases, such as cathepsins, can be determined using specific activity assays.
Q4: Are there any known issues with MPEP interfering with fluorescence-based assays?
Troubleshooting Guides
Problem 1: High background fluorescence in LysoTracker staining after MPEP treatment.
-
Possible Cause: MPEP may be autofluorescent at the excitation/emission wavelengths of the LysoTracker dye.
-
Troubleshooting Steps:
-
Control for MPEP Autofluorescence: Image cells treated with MPEP but without LysoTracker to determine if MPEP itself is contributing to the signal.
-
Spectral Unmixing: If your microscopy system has this capability, use it to separate the MPEP autofluorescence spectrum from the LysoTracker signal.[9]
-
Use a Different Probe: Consider using a LysoTracker dye with a different excitation/emission spectrum that does not overlap with the potential autofluorescence of MPEP.
-
Wash Steps: Ensure adequate washing of cells after MPEP treatment and before imaging to remove any excess compound that may contribute to background noise.
-
Problem 2: Inconsistent results in cathepsin activity assays with MPEP treatment.
-
Possible Cause 1: MPEP may directly interfere with the fluorescent substrate or the enzyme activity in the assay.
-
Troubleshooting Steps:
-
In Vitro Enzyme Assay: Perform a cell-free cathepsin activity assay in the presence and absence of MPEP to check for direct inhibition or enhancement of the enzyme or interference with the fluorescent readout.
-
-
Possible Cause 2: The observed changes in cathepsin activity might be an indirect effect of MPEP on cellular health or other pathways.
-
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment to understand the dynamics of MPEP's effect on cathepsin activity.
-
Multiple Assays: Use multiple, distinct cathepsin activity assay kits that employ different substrates or detection methods to confirm the findings.
-
Correlate with Lysosomal pH: Measure lysosomal pH in parallel, as changes in pH can significantly impact cathepsin activity.[10]
-
Problem 3: Unexpected changes in cell viability or morphology with MPEP treatment.
-
Possible Cause: Off-target effects of MPEP or excitotoxicity related to the modulation of glutamate receptor signaling could be affecting overall cell health.
-
Troubleshooting Steps:
-
Dose-Response and Time-Course: Perform a thorough dose-response and time-course analysis to identify a concentration and duration of MPEP treatment that induces the desired effect on lysosomes without causing significant cell death.
-
Cell Viability Assays: Use multiple cell viability assays (e.g., MTT, trypan blue exclusion, Annexin V/PI staining) to get a comprehensive picture of cellular health.
-
NMDA Receptor Antagonists: If off-target effects on NMDA receptors are suspected, co-treat with a specific NMDA receptor antagonist to see if the unexpected effects are mitigated.
-
Data Presentation
Direct quantitative data on the dose-dependent effects of MPEP on lysosomal function is limited in the published literature. However, as MPEP is known to induce autophagy through the inhibition of mTOR, the following table provides representative data for the effects of known mTOR inhibitors on lysosomal pH as a proxy.
Disclaimer: This data is for mTOR inhibitors and not directly for MPEP. It should be used as a reference for expected trends, and researchers should perform their own dose-response experiments for MPEP in their specific experimental system.
| Compound | Concentration (µM) | Treatment Time (hours) | Change in Lysosomal pH (Normalized to Control) | Cell Line | Reference |
| OSI-027 | 10 | 24 | Decrease | Undifferentiated SH-SY5Y | [11] |
| PP242 | 10 | 24 | Decrease | Undifferentiated SH-SY5Y | [11] |
| Rapamycin | 10 | 24 | No significant change | Undifferentiated SH-SY5Y | [11] |
| Torin1 | 10 | 24 | No significant change | Undifferentiated SH-SY5Y | [11] |
Experimental Protocols
LysoTracker Staining for Lysosomal Mass Quantification
-
Methodology:
-
Seed cells on glass coverslips or in a multi-well imaging plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of MPEP for the specified duration. Include a vehicle-treated control group.
-
Prepare a working solution of LysoTracker dye (e.g., LysoTracker Red DND-99) in pre-warmed cell culture medium, typically at a final concentration of 50-75 nM.[12][13]
-
Remove the MPEP-containing medium and incubate the cells with the LysoTracker working solution for 30-60 minutes at 37°C.
-
Wash the cells twice with pre-warmed PBS.
-
Image the cells immediately using fluorescence microscopy with the appropriate filter sets.
-
Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ, CellProfiler).
-
Cathepsin B Activity Assay
-
Methodology:
-
Culture and treat cells with MPEP as described above.
-
Collect cell lysates according to the manufacturer's protocol for a commercial cathepsin B activity assay kit (e.g., kits using a fluorogenic substrate like Z-RR-AMC).
-
Measure the protein concentration of the lysates to ensure equal loading.
-
In a 96-well plate, add the cell lysate and the reaction buffer containing the cathepsin B substrate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the relative cathepsin B activity by normalizing the fluorescence signal to the protein concentration and comparing it to the vehicle-treated control.
-
Lysosomal pH Measurement
-
Methodology:
-
Culture and treat cells with MPEP as described above.
-
Use a ratiometric lysosomal pH probe (e.g., LysoSensor Yellow/Blue DND-160) for accurate measurements that are independent of dye concentration.
-
Load the cells with the pH-sensitive dye according to the manufacturer's instructions.
-
Measure the fluorescence intensity at the two different excitation or emission wavelengths using a fluorescence microscope or a plate reader.
-
Generate a calibration curve by treating cells with buffers of known pH in the presence of ionophores (e.g., nigericin and monensin) to equilibrate the intracellular and extracellular pH.
-
Calculate the ratio of the fluorescence intensities and determine the lysosomal pH based on the calibration curve.
-
Signaling Pathways
Below are diagrams illustrating the key signaling pathways involved in MPEP's potential impact on lysosomal function.
Caption: MPEP antagonizes mGluR5, leading to the inhibition of the PI3K/AKT/mTORC1 pathway and subsequent induction of autophagy, which modulates lysosomal function.
Caption: Potential off-target effect of MPEP involves the antagonism of NMDA receptors, which can modulate intracellular calcium signaling and downstream pathways that influence lysosomal function.
Caption: A logical workflow for assessing the impact of MPEP on lysosomal function using complementary experimental approaches.
References
- 1. The mGluR5 antagonist MPEP, but not the mGluR2/3 agonist LY314582, augments PCP effects on prepulse inhibition and locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of the mGluR5 antagonist MPEP and the mGluR2/3 antagonist LY341495 on rats’ performance in the 5-choice serial reaction time task - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of the mGluR5 antagonist MPEP and the mGluR2/3 antagonist LY341495 on rats' performance in the 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lysosomal iron modulates NMDA receptor-mediated excitation via small GTPase, Dexras1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A role for BDNF- and NMDAR-induced lysosomal recruitment of mTORC1 in the regulation of neuronal mTORC1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Label-free fluorescence microscopy: revisiting the opportunities with autofluorescent molecules and harmonic generations as biosensors and biomarkers for quantitative biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Label-free fluorescence microscopy: revisiting the opportunities with autofluorescent molecules and harmonic generations as biosensors and biomarkers for quantitative biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Approaches for detecting lysosomal alkalinization and impaired degradation in fresh and cultured RPE cells: evidence for a role in retinal degenerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenotypic Screening Using High-Content Imaging to Identify Lysosomal pH Modulators in a Neuronal Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for detecting lysosome quantity and membrane permeability in acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Ensuring the specificity of MPEP for SORT1 over other sortilin family proteins
This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the specificity of MPEP for SORT1 over other sortilin family proteins.
Frequently Asked Questions (FAQs)
Q1: What is MPEP and why is its specificity for SORT1 important?
MPEP (2-Methyl-6-(phenylethynyl)pyridine) is a small molecule that has been identified as a negative regulator of sortilin (SORT1) expression.[1][2] SORT1 is a transmembrane receptor involved in various cellular processes, including protein trafficking and signaling.[3][4] Ensuring the specificity of MPEP for SORT1 is crucial for accurately interpreting experimental results and for the development of targeted therapeutics, as off-target effects on other members of the sortilin protein family could lead to unintended biological consequences.
Q2: Which proteins are members of the sortilin family?
The sortilin family of Vps10p-domain receptors consists of five members:
-
SORT1 (Sortilin)
-
SORLA (Sortilin-related receptor, LDLR class A repeats-containing)
-
SorCS1
-
SorCS2
-
SorCS3[5]
Q3: What is the evidence for MPEP's specificity for SORT1?
Studies have shown that MPEP treatment reduces SORT1 protein levels in a dose-dependent manner.[1][6] To assess its specificity, the effect of MPEP on other sortilin-related proteins, SORLA and SORCS1, was investigated. The results indicated that MPEP did not significantly alter the levels of SORLA or SORCS1, providing evidence for its specificity towards SORT1.[1][2]
Troubleshooting Guide: Assessing MPEP Specificity
This guide addresses common issues that may arise during experiments to validate the specificity of MPEP.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent reduction in SORT1 levels upon MPEP treatment. | 1. MPEP degradation. 2. Suboptimal MPEP concentration. 3. Cell line variability. | 1. Prepare fresh MPEP solutions for each experiment. 2. Perform a dose-response curve to determine the optimal concentration for your cell line. 3. Ensure consistent cell passage number and confluency. |
| Apparent off-target effects observed. | 1. Non-specific binding of MPEP. 2. Indirect effects of SORT1 modulation. | 1. Perform counter-screening against other sortilin family members (see Experimental Protocols). 2. Use siRNA-mediated knockdown of SORT1 as a positive control to distinguish direct from indirect effects. |
| High background in binding assays. | 1. Inadequate blocking. 2. Non-specific antibody binding. | 1. Optimize blocking conditions (e.g., increase blocking agent concentration or incubation time). 2. Include an isotype control for your primary antibody. |
| No detectable interaction in co-immunoprecipitation. | 1. Weak or transient interaction. 2. Inappropriate lysis buffer. | 1. Use a chemical cross-linker to stabilize the interaction. 2. Optimize the lysis buffer to maintain protein-protein interactions. |
Quantitative Data
While comprehensive quantitative data on the binding affinity of MPEP across all sortilin family members is limited, the available evidence strongly suggests a high degree of specificity for SORT1. The following table summarizes the observed effects of MPEP on different sortilin family proteins based on qualitative western blot analysis.
| Protein | Effect of MPEP Treatment | Reference |
| SORT1 | Significant decrease in protein levels | [1][2] |
| SORLA | No significant change in protein levels | [1][2] |
| SorCS1 | No significant change in protein levels | [1][2] |
| SorCS2 | Data not available | |
| SorCS3 | Data not available |
Experimental Protocols
Protocol 1: Western Blot Analysis to Determine MPEP Specificity
This protocol details the steps to assess the specificity of MPEP by comparing its effect on the protein levels of SORT1, SORLA, and SorCS1.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293, HeLa, or a relevant neuronal cell line) at a suitable density.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of MPEP (e.g., 0, 5, 10, 20 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SORT1, SORLA, SorCS1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the protein of interest's band intensity to the loading control.
-
Compare the normalized protein levels across different MPEP concentrations.
-
Visualizations
Caption: SORT1-mediated endocytosis and degradation of Progranulin, and the inhibitory effect of MPEP.
Caption: Experimental workflow for assessing the specificity of MPEP on the sortilin protein family.
References
Reproducibility challenges in studies using SORT-PGRN interaction inhibitor 2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing small molecule inhibitors of the Sortilin (SORT1) and Progranulin (PGRN) interaction. These tools are designed to address common reproducibility challenges and provide guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SORT1-PGRN interaction inhibitors?
A1: SORT1-PGRN interaction inhibitors are small molecules designed to disrupt the binding of progranulin (PGRN) to the sortilin (SORT1) receptor.[1][2][3] Under normal physiological conditions, SORT1 mediates the endocytosis of extracellular PGRN, leading to its degradation in the lysosome.[1][2] By blocking this interaction, these inhibitors prevent the cellular uptake and subsequent degradation of PGRN, thereby increasing its extracellular levels.[1][2][4] Some inhibitors may also function by reducing the expression of SORT1 itself.[1][4][5]
Q2: What are the potential off-target effects of inhibiting the SORT1-PGRN interaction?
A2: Since SORT1 binds to a variety of other ligands in addition to PGRN, there is a potential for off-target effects.[1][4] Competitive inhibition at the PGRN binding site on SORT1 could disrupt the normal trafficking and function of other SORT1 ligands such as neurotensin, lipoprotein lipase, and others.[1] This could lead to unforeseen biological consequences. Therefore, it is crucial to include appropriate controls to assess the specificity of the observed effects.
Q3: How can I confirm that my inhibitor is effectively blocking the SORT1-PGRN interaction in my experimental system?
A3: The most direct method is to measure the levels of extracellular PGRN in your cell culture supernatant or in vivo samples. A successful inhibition should lead to a measurable increase in extracellular PGRN.[4][6] This can be quantified using an ELISA assay. Additionally, you can perform co-immunoprecipitation experiments to demonstrate a reduction in the amount of PGRN that pulls down with SORT1 in the presence of the inhibitor.
Q4: What are some common reasons for a lack of effect or inconsistent results with these inhibitors?
A4: Reproducibility challenges can arise from several factors:
-
Cell Line Variability: Different cell lines may have varying endogenous levels of SORT1 and PGRN expression, which can influence the observed effect of the inhibitor.
-
Inhibitor Stability and Solubility: Ensure the inhibitor is properly dissolved and stable in your culture medium. Poor solubility can lead to an inaccurate effective concentration.
-
Experimental Conditions: Factors such as cell density, treatment duration, and serum concentration in the media can all impact the outcome.
-
Off-Target Effects: The observed phenotype may be due to the inhibitor affecting other cellular pathways.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No increase in extracellular PGRN | Inhibitor concentration is too low. | Perform a dose-response curve to determine the optimal concentration for your cell type. |
| Cell line does not express sufficient SORT1. | Verify SORT1 expression levels in your cell line using Western blot or qPCR. Consider using a cell line known to have robust SORT1 expression. | |
| Inhibitor is inactive or degraded. | Check the storage conditions and shelf-life of the inhibitor. Test a fresh batch of the compound. | |
| High variability between replicates | Inconsistent cell seeding or treatment application. | Ensure uniform cell density across all wells and precise, consistent addition of the inhibitor. |
| Issues with the PGRN detection assay (e.g., ELISA). | Validate your assay with appropriate positive and negative controls. Check for matrix effects from your sample. | |
| Unexpected or off-target effects observed | The inhibitor is affecting other SORT1-mediated pathways. | Use a rescue experiment by adding exogenous PGRN to see if it reverses the phenotype. Include a structurally unrelated inhibitor of the same pathway as a control. |
| The inhibitor has non-specific toxicity. | Perform a cell viability assay (e.g., MTT or LDH) to ensure the observed effects are not due to cytotoxicity. |
Quantitative Data Summary
The following table summarizes quantitative data for various molecules that inhibit the SORT1-PGRN interaction.
| Compound/Molecule | Type | IC50 / EC50 | Experimental System | Reference |
| SORT-PGRN interaction inhibitor 1 | Small Molecule | 2 µM | Not specified | [7] |
| SORT-PGRN interaction inhibitor 3 | Small Molecule | 0.17 µM | Not specified | [8] |
| 3-tert-butyl-1-(2-methylphenyl)yrazole-4-carboxylic acid | Small Molecule | 2 µM | Not specified | [4] |
| 2-[(3,5-dichlorobenzoyl)amino]-5,5-dimethylhexanoic acid | Small Molecule | 0.17 µM | Not specified | [4] |
| BVFP | Small Molecule Binder of PGRN | 23% inhibition at 5 µM | DyL-rPGRN endocytosis assay | [1] |
| PGRN-CT antibody | Antibody | 43% inhibition at 80 nM | DyL-rPGRN endocytosis assay | [1] |
| Anti-SORT1 mAb K1-67 | Monoclonal Antibody | 0.14 µg/mL (U251 cells), 2.14 µg/mL (mouse primary neurons) | PGRN up-regulation assay | [6] |
Experimental Protocols & Visualizations
Signaling Pathway of SORT1-Mediated PGRN Endocytosis and Inhibition
Under normal conditions, extracellular Progranulin (PGRN) binds to the Sortilin (SORT1) receptor on the cell surface. This binding event triggers the endocytosis of the PGRN-SORT1 complex. Once inside the cell within an endosome, the complex is targeted to the lysosome, where PGRN is degraded. SORT1-PGRN interaction inhibitors work by preventing the initial binding of PGRN to SORT1, thereby increasing the concentration of extracellular PGRN.
References
- 1. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayo.edu [mayo.edu]
- 3. Targeted manipulation of the sortilin-progranulin axis rescues progranulin haploinsufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Anti-sortilin1 Antibody Up-Regulates Progranulin via Sortilin1 Down-Regulation [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. SORT-PGRN interaction inhibitor 3 | Neurotensin Receptor | TargetMol [targetmol.com]
Validation & Comparative
MPEP vs. BVFP: A Comparative Analysis of Mechanisms for Elevating Extracellular Progranulin
For Researchers, Scientists, and Drug Development Professionals
Progranulin (PGRN), a secreted glycoprotein, is crucial for various biological processes, including neuronal survival, lysosomal function, and regulation of inflammation.[1][2][3][4] Haploinsufficiency of the progranulin gene (GRN) is a major cause of frontotemporal dementia (FTD), a devastating neurodegenerative disorder.[1][5] Consequently, therapeutic strategies aimed at increasing extracellular PGRN levels are of significant interest. This guide provides an objective comparison of two small molecules, MPEP and BVFP, that achieve this goal through distinct mechanisms.
Core Mechanisms of Action: Targeting the SORT1-PGRN Axis
The primary regulator of extracellular PGRN levels is the sortilin (SORT1) receptor.[3][6] SORT1 binds to the C-terminal region of PGRN, mediating its endocytosis and subsequent degradation within the lysosome.[1][2][6] By interfering with this process, both MPEP and BVFP effectively increase the amount of available extracellular PGRN. However, they accomplish this via fundamentally different approaches.
MPEP: A SORT1 Protein Suppressor
MPEP increases extracellular PGRN by reducing the total amount of SORT1 protein.[6][7] It acts post-transcriptionally, suggesting it enhances the degradation of SORT1.[7] With fewer SORT1 receptors available on the cell surface, the endocytosis of PGRN is significantly reduced, leading to its accumulation in the extracellular space.[6]
BVFP: A PGRN-SORT1 Interaction Inhibitor
In contrast, BVFP does not affect SORT1 expression levels. Instead, it acts as a competitive inhibitor by binding directly to the C-terminal motif of PGRN (residues 588-593), the very site required for its interaction with SORT1.[6] This blockade prevents PGRN from binding to the SORT1 receptor, thereby inhibiting its endocytosis and increasing its extracellular concentration.[6]
Comparative Data Summary
The following tables summarize the key differences and available quantitative data for MPEP and BVFP based on preclinical studies.
Table 1: Comparison of Core Mechanisms
| Feature | MPEP | BVFP |
| Primary Target | SORT1 Protein Expression | PGRN-SORT1 Binding Interface |
| Mechanism | Suppresses SORT1 protein levels, leading to increased SORT1 degradation.[6][7] | Binds to the C-terminus of PGRN, blocking its interaction with SORT1.[6] |
| Effect on SORT1 Protein | Decreases intracellular SORT1 levels.[6][7][8] | No direct effect on SORT1 protein levels. |
| Effect on PGRN-SORT1 Binding | Indirectly reduces total binding by lowering SORT1 receptor availability. | Directly and competitively inhibits the binding interaction.[6] |
| Effect on Intracellular PGRN | No significant change.[6][8][9] | Not specified, but expected to decrease as endocytosis is blocked. |
Table 2: Summary of In Vitro Efficacy
| Compound | Cell Line | Concentration | Effect on Extracellular PGRN | Reference |
| MPEP | iPSC-derived neurons (from FTD patient) | 5, 10, 20 µM | Dose-dependent increase (up to 5.5-fold at 20 µM).[8] | Lee et al., 2014[9] |
| MPEP | M17, HeLa, NIH3T3 cells | 10, 20 µM | Dose-dependent increase.[7] | [7] |
| MPEP | Lymphoblastoid cell lines (from FTD-GRN families) | 20 µM | Restored levels to near-normal in mutation carriers.[6][8] | [6][8] |
| BVFP | WT-hESCs | Not specified | Inhibited PGRN endocytosis.[6] | [6] |
| BVFP | In vitro binding assay | Not specified | Significantly reduced the amount of recombinant PGRN captured by SORT1.[6] | [6] |
Visualizing the Mechanisms and Workflows
Signaling and Mechanistic Pathways
The following diagrams illustrate the key pathways involved in PGRN regulation and the distinct mechanisms of MPEP and BVFP.
Caption: Baseline PGRN secretion, SORT1-mediated endocytosis, and lysosomal degradation pathway.
Caption: MPEP decreases SORT1 protein levels, reducing PGRN endocytosis.
Caption: BVFP binds to PGRN, directly blocking its interaction with the SORT1 receptor.
Experimental Workflow
Caption: General experimental workflow for comparing MPEP and BVFP efficacy in vitro.
Detailed Experimental Protocols
Cell Culture and Compound Treatment
Human neuroblastoma (M17), HeLa, or iPSC-derived neuronal cell lines are cultured under standard conditions (e.g., 37°C, 5% CO₂).[7][8] For experiments, cells are seeded in appropriate plates and allowed to adhere. Subsequently, the culture medium is replaced with fresh medium containing either a vehicle control (e.g., DMSO), MPEP (e.g., 10-20 µM), or BVFP at desired concentrations.[7][8] Cells are typically incubated with the compounds for 24 hours before sample collection.[7][8]
Quantification of Extracellular PGRN by ELISA
After the 24-hour incubation period, the cell culture medium is collected and centrifuged to remove cellular debris. The supernatant, containing secreted proteins, is carefully transferred to a new tube. The concentration of PGRN in the supernatant is quantified using a commercially available human PGRN ELISA kit, following the manufacturer’s instructions. This allows for the direct measurement of the increase in extracellular PGRN levels following treatment with MPEP or BVFP.
Analysis of Intracellular Protein Levels by Western Blot
After collecting the medium, the cells remaining in the plate are washed with ice-cold PBS and then lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. The total protein concentration in the cell lysates is determined using a BCA protein assay. Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against SORT1, PGRN, and a loading control (e.g., GAPDH or β-actin). After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry. This method is used to confirm MPEP's effect on SORT1 protein levels.[7]
PGRN Endocytosis Assay
To specifically measure the inhibition of PGRN uptake, cells are pre-treated with MPEP, BVFP, or a vehicle control for a specified period. Following pre-treatment, recombinant human PGRN (rPGRN) is added to the culture medium, and the cells are incubated for an additional 1-2 hours to allow for endocytosis. The cells are then washed thoroughly to remove any non-internalized rPGRN. Cell lysates are prepared and the amount of internalized rPGRN is quantified by Western blot or ELISA. A reduction in intracellular rPGRN in treated cells compared to control cells indicates inhibition of endocytosis.[6] This assay is particularly useful for demonstrating the direct inhibitory effect of BVFP on PGRN uptake.[6]
References
- 1. Progranulin: Functions and neurologic correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Tweaking Progranulin Expression: Therapeutic Avenues and Opportunities [frontiersin.org]
- 3. jneurosci.org [jneurosci.org]
- 4. Regulation of extracellular progranulin in medial prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The lysosomal function of progranulin, a guardian against neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mayo.edu [mayo.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Tweaking Progranulin Expression: Therapeutic Avenues and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative-Analysis of Small Molecule Inhibitors and Anti-SORT1 Antibodies for Frontotemporal Dementia Therapy
Frontotemporal dementia (FTD) is a debilitating neurodegenerative disorder characterized by progressive deterioration of the frontal and temporal lobes of the brain.[1][2] A significant portion of familial FTD cases are linked to mutations in the progranulin gene (GRN), leading to a deficiency of the progranulin (PGRN) protein.[3][4][5] Sortilin (SORT1), a neuronal receptor, plays a crucial role in regulating extracellular PGRN levels by mediating its endocytosis and subsequent lysosomal degradation.[3][4][5][6] This has positioned the SORT1-PGRN axis as a key therapeutic target for FTD.[3][4][5] Two primary strategies have emerged to modulate this pathway: small molecule inhibitors and anti-SORT1 antibodies. This guide provides a detailed comparison of these two therapeutic modalities, offering insights into their mechanisms, efficacy, and experimental validation.
Mechanism of Action: Modulating the SORT1-PGRN Axis
Both small molecule inhibitors and anti-SORT1 antibodies aim to increase the extracellular concentration of PGRN by disrupting its interaction with SORT1. However, they achieve this through distinct mechanisms.
Anti-SORT1 Antibodies: These are monoclonal antibodies designed to bind to the extracellular domain of the SORT1 receptor.[1][7][8][9] This binding can have two main consequences:
-
Direct Blockade: The antibody can physically obstruct the binding site for PGRN on SORT1, thereby preventing the formation of the SORT1-PGRN complex and subsequent endocytosis.[1]
-
Receptor Downregulation: Upon binding, some anti-SORT1 antibodies can induce the internalization and degradation of the SORT1 receptor itself.[7][8][9] This reduction in the number of SORT1 receptors on the cell surface leads to a decrease in PGRN clearance.[7][8][9]
Small Molecule Inhibitors: These are typically orally bioavailable compounds that can cross the blood-brain barrier. Their mechanisms of action can be more varied:
-
Direct SORT1 Antagonism: Similar to antibodies, some small molecules can directly bind to SORT1 and block its interaction with PGRN.[10]
-
Inhibition of SORT1 Expression: Some small molecules have been shown to reduce the expression of the SORT1 gene, leading to lower levels of the SORT1 protein.[3][5]
-
Binding to PGRN: An alternative small molecule approach involves designing compounds that bind to the specific region of PGRN that interacts with SORT1, thereby preventing the association between the two proteins.[3][5]
A key distinction highlighted in recent research is that some small molecule inhibitors can avoid the receptor degradation that has been observed with certain antibody-based therapies.[11]
Comparative Efficacy: Preclinical Evidence
Both therapeutic modalities have demonstrated promising results in preclinical studies, primarily focusing on their ability to increase extracellular PGRN levels.
Table 1: Summary of Preclinical Efficacy Data
| Therapeutic Modality | Model System | Key Findings | Reference |
| Anti-SORT1 Antibodies | Human glioblastoma cells (U251) | 1.5-fold increase in extracellular PGRN. | [7] |
| Primary mouse cortical neurons | 1.5-fold increase in extracellular mouse PGRN. | [7] | |
| Mice | Significant upregulation of PGRN in plasma and brain interstitial fluid. | [7][8][9] | |
| Small Molecule Inhibitors | FTD patient-derived iPSC neurons | Increased extracellular PGRN levels. | [3][4][5] |
| FTD patient-derived lymphoblastoid cell lines | Reduced intracellular SORT1 and increased extracellular PGRN. | [3][5] | |
| Mammalian cell lines | Decreased SORT1 protein expression and increased extracellular PGRN. | [3][5] | |
| Healthy volunteers (Phase 1) | Safe and well-tolerated; demonstrated strong target engagement with increased and accumulating levels of progranulin. | [12] |
Pharmacokinetics and Biodistribution
The pharmacokinetic profiles of small molecules and antibodies differ significantly, which has important implications for their clinical development and application.
Table 2: Comparative Pharmacokinetic Properties
| Parameter | Small Molecule Inhibitors | Anti-SORT1 Antibodies |
| Route of Administration | Typically oral. | Intravenous or subcutaneous injection. |
| Blood-Brain Barrier Penetration | Can be designed to be brain penetrant.[12] | Generally limited, may require specific engineering for CNS targets. |
| Half-life | Generally shorter (hours to days). | Longer (days to weeks).[13][14] |
| Distribution | Broader tissue distribution. | More restricted to the vascular and interstitial spaces. |
| Potential for Immunogenicity | Low. | Higher, although humanized antibodies minimize this risk. |
Experimental Protocols
1. SORT1-PGRN Binding Assay (ELISA-based)
-
Objective: To quantify the inhibitory effect of a test compound (small molecule or antibody) on the binding of PGRN to SORT1.
-
Methodology:
-
Immobilize recombinant human SORT1 protein on a 96-well ELISA plate.
-
Block non-specific binding sites with a suitable blocking buffer (e.g., BSA or non-fat milk).
-
Pre-incubate biotinylated recombinant human PGRN with varying concentrations of the test compound.
-
Add the PGRN-compound mixture to the SORT1-coated wells and incubate to allow for binding.
-
Wash the wells to remove unbound PGRN.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the wells and add a TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the IC50 value of the test compound.
-
2. Cellular PGRN Uptake Assay
-
Objective: To assess the ability of a test compound to inhibit SORT1-mediated endocytosis of PGRN in a cellular context.
-
Methodology:
-
Culture a suitable cell line (e.g., HEK293 cells) stably expressing human SORT1.
-
Treat the cells with varying concentrations of the test compound for a specified period.
-
Add fluorescently labeled recombinant human PGRN to the cell culture medium and incubate to allow for uptake.
-
Wash the cells to remove extracellular PGRN.
-
Lyse the cells and measure the intracellular fluorescence using a plate reader or visualize uptake using fluorescence microscopy.
-
3. In Vivo Efficacy in a GRN-Deficient Mouse Model
-
Objective: To evaluate the effect of a test compound on PGRN levels and FTD-related pathology in a relevant animal model.
-
Methodology:
-
Use a genetically modified mouse model of FTD with Grn haploinsufficiency (Grn+/- mice).
-
Administer the test compound (or vehicle control) to the mice via the appropriate route (e.g., oral gavage for small molecules, intraperitoneal injection for antibodies) for a defined treatment period.
-
Collect plasma and brain tissue samples at the end of the treatment period.
-
Measure PGRN levels in the plasma and brain lysates using ELISA.
-
Assess FTD-related neuropathological markers (e.g., TDP-43 pathology, neuroinflammation) in brain tissue sections using immunohistochemistry.
-
Advantages and Disadvantages
Table 3: Comparison of Therapeutic Modalities
| Feature | Small Molecule Inhibitors | Anti-SORT1 Antibodies |
| Advantages | - Oral bioavailability- Good blood-brain barrier penetration- Lower manufacturing cost- Low immunogenicity risk- Potential to avoid receptor degradation[11] | - High specificity and affinity- Longer half-life leading to less frequent dosing- Established development and regulatory pathways |
| Disadvantages | - Potential for off-target effects- Shorter half-life requiring more frequent dosing | - Poor oral bioavailability- Limited blood-brain barrier penetration- Higher manufacturing cost- Potential for immunogenicity- May induce receptor degradation[11] |
Future Outlook
The development of therapies targeting the SORT1-PGRN axis for FTD is a rapidly advancing field. While anti-SORT1 antibodies have progressed to clinical trials, the emergence of brain-penetrant small molecule inhibitors presents a compelling alternative.[7][12] Future research will likely focus on:
-
Optimizing brain penetration: Enhancing the ability of both antibodies and small molecules to cross the blood-brain barrier is crucial for maximizing their therapeutic effect in the central nervous system.
-
Long-term safety: Comprehensive long-term safety studies are needed to fully understand the potential consequences of sustained SORT1 inhibition.
-
Biomarker development: The identification of reliable biomarkers to monitor target engagement and therapeutic response will be essential for the clinical development of these agents.
Conclusion
Both small molecule inhibitors and anti-SORT1 antibodies represent promising therapeutic strategies for FTD by targeting the SORT1-PGRN pathway. Small molecules offer the advantages of oral administration and potentially better brain penetration, while antibodies provide high specificity and a longer duration of action. The choice between these modalities will ultimately depend on a careful evaluation of their respective efficacy, safety, and pharmacokinetic profiles in clinical trials. The ongoing research in this area holds significant promise for the development of effective disease-modifying therapies for patients with FTD.
References
- 1. neurodegenerationresearch.eu [neurodegenerationresearch.eu]
- 2. Experimental Disease-Modifying Agents for Frontotemporal Lobar Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Targeted manipulation of the sortilin-progranulin axis rescues progranulin haploinsufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sortilin-Mediated Endocytosis Determines Levels of the Fronto-Temporal Dementia Protein, Progranulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-sortilin1 Antibody Up-Regulates Progranulin via Sortilin1 Down-Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Anti-sortilin1 Antibody Up-Regulates Progranulin via Sortilin1 Down-Regulation [frontiersin.org]
- 9. Anti-sortilin1 Antibody Up-Regulates Progranulin via Sortilin1 Down-Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sortilin inhibition treats multiple neurodegenerative lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. geneonline.com [geneonline.com]
- 12. neurologylive.com [neurologylive.com]
- 13. google.com [google.com]
- 14. Tutorial on Monoclonal Antibody Pharmacokinetics and Its Considerations in Early Development - PMC [pmc.ncbi.nlm.nih.gov]
MPEP in Progranulin Deficient Models: A Comparative Guide to Therapeutic Validation
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 2-Methyl-6-(phenylethynyl)pyridine (MPEP) as a potential therapeutic for progranulin (PGRN) deficiency, a key factor in frontotemporal dementia (FTD). The guide contrasts the existing validation of MPEP with alternative therapeutic strategies, supported by experimental data from relevant models.
Progranulin haploinsufficiency, resulting from heterozygous loss-of-function mutations in the GRN gene, is a major cause of FTD. A primary therapeutic strategy is to elevate progranulin levels. MPEP, a small molecule, has been identified as a compound that can increase extracellular progranulin levels by reducing the levels of sortilin (SORT1), a receptor responsible for the endocytosis and subsequent lysosomal degradation of progranulin.[1][2] This guide will present the quantitative data supporting MPEP's mechanism of action in cellular models and compare it to the in-vivo efficacy of other therapeutic approaches in animal models of progranulin deficiency.
Comparative Efficacy of Progranulin-Boosting Therapies
While MPEP has shown promise in cellular models by effectively increasing extracellular progranulin levels, its efficacy in animal models of progranulin deficiency has not yet been reported. In contrast, other therapeutic strategies, such as anti-sortilin antibodies and adeno-associated virus (AAV)-mediated gene therapy, have demonstrated significant rescue of pathological phenotypes in Grn knockout mice.
MPEP: In Vitro Efficacy
The primary validation for MPEP's therapeutic potential comes from studies on patient-derived cells. Treatment with MPEP has been shown to dose-dependently decrease SORT1 levels and, consequently, increase the secretion of progranulin.
Table 1: Effect of MPEP on SORT1 and Extracellular Progranulin (exPGRN) Levels in Human iPSC-Derived Neurons with a PGRN S116X Mutation
| MPEP Concentration (µM) | Change in SORT1 Levels (relative to vehicle) | Change in exPGRN Levels (relative to vehicle) |
| 5 | ~25% decrease | ~2.5-fold increase |
| 10 | ~50% decrease | ~4-fold increase |
| 20 | ~75% decrease | ~5.5-fold increase |
| (Data summarized from Lee et al., 2014)[1] |
Table 2: Restoration of exPGRN Levels by MPEP in Lymphoblastoid Cell Lines (LCLs) from FTD Patients with GRN Mutations
| Cell Line (Genotype) | MPEP Treatment (20 µM) | Outcome |
| UBC17 (GRN+/-) | Yes | exPGRN levels restored to levels comparable to non-carrier (GRN+/+) controls. |
| UBC15 (GRN+/-) | Yes | Significant increase in exPGRN levels. |
| (Data summarized from Lee et al., 2014)[1] |
Alternative Therapies: In Vivo Efficacy in Grn Knockout Mice
In contrast to MPEP, several other therapeutic approaches have been tested in Grn knockout mice, which recapitulate key features of progranulin deficiency, including behavioral deficits, lysosomal dysfunction, and neuroinflammation.[2][3][4][5]
Table 3: Comparison of In Vivo Efficacy of Alternative Therapies in Grn Knockout Mouse Models
| Therapeutic Strategy | Key Outcomes in Grn Knockout Mice |
| Anti-Sortilin Antibodies (e.g., Latozinemab/AL001) | - Increased plasma and cerebrospinal fluid (CSF) progranulin levels. - Improved behavioral deficits.[6] |
| AAV-Mediated GRN Gene Therapy | - Reversed social dominance deficits. - Corrected elevated LAMP1 expression (a marker of lysosomal abnormalities). - Reduced microgliosis and lipofuscinosis.[2][7] |
| Brain-Penetrant PGRN (PTV:PGRN) | - Increased brain progranulin levels. - Rescued lysosomal and inflammatory phenotypes.[6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to validate these therapies, the following diagrams are provided.
Caption: Progranulin-Sortilin pathway and MPEP's mechanism of action.
Caption: General experimental workflow for in-vivo therapeutic validation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of therapeutics for progranulin deficiency.
In Vitro MPEP Treatment and Analysis
-
Cell Culture: Human iPSC-derived neurons with a heterozygous PGRN S116X mutation and lymphoblastoid cell lines from FTD patients and non-carrier controls are cultured under standard conditions.
-
MPEP Treatment: Cells are treated with varying concentrations of MPEP (e.g., 5, 10, 20 µM) or a vehicle control for a specified duration (e.g., 24 hours).
-
Western Blotting for SORT1: Cell lysates are collected, and protein concentrations are determined. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody against SORT1. A secondary antibody conjugated to a detectable marker is used for visualization. Band intensities are quantified to determine relative SORT1 levels.
-
ELISA for Extracellular Progranulin (exPGRN): The conditioned media from the cell cultures is collected. The concentration of progranulin in the media is quantified using a commercially available ELISA kit according to the manufacturer's instructions.
In Vivo Behavioral and Histological Analysis in Grn Knockout Mice
-
Animal Models: Grn knockout mice (Grn−/−) and wild-type littermates are used. These mice develop age-dependent behavioral deficits and neuropathology.[3][4][8]
-
Therapeutic Administration: Depending on the agent, administration can be via intravenous injection (e.g., antibodies), intraperitoneal injection, or intracerebroventricular injection (e.g., AAV vectors).
-
Social Dominance (Tube Test): Two mice are placed at opposite ends of a narrow tube and are allowed to move towards the center. The mouse that first forces the other to retreat is deemed dominant. This test is used to assess social behavior deficits, which are observed in Grn knockout mice.
-
Immunohistochemistry: After the treatment period, mice are euthanized, and their brains are collected, sectioned, and stained with specific antibodies.
-
Neuroinflammation: Antibodies against Iba1 (microglia) and GFAP (astrocytes) are used to assess the level of gliosis. The number and morphology of stained cells are quantified.[5][8]
-
Lysosomal Abnormalities: Antibodies against LAMP1 are used to visualize lysosomes. The size and number of LAMP1-positive puncta are measured to assess lysosomal storage defects. Autofluorescence is measured to detect lipofuscin accumulation.[5][9]
-
Conclusion
MPEP presents a promising small molecule approach to treating progranulin deficiency by targeting the progranulin-sortilin axis. Robust in vitro data demonstrates its ability to decrease sortilin levels and subsequently increase extracellular progranulin in patient-derived cells.[1] However, a critical gap in the current research is the absence of in-vivo validation in animal models of progranulin deficiency.
In contrast, alternative strategies such as anti-sortilin antibodies and AAV-mediated gene therapy have demonstrated significant preclinical efficacy in Grn knockout mice, rescuing behavioral, lysosomal, and inflammatory pathologies.[2][6][7] Therefore, while MPEP's mechanism of action is supported by cellular studies, further preclinical development, particularly in vivo studies, is necessary to validate its therapeutic effect and to allow for a direct comparison with these other promising therapeutic modalities. Future studies should focus on evaluating the in-vivo efficacy of MPEP on the key pathological hallmarks of progranulin deficiency.
References
- 1. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Interventions in Mouse Models of Frontotemporal Dementia Due to Progranulin Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Murine knockin model for progranulin-deficient frontotemporal dementia with nonsense-mediated mRNA decay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical, biomarker, and behavioral characterization of the GrnR493X mouse model of frontotemporal dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuropathological and behavioral characterization of aged Grn R493X progranulin-deficient frontotemporal dementia knockin mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Progranulin AAV gene therapy for frontotemporal dementia: translational studies and phase 1/2 trial interim results - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Core features of frontotemporal dementia recapitulated in progranulin knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The lysosomal function of progranulin, a guardian against neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Latozinemab (AL001): A Benchmark for SORT1-Targeting Therapeutics in Neurodegenerative Disease
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Latozinemab (AL001) with other therapeutic strategies targeting the sortilin (SORT1) receptor. Supported by experimental data, this document details the mechanisms, efficacy, and methodologies crucial for evaluating and developing next-generation SORT1-targeted therapies.
Latozinemab (AL001), a human monoclonal antibody developed by Alector, has pioneered the therapeutic strategy of targeting SORT1 to treat neurodegenerative diseases, particularly frontotemporal dementia (FTD) associated with progranulin gene (GRN) mutations (FTD-GRN).[1][2] By blocking the interaction between SORT1 and progranulin (PGRN), Latozinemab aims to increase extracellular PGRN levels, a protein crucial for neuronal survival and lysosomal function that is deficient in FTD-GRN patients.[1][3][4] While Latozinemab's journey has provided invaluable insights, the broader landscape of SORT1-targeting therapeutics is expanding, employing diverse modalities with distinct mechanisms and potential applications. This guide will compare Latozinemab to these emerging alternatives, providing a framework for benchmarking and future development.
Mechanism of Action: Beyond Simple Blockade
The primary mechanism of SORT1-targeting therapeutics is the modulation of PGRN levels. SORT1 is a key receptor responsible for the endocytosis and subsequent lysosomal degradation of extracellular PGRN.[1][4][5] By interfering with this process, these therapies can elevate circulating PGRN concentrations.
Latozinemab (AL001): As a monoclonal antibody, Latozinemab binds to the extracellular domain of SORT1, thereby physically hindering its interaction with PGRN.[4] Preclinical and clinical studies have demonstrated that this blockade effectively increases PGRN levels in both plasma and cerebrospinal fluid (CSF).[2][3][4] An interesting aspect of Latozinemab's mechanism is that it not only blocks the PGRN-SORT1 interaction but also leads to the downregulation of SORT1 itself, further contributing to increased extracellular PGRN.[5][6]
Alternative Approaches:
-
Peptide-Drug Conjugates (PDCs): PDCs targeting SORT1, such as sudocetaxel zendusortide (TH1902), utilize the receptor's rapid internalization for a different purpose: delivering a cytotoxic payload directly into cancer cells that overexpress SORT1.[7][8] While the therapeutic goal is different (oncology vs. neurodegeneration), the underlying principle of targeting SORT1's trafficking function is a shared concept.
-
Small Molecule Inhibitors: The development of small molecules that inhibit SORT1 function represents another therapeutic avenue.[9] These molecules could potentially offer advantages in terms of oral bioavailability and brain penetrance. Their mechanism might involve allosteric modulation of the receptor or interference with its trafficking.
-
Gene Therapy: For genetic forms of FTD like FTD-GRN, gene therapy approaches, such as those being developed by AviadoBio (AVB-101) and Passage Bio (PBFT02), aim to restore progranulin expression directly.[10] While not directly targeting SORT1, they address the same core deficiency as Latozinemab.
The signaling pathway below illustrates the central role of the SORT1-PGRN interaction and the points of intervention for different therapeutic modalities.
Caption: SORT1-PGRN signaling and therapeutic intervention points.
Comparative Efficacy and Clinical Data
Direct head-to-head clinical trials comparing different SORT1-targeting therapeutics are not yet available. However, a comparative analysis of their preclinical and clinical data provides valuable insights into their respective potentials.
| Therapeutic | Modality | Indication | Key Efficacy Data | Clinical Status |
| Latozinemab (AL001) | Monoclonal Antibody | FTD-GRN | - Restored PGRN levels in plasma and CSF to the normal range in FTD-GRN patients.[2][3][11]- Showed a trend toward slowing clinical progression in a Phase 2 study of FTD-C9orf72 patients.- Phase 3 INFRONT-3 trial did not meet its primary clinical endpoint of slowing disease progression.[12] | Development terminated.[2] |
| Sudocetaxel Zendusortide (TH1902) | Peptide-Drug Conjugate | Solid Tumors | - Demonstrated tumor-suppressive activity in preclinical models of SORT1-positive triple-negative breast cancer.[13] | Phase 1 clinical trials.[14] |
| Anti-SORT1 ADCs (e.g., 8D302-DXd) | Antibody-Drug Conjugate | Breast Cancer | - Showed superior cytotoxicity and tumor suppression compared to a HER2-targeted ADC in preclinical models.[13] | Preclinical |
| AVB-101 (AviadoBio) | Gene Therapy (AAV) | FTD-GRN | - Aims to restore progranulin expression directly in the CNS.[10] | Preclinical/Early Clinical |
| PBFT02 (Passage Bio) | Gene Therapy (AAV) | FTD-GRN | - Aims for long-term correction of progranulin deficiency.[10] | Preclinical/Early Clinical |
Experimental Protocols for Benchmarking
Standardized experimental protocols are essential for the objective comparison of different SORT1-targeting therapeutics. Below are methodologies for key assays.
SORT1-PGRN Binding Affinity Assay
Objective: To determine the binding affinity of a therapeutic to the SORT1 receptor and its ability to inhibit the SORT1-PGRN interaction.
Methodology:
-
Surface Plasmon Resonance (SPR):
-
Immobilize recombinant human SORT1 protein on a sensor chip.
-
Flow varying concentrations of the therapeutic (e.g., Latozinemab) over the chip to measure association and dissociation rates.
-
To assess competitive binding, pre-incubate SORT1 with the therapeutic before flowing recombinant human PGRN over the chip.
-
Calculate the equilibrium dissociation constant (KD) to quantify binding affinity and the IC50 for inhibition of PGRN binding.
-
Cellular SORT1 Downregulation Assay
Objective: To quantify the effect of a therapeutic on the cell surface expression of SORT1.
Methodology:
-
Flow Cytometry:
-
Culture a human cell line expressing endogenous SORT1 (e.g., U251 glioblastoma cells).[5]
-
Treat the cells with varying concentrations of the therapeutic for a specified time (e.g., 48 hours).[15]
-
Stain the cells with a fluorescently labeled antibody that binds to a different epitope of SORT1 than the therapeutic.
-
Analyze the cells using a flow cytometer to measure the mean fluorescence intensity, which corresponds to the level of cell surface SORT1.
-
Calculate the EC50 for SORT1 downregulation.
-
The following diagram outlines the workflow for assessing a therapeutic's impact on SORT1 expression and subsequent PGRN upregulation.
Caption: Workflow for in vitro evaluation of SORT1 therapeutics.
Extracellular PGRN Upregulation Assay
Objective: To measure the increase in extracellular PGRN levels following treatment with a SORT1-targeting therapeutic.
Methodology:
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Culture a human cell line that secretes PGRN (e.g., U251 cells).[5]
-
Treat the cells with varying concentrations of the therapeutic for a specified time (e.g., 72 hours).[15]
-
Collect the cell culture supernatant.
-
Use a commercially available human PGRN ELISA kit to quantify the concentration of PGRN in the supernatant.
-
Calculate the EC50 for PGRN upregulation.
-
Future Directions and Conclusion
The development of Latozinemab has been a critical step forward in validating SORT1 as a therapeutic target for neurodegenerative diseases. Although the Phase 3 trial did not meet its primary endpoint, the ability of Latozinemab to robustly increase PGRN levels has been unequivocally demonstrated.[12][16] This provides a solid foundation for the development of next-generation SORT1-targeting therapeutics.
Future efforts in this field will likely focus on:
-
Improving Brain Penetrance: For CNS disorders, achieving sufficient concentrations of the therapeutic in the brain is paramount. Small molecules and novel delivery strategies may offer advantages over traditional monoclonal antibodies.
-
Exploring Alternative Modalities: The promise of PDCs and ADCs in oncology highlights the versatility of SORT1 as a target. Exploring these and other modalities for neurodegenerative and other diseases is a logical next step.
-
Combination Therapies: Targeting SORT1 in combination with other pathways implicated in neurodegeneration, such as lysosomal function and neuroinflammation, may provide synergistic benefits.[17]
References
- 1. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 2. alzforum.org [alzforum.org]
- 3. 2020 Alzheimer's Association International Conference [alz.confex.com]
- 4. Latozinemab, a novel progranulin-elevating therapy for frontotemporal dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Anti-sortilin1 Antibody Up-Regulates Progranulin via Sortilin1 Down-Regulation [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Targeting SORT1 To Unlock The Potential Of PeptideDrug Conjugates in Oncology [drugdiscoveryonline.com]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. What are SORT1 inhibitors and how do they work? [synapse.patsnap.com]
- 10. Frontotemporal Dementia Therapeutics Enter New Era as Gene and Antibody Therapies Advance Toward Market | CI Insights [einpresswire.com]
- 11. Phase 1 study of latozinemab in progranulin-associated frontotemporal dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. theaftd.org [theaftd.org]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | New Peptide-Drug Conjugates for Precise Targeting of SORT1-Mediated Vasculogenic Mimicry in the Tumor Microenvironment of TNBC-Derived MDA-MB-231 Breast and Ovarian ES-2 Clear Cell Carcinoma Cells [frontiersin.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Phase 1 study of latozinemab in progranulin‐associated frontotemporal dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
A Comparative Guide to the In Vivo Pharmacokinetics and Bioavailability of MPEP and Other mGluR5 Negative Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo pharmacokinetic properties of 2-Methyl-6-(phenylethynyl)pyridine (MPEP), a widely studied negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), with two key alternatives: 3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine (MTEP) and Fenobam. The data presented is derived from preclinical in vivo studies, offering insights into the absorption, distribution, and elimination profiles of these compounds.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of MPEP, MTEP, and Fenobam in C57BL/6 mice, providing a basis for direct comparison of their in vivo performance.
| Compound | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Brain/Plasma Ratio |
| MPEP | Intravenous (i.v.) | 10 | ~1200 | ~0.1 | 749 | 2.0 | 2.6 |
| Oral (p.o.) | 30 | ~450 | 0.6 | 1001 | 2.0 | ||
| MTEP | Intravenous (i.v.) | 10 | ~1800 | ~0.1 | 483 | 0.5 | |
| Oral (p.o.) | 30 | ~300 | 0.3 | 290 | 0.5 | ||
| Fenobam | Intravenous (i.v.) | 10 | ~2000 | ~0.1 | 703 | 0.7 | |
| Oral (p.o.) | 30 | ~150 | 0.3 | 165 | 0.7 |
Experimental Protocols
The following provides a representative, detailed methodology for conducting in vivo pharmacokinetic studies of mGluR5 NAMs in rodents, based on common practices in the field.
1. Animal Models:
-
Studies are typically conducted in male C57BL/6 mice or Sprague-Dawley rats, weighing between 20-30g and 200-300g, respectively.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum, except when fasting is required for the study.
2. Drug Formulation and Administration:
-
Intravenous (i.v.) Administration: The compound is typically dissolved in a vehicle suitable for injection, such as a mixture of saline, ethanol, and a solubilizing agent like Solutol HS 15. The final solution is administered as a bolus injection into the tail vein.
-
Oral (p.o.) Administration: For oral administration, the compound is often formulated as a suspension in a vehicle such as 0.5% methylcellulose in water. The formulation is administered via oral gavage.
3. Blood Sample Collection:
-
Following drug administration, blood samples (approximately 50-100 µL) are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Blood is drawn from the saphenous vein or via cardiac puncture (for terminal samples) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Brain Tissue Collection (for Brain/Plasma Ratio):
-
At the final time point, animals are euthanized, and brains are rapidly excised.
-
The brains are rinsed with cold saline, blotted dry, and weighed.
-
Brain tissue is homogenized in a suitable buffer to create a uniform sample for analysis.
5. Bioanalytical Method - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Sample Preparation: Plasma and brain homogenate samples are prepared for analysis by protein precipitation. An organic solvent (e.g., acetonitrile) containing an internal standard is added to the samples to precipitate proteins. After vortexing and centrifugation, the supernatant is collected.
-
Chromatographic Separation: The prepared samples are injected into a high-performance liquid chromatography (HPLC) system. The analytes are separated on a C18 analytical column using a gradient elution with a mobile phase typically consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analytes are detected and quantified using multiple reaction monitoring (MRM) in the positive ion mode.
-
Data Analysis: The concentration of the drug in each sample is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve. Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are then calculated using non-compartmental analysis software.
Visualizations
Caption: Generalized workflow of an in vivo pharmacokinetic study.
Caption: Simplified mGluR5 receptor signaling pathway.
Comparative analysis of different SORT-PGRN interaction inhibitors in preclinical studies
The interaction between sortilin (SORT1) and progranulin (PGRN) has emerged as a critical pathway in the pathogenesis of several neurodegenerative diseases, most notably frontotemporal dementia (FTD) caused by progranulin gene (GRN) mutations (FTD-GRN).[1][2] Sortilin, a neuronal receptor, mediates the endocytosis and subsequent lysosomal degradation of extracellular progranulin.[3][4] Consequently, inhibiting the SORT1-PGRN interaction is a promising therapeutic strategy to increase extracellular PGRN levels and ameliorate disease-related phenotypes.[1][2] This guide provides a comparative analysis of different classes of SORT-PGRN interaction inhibitors investigated in preclinical studies, presenting key experimental data, methodologies, and the underlying signaling pathways.
Mechanisms of SORT-PGRN Interaction Inhibition
Preclinical research has unveiled several strategies to disrupt the SORT1-PGRN axis. These can be broadly categorized as follows:
-
Competitive Ligands: These molecules, such as neurotensin (NTS) and peptides derived from the C-terminus of PGRN, directly compete with PGRN for binding to sortilin.[3][4]
-
Small Molecule Binders: Small molecules have been identified that can either bind to the PGRN C-terminal motif, which is crucial for the interaction with sortilin, or directly to sortilin itself.[3][4] An example is the small molecule BVFP, which targets the PGRN588–593 motif.[3] Another small molecule, AF38469, has been shown to be a potent sortilin inhibitor.[5]
-
Antibody-Based Therapies: Monoclonal antibodies that target sortilin can block the PGRN binding site or induce the downregulation of the sortilin receptor itself.[6][7] Latozinemab is a notable anti-sortilin antibody currently in clinical trials.[1] The antibody K1-67 has been shown to up-regulate PGRN by enhancing SORT1 down-regulation.[6]
-
Affibody-Peptide Fusions: These engineered proteins combine a high-affinity sortilin-binding affibody with a peptide from the C-terminus of PGRN to create a potent inhibitor of the interaction.[1]
-
Suppressors of SORT1 Expression: Compounds like MPEP have been shown to reduce the expression of sortilin, thereby decreasing the capacity for PGRN endocytosis and increasing extracellular PGRN levels.[3][4]
Comparative Efficacy of SORT-PGRN Inhibitors
The following table summarizes the quantitative data from preclinical studies on various SORT-PGRN interaction inhibitors. This allows for a direct comparison of their potency and efficacy in different experimental settings.
| Inhibitor Class | Specific Inhibitor | Mechanism of Action | Assay System | Efficacy Metric | Value | Reference |
| Small Molecule | BVFP | Binds to PGRN588–593 motif | COS-1SORT1 cells | % Inhibition of rPGRN endocytosis | 23% at 5 µM | [3] |
| Small Molecule | AF38469 | Sortilin antagonism | Mouse embryonic fibroblasts and primary cortical neurons | Effective Concentration | 40 nM and 400 nM | [5] |
| Antibody | PGRN-CT antibody | Binds to PGRN588–593 motif | COS-1SORT1 cells | % Inhibition of rPGRN endocytosis | 43% at 80 nM | [3] |
| Antibody | K1-67 | Down-regulates SORT1 | U251 cells | EC50 for PGRN up-regulation | 0.14 µg/mL | [6] |
| Antibody | K1-67 | Down-regulates SORT1 | Mouse primary neurons | EC50 for PGRN up-regulation | 2.14 µg/mL | [6] |
| Antibody | K1-67 | Binds to human SORT1 | Surface Plasmon Resonance | KD | 1.87 x 10-9 M | [6] |
| Antibody | K1-67 | Binds to mouse SORT1 | Surface Plasmon Resonance | KD | 7.63 x 10-8 M | [6] |
| Peptide | human PGRN588–593 | Competitive SORT1 ligand | COS-1SORT1 cells | % Inhibition of DyL-rPGRN endocytosis | Significant inhibition at 10 µM | [3] |
| Peptide | mouse PGRN584–589 | Competitive SORT1 ligand | COS-1SORT1 cells | % Inhibition of DyL-rPGRN endocytosis | Significant inhibition at 10 µM | [3] |
| Natural Ligand | Neurotensin (NTS) | Competitive SORT1 ligand | COS-1SORT1 cells | % Inhibition of DyL-rPGRN endocytosis | Dose-dependent inhibition (0.1, 1, and 5 µM) | [3] |
| Affibody-Peptide Fusion | ABD-A3-PGRNC15* | Biparatopic sortilin binding | U-251 cells | EC50 for increasing extracellular PGRN | Comparable to latozinemab | [1] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
Caption: SORT1-PGRN signaling and points of therapeutic intervention.
Caption: General experimental workflow for preclinical evaluation of SORT-PGRN inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols cited in the literature.
Quantitative Cellular Endocytosis Assay
This assay measures the uptake of labeled recombinant PGRN (rPGRN) by cells overexpressing sortilin.
-
Cell Line: COS-1 cells stably overexpressing human SORT1 (COS-1SORT1).
-
Labeling: Recombinant human PGRN (rPGRN) is labeled with a fluorescent dye (e.g., DyLight™ 594).
-
Procedure:
-
COS-1SORT1 cells are seeded in appropriate culture plates.
-
Cells are pre-incubated with the test inhibitor at various concentrations.
-
Fluorescently labeled rPGRN is added to the culture medium.
-
Endocytosis is allowed to proceed for a defined period (e.g., 1 hour).
-
Cells are washed to remove unbound rPGRN.
-
The amount of internalized rPGRN is quantified by measuring the fluorescence signal from the treated cells using a high-content imaging system or a fluorescence plate reader.
-
-
Controls: Untreated cells serve as a negative control, while known inhibitors like neurotensin can be used as positive controls.[3]
Progranulin Clearance Assay
This assay evaluates the effect of inhibitors on the levels of endogenously secreted PGRN.
-
Cell Line: Human glioblastoma U-251 cells, which endogenously express sortilin and secrete progranulin.
-
Procedure:
-
U-251 cells are cultured to a suitable confluency.
-
The culture medium is replaced with fresh medium containing the test inhibitor at various concentrations.
-
Cells are incubated for a specified duration to allow for PGRN secretion and clearance.
-
The conditioned medium is collected.
-
The concentration of PGRN in the conditioned medium is quantified using an enzyme-linked immunosorbent assay (ELISA) or Western blotting.
-
-
Data Analysis: The increase in extracellular PGRN levels in the presence of the inhibitor is used to determine its efficacy, often expressed as an EC50 value.[1]
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is employed to measure the binding kinetics and affinity between an inhibitor and its target protein.
-
Instrumentation: A surface plasmon resonance biosensor system.
-
Procedure:
-
Recombinant human or mouse SORT1 is immobilized on a sensor chip.
-
The test inhibitor (e.g., an antibody or small molecule) is flowed over the sensor chip at various concentrations.
-
The association and dissociation of the inhibitor to the immobilized SORT1 are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., Langmuir 1:1) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[6]
In Vivo Studies in Animal Models
Animal models are essential for evaluating the in vivo efficacy and pharmacokinetic properties of SORT-PGRN inhibitors.
-
Animal Models:
-
Administration: Inhibitors are administered systemically (e.g., via intravenous or intraperitoneal injection).
-
Readouts:
-
Pharmacokinetics: Measurement of inhibitor concentrations in plasma and brain tissue over time.
-
Pharmacodynamics: Quantification of PGRN levels in plasma, cerebrospinal fluid (CSF), and brain tissue.[6]
-
Efficacy: Assessment of behavioral deficits and neuropathological changes relevant to the disease model.
-
Conclusion
The preclinical landscape of SORT-PGRN interaction inhibitors is diverse and rapidly evolving. The data presented in this guide highlight the potential of various therapeutic modalities, from small molecules to antibodies and engineered proteins, to effectively modulate PGRN levels. While in vitro assays provide valuable initial data on potency, in vivo studies in relevant animal models are critical for validating the therapeutic potential of these inhibitors. The continued development and comparative analysis of these compounds will be instrumental in advancing novel treatments for FTD-GRN and other neurodegenerative disorders associated with PGRN dysregulation.
References
- 1. An anti-sortilin affibody-peptide fusion inhibits sortilin-mediated progranulin degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeted manipulation of the sortilin–progranulin axis rescues progranulin haploinsufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayo.edu [mayo.edu]
- 5. Sortilin inhibition treats multiple neurodegenerative lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Anti-sortilin1 Antibody Up-Regulates Progranulin via Sortilin1 Down-Regulation [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Sortilin-Mediated Endocytosis Determines Levels of the Fronto-Temporal Dementia Protein, Progranulin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of lysosomal trafficking of progranulin by sortilin and prosaposin - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the potential of 2-Methyl-6-(phenylethynyl)pyridine (MPEP) in rescuing cellular phenotypes associated with Frontotemporal Dementia (FTD). While direct evidence of MPEP's efficacy in FTD-specific in vitro models is not yet established in published literature, its known neuroprotective properties warrant investigation. This document outlines the scientific rationale, key experimental protocols, and comparative data presentation for such a validation study.
Introduction to FTD and the Rationale for MPEP
Frontotemporal Dementia is a neurodegenerative disorder characterized by the progressive loss of neurons in the frontal and temporal lobes of the brain.[1][2][3] Pathologically, FTD is associated with the aggregation of hyperphosphorylated tau protein (in FTD-Tau) or the TAR DNA-binding protein 43 (TDP-43) (in FTD-TDP).[4] A growing body of evidence suggests that glutamate-mediated excitotoxicity contributes to the neuronal death observed in FTD.[5]
MPEP is a well-characterized antagonist of the metabotropic glutamate receptor 5 (mGluR5).[6] However, its neuroprotective effects in various in vitro models of neuronal injury are largely attributed to its non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[4][6][7] Given the involvement of excitotoxicity in FTD, MPEP presents itself as a candidate for investigation into its potential to rescue FTD-related neuronal phenotypes.
Comparative Landscape: MPEP vs. Alternative Compounds
Currently, there are no FDA-approved disease-modifying therapies for FTD.[8][9] Treatment primarily focuses on managing symptoms with off-label use of selective serotonin reuptake inhibitors (SSRIs) and antipsychotics.[3][9][10] In the context of experimental therapeutics, a number of strategies are being explored. This guide positions MPEP within this landscape, comparing its hypothesized mechanism against compounds with different modes of action.
| Therapeutic Agent/Class | Primary Mechanism of Action | FTD-Related Phenotype Targeted | Development Stage |
| MPEP (Hypothesized) | NMDA Receptor Antagonist / mGluR5 Antagonist | Neuronal loss due to excitotoxicity | Preclinical Investigation |
| SSRIs (e.g., Citalopram) | Serotonin Reuptake Inhibition | Behavioral symptoms (disinhibition, irritability) | Clinical Use (Off-label)[3] |
| Antipsychotics (e.g., Olanzapine) | Dopamine Receptor Antagonism | Behavioral symptoms | Clinical Use (Off-label, with caution)[9] |
| Tau-Targeting Agents | Anti-tau aggregation, reduction of tau phosphorylation | Tau pathology | Preclinical/Clinical Trials |
| Progranulin Enhancers | Increase progranulin levels (for GRN-mutant FTD) | Progranulin haploinsufficiency | Preclinical/Clinical Trials |
Experimental Validation of MPEP in FTD In Vitro Models
To validate the potential of MPEP, a series of experiments using FTD patient-derived induced pluripotent stem cell (iPSC) models is proposed. These models, which can be differentiated into cortical neurons, recapitulate key aspects of FTD pathology.[4]
Key Experiments and Methodologies
1. Assessment of Neuroprotection against Excitotoxicity
-
Objective: To determine if MPEP can protect FTD-patient derived neurons from glutamate-induced cell death.
-
Methodology:
-
Culture FTD-patient iPSC-derived cortical neurons (e.g., with MAPT, GRN, or C9orf72 mutations) and healthy control neurons.
-
Induce excitotoxicity by exposing the cultures to a neurotoxic concentration of glutamate or NMDA.
-
Treat a subset of cultures with varying concentrations of MPEP prior to or concurrently with the excitotoxic insult.
-
Assess cell viability 24 hours post-insult using a lactate dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells.[4]
-
Compare the protective effect of MPEP with a known NMDA receptor antagonist like MK-801.
-
2. Evaluation of MPEP's Effect on Tau Pathology (for FTD-Tau models)
-
Objective: To investigate if MPEP can reduce the hyperphosphorylation and aggregation of tau in neurons derived from FTD patients with MAPT mutations.
-
Methodology:
-
Culture iPSC-derived neurons from FTD patients with MAPT mutations.
-
Treat the cultures with MPEP over a prolonged period.
-
Perform Western blotting to quantify the levels of phosphorylated tau (using antibodies like AT8, which recognizes specific phospho-epitopes) and total tau.[11]
-
Utilize immunocytochemistry to visualize the localization and aggregation of tau within the neurons.
-
Employ a filter trap assay to quantify insoluble tau aggregates.
-
3. Analysis of MPEP's Impact on TDP-43 Pathology (for FTD-TDP models)
-
Objective: To determine if MPEP can prevent the cytoplasmic mislocalization and aggregation of TDP-43 in neurons from FTD patients with GRN or C9orf72 mutations.
-
Methodology:
-
Culture iPSC-derived neurons from FTD patients with relevant mutations.
-
Treat with MPEP over an extended time course.
-
Use immunofluorescence staining to observe the subcellular localization of TDP-43.
-
Perform cellular fractionation followed by Western blotting to quantify the amount of TDP-43 in the cytoplasm versus the nucleus.
-
Assess the formation of insoluble TDP-43 aggregates using techniques like sedimentation assays.[1]
-
Quantitative Data Summary
The following tables are templates for summarizing the quantitative data from the proposed experiments.
Table 1: Neuroprotective Effect of MPEP against Glutamate-Induced Excitotoxicity
| Treatment Group | LDH Release (% of Glutamate Control) |
| Control (no glutamate) | |
| Glutamate alone | 100% |
| MPEP (20 µM) + Glutamate | |
| MPEP (200 µM) + Glutamate | |
| MK-801 (10 µM) + Glutamate |
Table 2: Effect of MPEP on Tau Phosphorylation in FTD-Tau Neurons
| Treatment Group | Ratio of Phospho-Tau (AT8) to Total Tau |
| Untreated FTD Neurons | |
| MPEP-treated FTD Neurons | |
| Healthy Control Neurons |
Table 3: Effect of MPEP on TDP-43 Cytoplasmic Mislocalization in FTD-TDP Neurons
| Treatment Group | Cytoplasmic TDP-43 / Total TDP-43 Ratio |
| Untreated FTD Neurons | |
| MPEP-treated FTD Neurons | |
| Healthy Control Neurons |
Visualizing Experimental Workflows and Pathways
Caption: Workflow for validating MPEP's efficacy in FTD iPSC-derived neuron models.
Caption: MPEP's dual inhibitory action on NMDA and mGluR5 receptors to block excitotoxicity.
Conclusion
While MPEP is not currently a recognized therapeutic for FTD, its established role as a neuroprotective agent against excitotoxicity provides a strong rationale for its investigation in FTD-relevant contexts. The experimental framework outlined in this guide offers a systematic approach to validate the potential of MPEP to rescue key cellular phenotypes of FTD in vitro. The data generated from these studies will be crucial in determining whether MPEP or similar compounds warrant further preclinical and clinical development for this devastating neurodegenerative disease.
References
- 1. TDP-43 Is Intrinsically Aggregation-prone, and Amyotrophic Lateral Sclerosis-linked Mutations Accelerate Aggregation and Increase Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concentration-dependent Effects of Proteasomal Inhibition on tau Processing in a Cellular Model of Tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are mGluR5 antagonists and how do they work? [synapse.patsnap.com]
- 4. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo characterization of metabotropic glutamate receptor type 5 abnormalities in behavioral variant FTD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Metabotropic Glutamate Receptor 5 Antagonism Reduces Pathology and Differentially Improves Symptoms in Male and Female Heterozygous zQ175 Huntington’s Mice [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. In vitro Tau Aggregation Inducer Molecules Influence the Effects of MAPT Mutations on Aggregation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alzheimer disease specific phosphoepitopes of Tau interfere with assembly of tubulin but not binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of MPEP and Other SORT1 Downregulating Compounds
For researchers and professionals in drug development, identifying and characterizing compounds that modulate the expression of key cellular targets is of paramount importance. Sortilin 1 (SORT1), a type I membrane glycoprotein, has emerged as a significant player in various physiological and pathological processes, including neuronal health, lipid metabolism, and cancer. Its role in the endocytosis and cellular trafficking of a variety of proteins, including progranulin (PGRN), has made it an attractive therapeutic target. This guide provides a comparative overview of 2-Methyl-6-(phenylethynyl)pyridine (MPEP), a compound identified as a downregulator of SORT1, and other potential SORT1 modulating compounds, supported by available experimental data.
MPEP: A Characterized Downregulator of SORT1
MPEP has been identified as a compound that effectively reduces SORT1 protein levels in various cell lines. This downregulation is dose-dependent and appears to occur post-transcriptionally, potentially by enhancing the degradation of the SORT1 protein.[1] The reduction in SORT1 levels leads to a significant increase in the extracellular concentration of its ligands, such as progranulin (PGRN).[1]
Quantitative Data on MPEP-Induced SORT1 Downregulation
The following table summarizes the quantitative effects of MPEP on SORT1 protein levels and the subsequent increase in extracellular PGRN in different mammalian cell lines.
| Cell Line | MPEP Concentration (µM) | Treatment Duration (hours) | Reduction in SORT1 Protein Levels | Increase in Extracellular PGRN Levels | Reference |
| M17 (Human Neuroblastoma) | 10 | 24 | Dose-dependent reduction observed | Significant increase | [1] |
| M17 (Human Neuroblastoma) | 20 | 24 | Dose-dependent reduction observed | Up to 3-fold increase | [1] |
| HeLa (Human Cervical Cancer) | 10 | 24 | Dose-dependent reduction observed | Significant increase | [1] |
| HeLa (Human Cervical Cancer) | 20 | 24 | Dose-dependent reduction observed | Significant increase | [1] |
| NIH3T3 (Mouse Fibroblast) | 10 | 24 | Dose-dependent reduction observed | Significant increase | [1] |
| NIH3T3 (Mouse Fibroblast) | 20 | 24 | Dose-dependent reduction observed | Significant increase | [1] |
Experimental Protocol for MPEP Treatment and Analysis
Cell Culture and MPEP Treatment: M17, HeLa, or NIH3T3 cells are cultured in their respective appropriate media. For experimental procedures, cells are seeded in culture plates. Following cell adherence, the culture medium is replaced with fresh medium containing either a vehicle control (such as DMSO) or varying concentrations of MPEP (e.g., 10 µM and 20 µM). The cells are then incubated for a specified duration, typically 24 hours.[1]
Western Blot Analysis for SORT1 Levels: Post-treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease inhibitors. The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay. Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and subsequently transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is then blocked to prevent non-specific antibody binding and incubated with a primary antibody specific for SORT1. A housekeeping protein, such as GAPDH, is also probed as a loading control. Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.[1]
ELISA for Extracellular Progranulin (PGRN) Levels: The cell culture supernatant is collected after MPEP treatment. The concentration of extracellular PGRN is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
Other Potential SORT1 Modulating Compounds
While MPEP is a well-documented downregulator of SORT1, several other small molecules have been identified as potential modulators of SORT1, either through direct binding, inhibition of its function, or in computational screening studies. However, direct head-to-head comparative data on their ability to downregulate SORT1 protein expression is limited.
| Compound | Reported Interaction with SORT1 | Evidence for Downregulation | Reference |
| AF38469 | Selective, orally bioavailable SORT1 inhibitor. | Primarily characterized as a functional antagonist; direct downregulation data is not extensively reported. | [2] |
| SB203580 | Identified as a potential SORT1 inhibitor in computational screening. | Experimental data on SORT1 protein level modulation is not readily available. | [3] |
| Empagliflozin | Showed binding affinity to SORT1 in in-silico studies. | Experimental validation of SORT1 protein downregulation is needed. | [3][4] |
| Sitagliptin | Showed binding affinity to SORT1 in in-silico studies. | Experimental validation of SORT1 protein downregulation is needed. | [3][4] |
| Lycopene | Showed binding affinity to SORT1 in in-silico studies. | Experimental validation of SORT1 protein downregulation is needed. | [3][4] |
| SORT-PGRN interaction inhibitor 2 | Described as decreasing SORT1 protein expression. | Specific quantitative data and detailed protocols are not widely published. | Not available |
Signaling Pathways Associated with SORT1 Modulation
The precise signaling pathways through which MPEP leads to SORT1 downregulation are still under investigation, with evidence pointing towards a post-transcriptional mechanism.[1] For other SORT1 modulators, such as the antagonist AF38469, a potential link to the mTORC1 and TFEB signaling pathway has been suggested.[5] TFEB is a master regulator of lysosomal biogenesis and autophagy. Inhibition of SORT1 could potentially lead to the activation of TFEB, which in turn may influence cellular clearance pathways.
Caption: Potential mechanisms of SORT1 modulation by MPEP and AF38469.
Experimental Workflow for Comparative Analysis
A robust experimental workflow is crucial for a direct head-to-head comparison of compounds that potentially downregulate SORT1.
Caption: A standardized workflow for the comparative analysis of SORT1 downregulating compounds.
Conclusion
MPEP stands out as a well-characterized small molecule that downregulates SORT1 protein expression, leading to increased levels of extracellular ligands like PGRN. While other compounds such as AF38469, SB203580, empagliflozin, sitagliptin, and lycopene have been identified as potential SORT1 modulators, there is a clear need for further research to quantify their effects on SORT1 protein levels and to conduct direct comparative studies against MPEP. The elucidation of the signaling pathways involved in SORT1 modulation, including the potential role of the mTORC1-TFEB axis, will be crucial for the development of novel therapeutics targeting this important cellular receptor. The experimental protocols and workflows outlined in this guide provide a framework for conducting such comparative analyses, which will be invaluable for advancing our understanding and therapeutic targeting of SORT1.
References
- 1. researchgate.net [researchgate.net]
- 2. battendiseasenews.com [battendiseasenews.com]
- 3. Network Proteins of Human Sortilin1, Its Expression and Targetability Using Lycopene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sortilin inhibition treats multiple neurodegenerative lysosomal storage disorders - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of MPEP's Effect on Progranulin Secretion: A Comparative Guide to Assay Platforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different assay platforms for the cross-validation of the effect of 2-Methyl-6-(phenylethynyl)pyridine (MPEP) on progranulin (PGRN) secretion. While a direct cross-validation study using multiple assay platforms on identical samples treated with MPEP is not publicly available, this document synthesizes existing data on MPEP's effect and compares the leading assay technologies for progranulin quantification. This guide will enable researchers to make informed decisions on the most suitable assay platform for their specific research needs.
Introduction to MPEP and Progranulin
Progranulin is a secreted glycoprotein with crucial roles in neuronal survival, lysosomal function, and inflammation. Haploinsufficiency of progranulin is a major cause of frontotemporal dementia (FTD). MPEP, a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), has been identified as a compound that can increase extracellular progranulin levels. The mechanism involves the downregulation of sortilin, a receptor that binds progranulin and targets it for endocytosis and lysosomal degradation. By reducing sortilin levels, MPEP effectively decreases progranulin clearance, leading to higher extracellular concentrations.
Quantitative Data: MPEP's Effect on Progranulin and Sortilin Levels
The following data is summarized from a key study investigating the effect of MPEP on various cell lines, including induced pluripotent stem cell (iPSC)-derived neurons from an FTD patient with a progranulin mutation (PGRN S116X).
Table 1: Effect of MPEP on Extracellular Progranulin (exPGRN) Levels
| Cell Line | MPEP Concentration (µM) | Fold Increase in exPGRN (vs. Vehicle) |
| M17 (Neuroblastoma) | 10 | ~1.5 |
| 20 | ~2.0 | |
| HeLa | 10 | ~1.7 |
| 20 | ~2.5 | |
| NIH3T3 (Fibroblast) | 10 | ~1.8 |
| 20 | ~2.8 | |
| iPSC-derived Neurons (PGRN S116X) | 5 | ~1.5 |
| 10 | ~2.0 | |
| 20 | ~2.5 |
Data is approximated from graphical representations in the source study. The specific assay used for quantification was not detailed, but it is typically an ELISA.
Table 2: Effect of MPEP on Intracellular Sortilin Levels
| Cell Line | MPEP Concentration (µM) | % Reduction in Sortilin (vs. Vehicle) |
| M17 (Neuroblastoma) | 10 | ~40% |
| 20 | ~60% | |
| HeLa | 10 | ~30% |
| 20 | ~50% | |
| NIH3T3 (Fibroblast) | 10 | ~35% |
| 20 | ~55% | |
| iPSC-derived Neurons (PGRN S116X) | 5 | ~20% |
| 10 | ~40% | |
| 20 | ~60% |
Data is approximated from Western Blot analysis in the source study.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological mechanism and the experimental process, the following diagrams are provided.
Caption: MPEP signaling pathway leading to increased extracellular progranulin.
Caption: General experimental workflow for measuring MPEP's effect on progranulin.
Experimental Protocols
Key Experiment: MPEP Treatment and Sample Preparation
The following is a generalized protocol based on the methodologies of the aforementioned study for treating cells with MPEP and preparing samples for progranulin and sortilin analysis.
-
Cell Culture: iPSC-derived neurons are cultured in appropriate media and conditions to ensure proper differentiation and health.
-
MPEP Treatment: On the day of the experiment, the culture medium is replaced with fresh medium containing various concentrations of MPEP (e.g., 5, 10, 20 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the MPEP-containing or vehicle medium for a specified period, typically 24 hours, to allow for changes in protein expression and secretion.
-
Sample Collection:
-
Supernatant: The cell culture medium (supernatant) is carefully collected. To remove any cellular debris, it is centrifuged, and the clarified supernatant is stored at -80°C until analysis for extracellular progranulin.
-
Cell Lysate: The cells remaining on the plate are washed with cold PBS and then lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. The lysate is collected, centrifuged to pellet debris, and the supernatant (containing intracellular proteins) is stored at -80°C for sortilin and intracellular progranulin analysis (typically by Western Blot).
-
Comparison of Progranulin Assay Platforms
Below is a comparison of three common assay platforms for the quantification of secreted progranulin.
| Feature | Enzyme-Linked Immunosorbent Assay (ELISA) | Homogeneous Time-Resolved Fluorescence (HTRF) | Meso Scale Discovery (MSD) |
| Principle | Sandwich immunoassay with an enzyme-conjugated detection antibody that produces a colorimetric, fluorescent, or chemiluminescent signal. | Sandwich immunoassay using two antibodies labeled with a donor (e.g., Europium cryptate) and an acceptor (e.g., d2). Proximity of donor and acceptor upon binding to progranulin results in a FRET signal. | Sandwich immunoassay on a plate with integrated carbon electrodes. A SULFO-TAG labeled detection antibody emits light upon electrochemical stimulation. |
| Assay Format | Heterogeneous (requires multiple wash steps). | Homogeneous (no-wash assay). | Heterogeneous (requires wash steps). |
| Throughput | Moderate. | High. | High. |
| Sensitivity | Typically in the low ng/mL to high pg/mL range. | High, often in the pg/mL range. | Very high, often in the low pg/mL to fg/mL range. |
| Sample Volume | 50-100 µL per well. | 5-20 µL per well. | 25-50 µL per well. |
| Multiplexing | Singleplex. | Can be multiplexed to a limited extent. | Readily multiplexable (up to 10 analytes per well). |
| Dynamic Range | Narrower. | Wider. | Very wide. |
Detailed Assay Protocols
1. Progranulin ELISA Protocol (General)
-
Plate Preparation: A 96-well microplate is pre-coated with a capture antibody specific for human progranulin.
-
Standard and Sample Addition: A standard curve is prepared by serially diluting a known concentration of recombinant human progranulin. Samples (cell culture supernatants) and standards are added to the wells and incubated for 1-2 hours at room temperature.
-
Washing: The plate is washed multiple times with a wash buffer to remove unbound substances.
-
Detection Antibody Addition: A biotin-conjugated detection antibody specific for progranulin is added to each well and incubated for 1 hour.
-
Washing: The plate is washed again.
-
Enzyme Conjugate Addition: Streptavidin-HRP (Horse Radish Peroxidase) is added and incubated for 30-60 minutes.
-
Washing: A final wash step is performed.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, which reacts with the HRP to produce a color change.
-
Reaction Stoppage: The reaction is stopped by adding a stop solution (e.g., sulfuric acid).
-
Data Acquisition: The optical density is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The concentration of progranulin in the samples is determined by interpolating from the standard curve.
2. Progranulin HTRF Assay Protocol (General)
-
Reagent Preparation: The HTRF reagents, consisting of a Terbium cryptate-labeled anti-progranulin antibody (donor) and a d2-labeled anti-progranulin antibody (acceptor), are prepared in the assay buffer.
-
Sample and Reagent Addition: Standards and samples are added to a low-volume 384-well plate. The pre-mixed HTRF antibody solution is then added.
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 2-4 hours or overnight) to allow for the formation of the antibody-progranulin sandwich complex.
-
Data Acquisition: The plate is read on an HTRF-compatible reader. The reader excites the donor at 337 nm and measures the emission from both the donor (620 nm) and the acceptor (665 nm). The ratio of the two emission signals is calculated and is proportional to the amount of progranulin present.
3. Progranulin Meso Scale Discovery (MSD) Assay Protocol (General)
-
Plate Preparation: MSD plates are pre-coated with a capture antibody against progranulin.
-
Blocking: The plate is blocked to reduce non-specific binding.
-
Standard and Sample Addition: Standards and samples are added to the wells and incubated for 1-2 hours with shaking.
-
Washing: The plate is washed with MSD wash buffer.
-
Detection Antibody Addition: A SULFO-TAG labeled anti-progranulin detection antibody is added and incubated for 1-2 hours with shaking.
-
Washing: The plate is washed again.
-
Read Buffer Addition: MSD Read Buffer is added to each well.
-
Data Acquisition: The plate is read on an MSD instrument. The instrument applies a voltage to the electrodes in the wells, causing the SULFO-TAG label to emit light. The intensity of the emitted light is proportional to the concentration of progranulin.
Conclusion
MPEP has been demonstrated to increase the secretion of progranulin by downregulating its receptor, sortilin. While the presented data provides a quantitative measure of this effect, it is important for researchers to validate these findings within their own experimental systems. The choice of assay platform for quantifying progranulin will depend on the specific requirements of the study, such as the need for high throughput, sensitivity, or multiplexing capabilities. ELISA provides a cost-effective and reliable method for single-analyte quantification. HTRF offers a homogeneous, high-throughput alternative with good sensitivity. MSD technology excels in sensitivity, dynamic range, and multiplexing capacity, making it ideal for studies requiring the simultaneous measurement of multiple analytes or the detection of low-abundance proteins. For a robust cross-validation of MPEP's effect, utilizing at least two of these distinct assay platforms would provide a high degree of confidence in the experimental results.
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of SORT-PGRN Interaction Inhibitor 2
For researchers and scientists engaged in neurological disease studies, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of SORT-PGRN interaction inhibitor 2, a compound utilized to decrease SORT1 protein expression and increase extracellular PGRN secretion in mammalian cell lines.[1][2]
The following procedures are based on established laboratory safety protocols and information from the safety data sheet (SDS) of the closely related SORT-PGRN interaction inhibitor 1, and are intended to provide a clear, step-by-step process for safe disposal.[3]
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment.
| PPE Category | Specific Recommendations |
| Hand Protection | Wear protective gloves. |
| Eye/Face Protection | Use safety glasses with side-shields or a face shield. |
| Skin and Body Protection | Wear a lab coat or other protective clothing. |
| Respiratory Protection | Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3] |
Handling Precautions:
-
Do not eat, drink, or smoke when using this product.[3]
-
Wash hands thoroughly after handling.[3]
-
Avoid inhalation, and contact with eyes and skin.[3]
-
Avoid the formation of dust and aerosols.[3]
Spill and Contamination Response
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Ensure adequate ventilation and evacuate personnel to safe areas.[3]
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[3]
-
Absorption: For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[3]
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[3]
-
Collection: Collect the absorbed material and any contaminated soil into a suitable, labeled container for disposal.
Disposal Procedure for this compound
The primary directive for the disposal of this compound is to act in accordance with local, state, and federal regulations.[3]
Step-by-Step Disposal Workflow:
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Waste Collection:
-
Solid Waste: Place any unused solid inhibitor, contaminated gloves, and other solid materials into a clearly labeled, sealed container.
-
Liquid Waste: Collect solutions containing the inhibitor in a dedicated, leak-proof, and clearly labeled waste container.
-
-
Labeling: Label the waste container clearly with "Hazardous Waste," the name of the chemical ("this compound"), and any other information required by your institution.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected for disposal.
-
Professional Disposal: Arrange for the disposal of the waste through your institution's EHS office or a licensed chemical waste disposal company.
The logical workflow for the disposal of this compound is illustrated in the diagram below.
References
Personal protective equipment for handling SORT-PGRN interaction inhibitor 2
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling SORT-PGRN interaction inhibitor 2. The following procedures are designed to ensure safe laboratory operations and proper disposal of waste materials.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data for the closely related SORT-PGRN interaction inhibitor 1 indicates that it is harmful if swallowed, in contact with skin, or inhaled[1]. Therefore, rigorous safety precautions are mandatory.
Recommended Personal Protective Equipment (PPE):
A comprehensive assessment of required PPE is detailed below. Always consult your institution's safety officer for specific requirements.
| Protection Type | Required PPE | Specifications & Use Case |
| Body Protection | Lab Coat | A standard, long-sleeved lab coat should be worn and kept fully fastened to protect against minor spills and contamination of personal clothing. |
| Hand Protection | Nitrile Gloves | Wear disposable nitrile gloves to prevent skin contact. If direct contact or extended handling is expected, consider double-gloving. Change gloves immediately if they become contaminated, torn, or punctured. |
| Eye & Face Protection | Safety Goggles | Chemical splash goggles are required to protect the eyes from splashes or aerosols. A face shield should be worn over safety goggles during procedures with a high risk of splashing, such as preparing stock solutions or handling larger quantities. |
| Respiratory Protection | Fume Hood | All work involving the handling of the solid compound or preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols. |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes must be worn at all times in the laboratory to protect against spills and falling objects. |
Handling and Operational Plan
This section outlines the standard operating procedure for preparing a stock solution of this compound for use in cell culture experiments, based on typical laboratory applications.
Experimental Protocol: Preparation of a 10 mM Stock Solution
-
Preparation: Before starting, ensure the chemical fume hood is clean and operational. Assemble all necessary materials: this compound (solid form), anhydrous DMSO, sterile microcentrifuge tubes, and calibrated micropipettes with sterile tips.
-
Weighing: In the chemical fume hood, carefully weigh the desired amount of this compound powder into a sterile microcentrifuge tube. Avoid creating dust.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube to achieve a 10 mM concentration. For example, for 1 mg of a compound with a molecular weight of 300 g/mol , you would add approximately 333 µL of DMSO.
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath may be necessary to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in a clearly labeled container.
Logical Workflow for Handling this compound:
Caption: Workflow for safe handling, from preparation to disposal.
Disposal Plan
Proper disposal of chemical waste is crucial to maintain a safe laboratory environment and comply with regulations.
-
Solid Waste: Dispose of contaminated materials such as used gloves, pipette tips, and empty vials in a designated hazardous chemical waste container.
-
Liquid Waste: Unused stock solutions and any contaminated liquid waste should be collected in a clearly labeled, sealed hazardous waste container. Do not pour chemical waste down the drain.
-
Decontamination: After handling the inhibitor, decontaminate the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a thorough wipe-down.
Signaling Pathway Inhibition:
This compound functions by disrupting the interaction between Sortilin (SORT1) and Progranulin (PGRN). This inhibition prevents the SORT1-mediated endocytosis and subsequent lysosomal degradation of PGRN, leading to an increase in extracellular PGRN levels. This mechanism is a key area of investigation in neurodegenerative disease research.
Caption: Mechanism of action for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
